4-Methoxybenzyl phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWCSZLXMMLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059246 | |
| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a faint, honey-like, balsamic-rosy odour | |
| Record name | Anisyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
370.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxybenzyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Anisyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.125-1.133 | |
| Record name | Anisyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-17-0 | |
| Record name | (4-Methoxyphenyl)methyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7475820557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxybenzyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxybenzyl Phenylacetate from 4-Methoxyphenylmethanol
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 4-Methoxybenzyl phenylacetate. It delves into the underlying chemical principles, compares prominent synthetic methodologies, and offers detailed experimental protocols.
Introduction: Significance and Applications
This compound is an ester with applications in the fragrance and flavor industry, valued for its sweet, honey-like, and floral notes.[1] Beyond its organoleptic properties, its synthesis serves as an excellent model for understanding esterification reactions, a fundamental transformation in organic chemistry. The principles discussed herein are broadly applicable to the synthesis of a wide array of ester compounds, which are prevalent structural motifs in pharmaceuticals and other biologically active molecules. This guide will focus on the conversion of 4-methoxyphenylmethanol (anisyl alcohol) to the target ester, exploring various synthetic strategies.
Mechanistic Considerations: The Chemistry of Ester Formation
The formation of an ester from an alcohol and a carboxylic acid is a condensation reaction that involves the formation of a new ester bond with the elimination of water. The direct reaction, known as Fischer-Speier esterification, is an equilibrium process typically catalyzed by a strong acid.[2][3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][3]
To drive the equilibrium towards the product side, water is often removed as it is formed, or a large excess of one of the reactants is used.[3][4] However, for more sensitive or sterically hindered substrates, alternative methods that do not rely on harsh acidic conditions are often preferred.[2][5] This guide will explore two such powerful methods: the Steglich esterification and the Mitsunobu reaction.
Fischer-Speier Esterification
This classical method involves heating the alcohol (4-methoxyphenylmethanol) and carboxylic acid (phenylacetic acid) with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2] While effective for simple substrates, the high temperatures and strong acidic conditions can be incompatible with sensitive functional groups.[5]
Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification is a powerful method for forming esters under mild, often room temperature, conditions.[6] It utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[6][7][8]
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][9] DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form an even more reactive acylpyridinium species.[8][10] This "active ester" is then readily attacked by the alcohol to form the desired ester product, regenerating the DMAP catalyst in the process.[8] A key advantage of this method is its tolerance of a wide range of functional groups and its effectiveness with sterically hindered substrates.[7][8][10]
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction offers another mild method for ester synthesis.[11][12] This reaction uses a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The reaction mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group.[13][14] The carboxylate anion then displaces this group via an SN2 reaction, resulting in a complete inversion of stereochemistry at the alcohol's chiral center, if one is present.[13][14] While 4-methoxyphenylmethanol is not chiral, the Mitsunobu reaction remains a valuable tool for ester synthesis under neutral conditions.[12]
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Phenylacetic acid, 4-methoxyphenylmethanol, Strong acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple procedure. | Harsh conditions (high temp, strong acid), equilibrium limited, not suitable for sensitive substrates.[2][5] |
| Steglich Esterification | Phenylacetic acid, 4-methoxyphenylmethanol, DCC or EDC, DMAP | Room temperature, neutral pH | Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[5][7][10] | Use of potentially allergenic carbodiimides, formation of urea byproduct that can be difficult to remove.[10] |
| Mitsunobu Reaction | Phenylacetic acid, 4-methoxyphenylmethanol, PPh₃, DEAD or DIAD | 0 °C to room temperature | Mild, neutral conditions, results in inversion of stereochemistry.[11][14] | Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide and hydrazine byproducts can complicate purification.[15] |
Detailed Experimental Protocol: Steglich Esterification
This section provides a detailed, step-by-step protocol for the synthesis of this compound via Steglich esterification, a method chosen for its mild conditions and high efficiency.
Materials and Reagents
-
4-Methoxyphenylmethanol
-
Phenylacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
5% Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram
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Synthesis of 4-Methoxybenzyl phenylacetate via esterification
An In-depth Technical Guide to the Synthesis of 4-Methoxybenzyl Phenylacetate via Fischer Esterification
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive exploration of the synthesis of this compound, a compound of interest in fragrance, flavor, and pharmaceutical research.[1][][3] The primary focus is on the Fischer-Speier esterification, a cornerstone of organic synthesis, detailing the underlying mechanistic principles, a robust experimental protocol, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
This compound belongs to the benzyloxycarbonyl class of organic compounds, which are valued for their aromatic properties and as versatile intermediates in organic synthesis.[1] The ester functional group is a critical linkage in many biologically active molecules. The synthesis of such esters is a fundamental process, with the Fischer-Speier esterification being a classic, acid-catalyzed method that combines a carboxylic acid and an alcohol.[4][5]
This guide focuses on the reaction between phenylacetic acid and 4-methoxybenzyl alcohol. The choice of this method is predicated on its cost-effectiveness, scalability, and reliance on readily available starting materials.[4] We will dissect the causal relationships behind each experimental choice, from catalyst selection to purification strategy, providing a self-validating protocol grounded in established chemical principles.
Mechanistic Underpinnings of Fischer Esterification
The Fischer esterification is an equilibrium-controlled reaction.[6][7] Understanding its mechanism is paramount to optimizing reaction conditions and maximizing yield. The overall transformation involves the condensation of a carboxylic acid and an alcohol with the elimination of water.
The reaction proceeds through a series of reversible steps, initiated by a strong acid catalyst (e.g., H₂SO₄, p-TsOH):[4][8]
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[4][7]
-
Nucleophilic Attack: The alcohol (4-methoxybenzyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, often referred to as an oxonium ion.[4][6]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Regeneration of Catalyst: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule), yielding the final ester product and regenerating the acid catalyst to continue the cycle.[5]
Logical Diagram: Fischer Esterification Mechanism
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4-Methoxybenzyl phenylacetate chemical properties and characterization
An In-depth Technical Guide to the Chemical Properties and Characterization of 4-Methoxybenzyl Phenylacetate
For professionals in research, development, and analytical sciences, a thorough understanding of a compound's chemical identity is paramount. This guide provides a detailed examination of this compound, a significant compound in the flavor and fragrance industries. We will delve into its physicochemical properties, synthesis, and comprehensive spectroscopic characterization, offering field-proven insights and methodologies.
Core Identity and Physicochemical Properties
This compound, also known as anisyl phenylacetate, is an aromatic ester recognized for its pleasant, honey-like, and balsamic-rosy odor.[1] Its structural and physical characteristics are fundamental to its application and analysis.
1.1. Nomenclature and Chemical Identifiers
-
IUPAC Name: (4-methoxyphenyl)methyl 2-phenylacetate[1]
-
Synonyms: Anisyl phenylacetate, p-Methoxybenzyl phenylacetate, Benzeneacetic acid, (4-methoxyphenyl)methyl ester[1][2][3]
-
InChI: InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3[1][3]
-
SMILES: COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2[1]
1.2. Physicochemical Data
The physical properties of this compound define its behavior in various applications and analytical systems. These values are critical for method development in chromatography and for predicting its solubility and stability.
| Property | Value | Source |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Boiling Point | 370.0 °C at 760 mmHg | [1] |
| Density | 1.125 - 1.133 g/cm³ | [1] |
| Refractive Index | 1.553 - 1.563 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
| LogP | 3.74 | [2] |
Synthesis: Esterification of Phenylacetic Acid
The most common and direct method for synthesizing this compound is the Fischer esterification of phenylacetic acid with 4-methoxybenzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis for producing esters.
2.1. Reaction Principle and Mechanism
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product side, often by removing the water formed during the reaction or by using an excess of one reactant.[4]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of 4-methoxybenzyl alcohol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
Caption: Fischer Esterification workflow for synthesis.
2.2. General Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add phenylacetic acid (1.0 eq), 4-methoxybenzyl alcohol (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization: A Validating System
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for characterization.
Caption: General workflow for spectroscopic analysis.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type (e.g., C=O, C-O, aromatic C).
Predicted NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Phenyl) | ~7.25-7.40 | Multiplet | 5H | -C₆H ₅ |
| Aromatic (Anisyl) | ~7.28 | Doublet | 2H | Ar-H (ortho to -CH₂O) |
| Aromatic (Anisyl) | ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| Benzylic Methylene | ~5.10 | Singlet | 2H | Ar-CH ₂-O- |
| Methoxy | ~3.80 | Singlet | 3H | -OCH ₃ |
| Methylene | ~3.65 | Singlet | 2H | -C(=O)-CH ₂-Ar |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~171.5 | C =O |
| Aromatic | ~159.8 | Ar-C -OCH₃ |
| Aromatic | ~134.2 | Ar-C -CH₂ |
| Aromatic | ~130.1 | Ar-C H (ortho to -CH₂O) |
| Aromatic | ~129.4 | Phenyl C H |
| Aromatic | ~128.7 | Phenyl C H |
| Aromatic | ~127.2 | Phenyl C H |
| Aromatic | ~128.5 | Ar-C -CH₂O |
| Aromatic | ~114.0 | Ar-C H (ortho to -OCH₃) |
| Benzylic Methylene | ~66.5 | Ar-C H₂-O- |
| Methoxy | ~55.3 | -OC H₃ |
| Methylene | ~41.5 | -C(=O)-C H₂-Ar |
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic bands for the ester carbonyl group, C-O bonds, and aromatic rings.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3030 | C-H Stretch | Aromatic |
| ~2950, 2840 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1610, 1510, 1450 | C=C Stretch | Aromatic Ring |
| ~1240, 1175 | C-O Stretch | Ester & Ether |
| ~1030 | C-O Stretch | Ether (Ar-O-CH₃) |
3.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
Key Mass Spectrometry Data
| m/z Value | Ion Identity | Description |
| 256 | [M]⁺ | Molecular Ion |
| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (base peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion / Benzyl cation |
The fragmentation is dominated by the cleavage of the benzylic C-O bond, leading to the highly stable 4-methoxybenzyl cation at m/z 121, which is often the base peak. The benzyl cation (or its rearranged tropylium ion) at m/z 91 is also a prominent fragment from the phenylacetate portion of the molecule.
Applications in Industry
This compound is primarily used as a fragrance and flavor ingredient.[1] Its unique scent profile makes it a valuable component in perfumes, cosmetics, and food products where a honey, floral, or balsamic note is desired.[2][5] It is recognized as a flavoring agent by regulatory bodies like the FDA.[1]
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PubChem. (n.d.). 4-Methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Retrieved from [Link]
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Human Metabolome Database. (2012). Metabocard for this compound (HMDB0034992). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
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Silvestri, A. P., & Chisholm, J. D. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]
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Al-Azzawi, A. M., & Al-Allaf, T. A. K. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]
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The Spectroscopic Signature of 4-Methoxybenzyl Phenylacetate: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 4-methoxybenzyl phenylacetate (also known as anisyl phenylacetate), a compound of interest in flavor, fragrance, and pharmaceutical research. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate and confirm the molecular structure of this ester. This document serves as a technical resource for researchers and professionals in drug development and chemical analysis, offering not only the spectral data but also the underlying principles and experimental methodologies.
Molecular Structure and Spectroscopic Overview
This compound (C₁₆H₁₆O₃) is an ester formed from 4-methoxybenzyl alcohol and phenylacetic acid. Its chemical structure dictates a unique spectroscopic fingerprint, which we will explore in detail. The presence of two distinct aromatic rings, an ester carbonyl group, a methoxy group, and two methylene bridges provides a rich set of signals for spectroscopic characterization.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired on a 400 MHz spectrometer. Typically, 16 scans are co-added with a relaxation delay of 1 second.
-
¹³C NMR: The carbon-13 NMR spectrum is recorded on the same instrument, operating at a frequency of 100 MHz. A larger number of scans (typically 512 or more) is required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.
¹H NMR Spectral Data
While a publicly available, verified ¹H NMR spectrum for this compound is not readily found in common databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts and data from similar structures. The following table outlines these expected signals.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅-) |
| ~7.25 | Doublet | 2H | Aromatic protons (ortho to -CH₂O-) |
| ~6.85 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |
| ~5.05 | Singlet | 2H | -O-CH₂- (benzyl ester) |
| ~3.79 | Singlet | 3H | -OCH₃ |
| ~3.65 | Singlet | 2H | -CH₂-CO- (phenylacetyl) |
Interpretation of ¹H NMR Data: The phenylacetyl moiety is expected to show a multiplet for its five aromatic protons around 7.30 ppm and a singlet for the methylene protons at approximately 3.65 ppm. The 4-methoxybenzyl group will exhibit a characteristic AA'BB' system for its aromatic protons, with doublets around 7.25 and 6.85 ppm. The benzylic methylene protons adjacent to the ester oxygen are deshielded and appear as a singlet around 5.05 ppm. The methoxy group protons will present as a sharp singlet at about 3.79 ppm.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 171.6 | C=O (Ester Carbonyl) |
| 159.6 | Aromatic C-O (-OCH₃) |
| 134.2 | Quaternary Aromatic Carbon (C₆H₅-) |
| 130.0 | Aromatic CH (ortho to -CH₂O-) |
| 129.3 | Aromatic CH (C₆H₅-) |
| 128.6 | Aromatic CH (C₆H₅-) |
| 128.4 | Quaternary Aromatic Carbon (-CH₂O-) |
| 127.2 | Aromatic CH (C₆H₅-) |
| 113.9 | Aromatic CH (ortho to -OCH₃) |
| 66.8 | -O-CH₂- (Benzyl Ester) |
| 55.3 | -OCH₃ |
| 41.7 | -CH₂-CO- (Phenylacetyl) |
Interpretation of ¹³C NMR Data: The spectrum clearly shows the ester carbonyl carbon at a downfield chemical shift of 171.6 ppm. The aromatic region displays a number of signals corresponding to the protonated and quaternary carbons of both phenyl rings. The carbon bearing the methoxy group is observed at 159.6 ppm. The two methylene carbons are well-resolved at 66.8 ppm (-O-CH₂-) and 41.7 ppm (-CH₂-CO-), and the methoxy carbon appears at 55.3 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: A drop of the neat liquid sample of this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted.
IR Spectral Data
The IR spectrum of this compound is characterized by several key absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950, ~2840 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Ester Stretch |
| ~1610, ~1510 | Strong | Aromatic C=C Bending |
| ~1245 | Strong | C-O Stretch (Ester) |
| ~1175 | Strong | C-O Stretch (Aryl Ether) |
| ~740, ~700 | Strong | Aromatic C-H Bending (Out-of-plane) |
Interpretation of IR Data: The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed above and below 3000 cm⁻¹, respectively. The strong bands in the 1610-1510 cm⁻¹ region are indicative of the aromatic ring C=C bending vibrations. The C-O stretching vibrations of the ester and the aryl ether are also clearly visible as strong bands around 1245 cm⁻¹ and 1175 cm⁻¹, respectively. The out-of-plane C-H bending vibrations for the substituted benzene rings appear in the fingerprint region.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the compound from any impurities before it enters the ion source.
Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity (%) | Assignment |
| 256 | ~20 | [M]⁺ (Molecular Ion) |
| 121 | 100 | [C₈H₉O]⁺ (4-Methoxybenzyl cation) |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of Mass Spectrum: The molecular ion peak [M]⁺ is observed at m/z 256, which corresponds to the molecular weight of this compound (C₁₆H₁₆O₃). The base peak at m/z 121 is attributed to the stable 4-methoxybenzyl cation, formed by the cleavage of the ester bond. Another significant fragment is observed at m/z 91, corresponding to the tropylium ion, which is a common fragment from benzyl-containing compounds.[1]
Caption: Key Fragmentation Pathway of this compound in EI-MS.
Conclusion
The combined spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of this compound in various scientific and industrial applications.
References
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PubChem. (n.d.). Anisyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Solubility profile of 4-Methoxybenzyl phenylacetate in laboratory solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Methoxybenzyl phenylacetate in Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document combines theoretical predictions based on molecular structure with detailed, practical methodologies for experimental solubility determination.
Introduction to this compound
This compound (CAS No. 102-17-0) is a carboxylic ester with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] Structurally, it comprises a phenylacetate group esterified with a 4-methoxybenzyl alcohol moiety. This structure, featuring two aromatic rings and an ester linkage, dictates its physicochemical properties and, consequently, its solubility profile. While it is used as a fragrance and flavoring agent, its solubility characteristics are not widely documented in publicly available literature.[2] This guide aims to fill this gap by providing a predictive analysis and a robust experimental framework.
Chemical Structure:
Physicochemical Properties
A compound's solubility is governed by its physical and chemical properties. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [1] |
| IUPAC Name | (4-methoxyphenyl)methyl 2-phenylacetate | [1][2] |
| Predicted Water Solubility | 0.0028 g/L | [2] |
| Predicted logP | 3.74 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 (ester carbonyl oxygen and ether oxygen) | [2] |
| Polar Surface Area | 35.53 Ų | [2] |
| Rotatable Bond Count | 6 | [2] |
The very low predicted water solubility and high logP value strongly suggest that this compound is a hydrophobic, lipophilic compound.[2] The absence of hydrogen bond donors and the presence of only two acceptors further indicate poor solubility in protic solvents like water.[2]
Predicted Solubility Profile: A Theoretical Discussion
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for this compound are London dispersion forces, dipole-dipole interactions, and potential hydrogen bonding with protic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene)
Given its predominantly nonpolar structure with two aromatic rings, this compound is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular interactions between the solute and solvents like hexane or toluene will be van der Waals forces (specifically, London dispersion forces).
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)
Polar aprotic solvents possess dipole moments and can engage in dipole-dipole interactions. This compound has a polar ester group, which should allow for favorable interactions with these solvents. Therefore, good solubility is anticipated in solvents like acetone, ethyl acetate, and dichloromethane.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
As indicated by its predicted water solubility, this compound is expected to have very low solubility in water.[2] In alcohols like ethanol and methanol, solubility is likely to be moderate. While these solvents can act as hydrogen bond donors, the solute can only act as a hydrogen bond acceptor at its ester and ether oxygens. The large nonpolar surface area of the molecule will likely hinder extensive solvation by these highly polar protic solvents.
The following table provides a qualitative prediction of solubility in common laboratory solvents, categorized by their properties.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility |
| Water | Polar Protic | 10.2 | 80.1 | Very Low |
| Methanol | Polar Protic | 5.1 | 32.7 | Moderate |
| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate |
| Acetone | Polar Aprotic | 5.1 | 20.7 | High |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High |
| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | High |
| Toluene | Nonpolar | 2.4 | 2.4 | Very High |
| Hexane | Nonpolar | 0.1 | 1.9 | Very High |
Solvent property data sourced from multiple online databases.[4][5][6]
Experimental Determination of Equilibrium Solubility
To obtain quantitative data, an equilibrium solubility study is recommended. The following protocol outlines a standard procedure.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC-UV. The concentration of this compound in the diluted sample is determined from the calibration curve.
-
Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Safety and Handling
Conclusion
This compound is a hydrophobic molecule with a predicted low solubility in polar protic solvents and high solubility in nonpolar and polar aprotic solvents. This guide provides a strong theoretical framework for understanding its solubility profile based on its molecular structure. For definitive quantitative data, the provided experimental protocol for equilibrium solubility determination offers a robust and reliable method. These insights are crucial for applications in formulation development, analytical method development, and other areas of chemical research.
References
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FooDB. (2010, April 8). Showing Compound this compound (FDB013595). Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Department of Chemistry, University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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SlideShare. (n.d.). Solubility Experimental Methods. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Common Solvent Properties. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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University of California, Berkeley, College of Chemistry. (n.d.). Solvent Physical Properties. Retrieved from [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl acetate. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Retrieved from [Link]
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PubChem. (n.d.). Anisyl phenylacetate. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
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The In Vitro Mechanisms of Action of Phenylacetate Derivatives: A Technical Guide for Researchers
Introduction: Phenylacetate and Its Derivatives as Multifaceted Anti-Cancer Agents
Phenylacetate, a naturally occurring metabolite of phenylalanine, and its prodrug, sodium phenylbutyrate, have garnered significant interest in oncology research for their potential as relatively non-toxic therapeutic agents.[1][2][3] These aromatic fatty acids exhibit a remarkable ability to induce cytostasis and phenotypic reversion in a variety of tumor cell lines at concentrations that are safely achievable in humans.[1][3][4] This guide provides an in-depth exploration of the multifaceted in vitro mechanisms of action of phenylacetate derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the core molecular pathways affected by these compounds, including histone deacetylase (HDAC) inhibition, metabolic reprogramming, cell cycle arrest, induction of apoptosis, and modulation of protein prenylation and angiogenesis. For each mechanism, we will present the underlying scientific rationale, detailed experimental protocols for its investigation, and insights into the causality behind experimental choices.
I. Histone Deacetylase (HDAC) Inhibition: Unlocking Transcriptional Repression
A primary and extensively studied mechanism of action for phenylacetate derivatives, particularly sodium phenylbutyrate, is the inhibition of histone deacetylases (HDACs).[5][6][7][8] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[6] By inhibiting HDACs, phenylbutyrate promotes a more relaxed chromatin structure, allowing for the re-expression of these silenced genes, which in turn can lead to cell differentiation, growth arrest, and apoptosis.[5][6][8]
Experimental Workflow: Assessing HDAC Inhibition
The investigation of HDAC inhibition by phenylacetate derivatives in vitro typically involves a combination of enzymatic assays and cell-based assays to confirm target engagement and downstream effects.
Figure 1: Workflow for Investigating HDAC Inhibition.
A. Biochemical HDAC Activity Assay
-
Principle: These assays utilize a synthetic substrate that, when deacetylated by an HDAC enzyme, produces a fluorescent or luminescent signal.[9][10][11] The intensity of the signal is directly proportional to the HDAC activity. The inhibitory potential of a phenylacetate derivative is determined by its ability to reduce this signal.
-
Detailed Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare assay buffer, a solution of the purified HDAC enzyme of interest (e.g., HDAC1, HDAC2), the fluorogenic substrate (e.g., a lysine derivative), and the phenylacetate derivative at various concentrations.[12]
-
Assay Plate Setup: In a 96-well microtiter plate, add the assay buffer, the HDAC enzyme, and the phenylacetate derivative solution to designated wells.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[12]
-
Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[10]
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the phenylacetate derivative and determine the IC50 value.
-
B. Western Blot for Histone Acetylation
-
Principle: This technique is used to assess the downstream effect of HDAC inhibition within the cell by measuring the levels of acetylated histones. An increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) in cells treated with a phenylacetate derivative indicates successful HDAC inhibition.
-
Detailed Protocol:
-
Cell Culture and Treatment: Culture the desired cancer cell line to an appropriate confluency and treat with various concentrations of the phenylacetate derivative for a specified time.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to untreated controls.
-
II. Induction of Cell Cycle Arrest and Apoptosis
Phenylacetate derivatives have been shown to induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis in various cancer cell lines.[13][14][15] This cytostatic effect is often linked to the upregulation of cell cycle inhibitors like p21 and the modulation of other cell cycle-related proteins.[15] The induction of apoptosis is a crucial mechanism for eliminating cancer cells and is characterized by a series of well-defined morphological and biochemical events.
Experimental Workflow: Analyzing Cell Cycle and Apoptosis
A comprehensive analysis of the effects of phenylacetate derivatives on cell fate involves assessing both cell cycle distribution and the induction of apoptosis.
Figure 2: Workflow for Cell Cycle and Apoptosis Analysis.
A. Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18] An accumulation of cells in the G0/G1 phase after treatment with a phenylacetate derivative is indicative of G1 cell cycle arrest.
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with the phenylacetate derivative at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[16] Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16][18]
-
B. Apoptosis Detection by Annexin V/PI Staining
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect these early apoptotic cells.[19] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[19]
-
Detailed Protocol:
-
Cell Treatment: Treat cells with the phenylacetate derivative as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[20]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[19]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
C. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[21][22][23] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Detailed Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the phenylacetate derivative.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
-
III. Modulation of Metabolism and Protein Prenylation
Phenylacetate and its derivatives can also exert their anti-cancer effects by altering cellular metabolism.[1] One key mechanism is the inhibition of protein prenylation, a post-translational modification that is crucial for the function of many proteins involved in cell growth and signaling, such as small GTPases of the Ras superfamily.[1][24][25][26] Prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are derived from the mevalonate pathway.[13][24] By inhibiting this pathway, phenylacetate can suppress the function of these critical signaling proteins.[13]
Experimental Approach: Investigating Inhibition of Protein Prenylation
Assessing the impact of phenylacetate derivatives on protein prenylation involves examining the localization and processing of key prenylated proteins.
A. Western Blot for Unprocessed Ras
-
Principle: Ras proteins undergo a series of post-translational modifications, including prenylation, which is necessary for their proper localization to the cell membrane and subsequent signaling activity. Inhibition of prenylation leads to the accumulation of unprocessed, cytosolic Ras. This can be detected by a shift in the electrophoretic mobility of Ras on an SDS-PAGE gel.
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the phenylacetate derivative and prepare cell lysates.
-
SDS-PAGE and Western Blot: Perform SDS-PAGE and Western blotting as previously described, using an antibody that recognizes Ras.
-
Analysis: Look for the appearance of a slower-migrating band corresponding to the unprocessed form of Ras in the treated samples compared to the control.
-
IV. Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some studies suggest that phenylacetate derivatives may possess anti-angiogenic properties.
Experimental Workflow: In Vitro Angiogenesis (Tube Formation) Assay
The tube formation assay is a widely used in vitro method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.[27][28][29][30]
Figure 3: Workflow for the In Vitro Tube Formation Assay.
-
Principle: When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate (e.g., Matrigel®), they differentiate and form a network of tube-like structures.[30][31] The extent of tube formation can be quantified to assess pro- or anti-angiogenic activity.
-
Detailed Protocol:
-
Plate Coating: Thaw the basement membrane extract (BME) on ice and coat the wells of a 96-well plate. Allow the BME to solidify at 37°C.[31]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing the phenylacetate derivative at various concentrations. Seed the cells onto the BME-coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 6-20 hours.[27]
-
Imaging: Visualize the formation of capillary-like structures using an inverted phase-contrast microscope.
-
Quantification: Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software. A reduction in these parameters in treated wells compared to controls indicates an anti-angiogenic effect.
-
V. Cell Viability and Cytotoxicity Assessment
Underpinning all mechanistic studies is the fundamental assessment of a compound's effect on cell viability and proliferation.[32][33][34][35][36] These assays are crucial for determining the dose-dependent effects of phenylacetate derivatives and for distinguishing between cytostatic and cytotoxic effects.
Commonly Used Cell Viability Assays
| Assay | Principle | Advantages | Considerations |
| MTT/XTT/MTS | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Inexpensive, well-established. | Can be affected by changes in cellular metabolism. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[33] | Sensitive, non-toxic, allows for kinetic monitoring. | Signal can be influenced by the cellular redox state. |
| ATP-based (e.g., CellTiter-Glo®) | Measures ATP levels, which are indicative of metabolically active cells, using a luciferase-based reaction. | Highly sensitive, rapid, suitable for high-throughput screening.[34] | ATP levels can fluctuate with cellular conditions other than viability. |
-
General Protocol (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the phenylacetate derivative for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Conclusion and Future Directions
The in vitro investigation of phenylacetate derivatives has revealed a complex and interconnected web of mechanisms through which these compounds exert their anti-cancer effects. From the epigenetic modifications induced by HDAC inhibition to the disruption of critical signaling pathways through the inhibition of protein prenylation, phenylacetate and its analogues represent a promising class of multi-targeted agents. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular pharmacology of these compounds. Future research should focus on exploring the interplay between these different mechanisms, identifying predictive biomarkers of response, and investigating the potential for synergistic combinations with other anti-cancer therapies. A thorough understanding of the in vitro mechanisms of action is paramount for the rational design of clinical trials and the ultimate translation of these promising agents into effective cancer treatments.
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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PubMed. (1998, September). Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma. Retrieved from [Link]
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MassiveBio. (2026, January 11). Phenylbutyrate: Uses, Benefits, and Mechanism of Action. Retrieved from [Link]
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PubMed. (1992, April 1). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Retrieved from [Link]
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ResearchGate. (2025, August 7). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]
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OncoTargets and Therapy. (2016, May 12). Sodium phenylbutyrate antagonizes prostate cancer through the induction of apoptosis and the survivin pathway. Retrieved from [Link]
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PubMed. (2003, March-April). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, December 23). Targeting prenylation inhibition through the mevalonate pathway. Retrieved from [Link]
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MDPI. (n.d.). Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. Retrieved from [Link]
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4-Methoxybenzyl phenylacetate as a fragrance component in chemical research
Introduction
4-Methoxybenzyl phenylacetate, with the CAS number 102-17-0, is a significant ester in the palette of fragrance chemists.[1] Its unique olfactory profile, characterized by sweet, honey, and balsamic notes with hints of anise, makes it a valuable component in a variety of fragrance compositions.[2][3] This technical guide provides an in-depth exploration of this compound, covering its synthesis, purification, characterization, and application in fragrance formulations. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Synthesis of this compound via Fischer Esterification
The most common and efficient method for synthesizing this compound is through the Fischer esterification of 4-methoxybenzyl alcohol and phenylacetic acid. This acid-catalyzed reaction produces the desired ester and water as a byproduct. To drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed.
Reaction Scheme
Caption: Fischer Esterification of 4-Methoxybenzyl Alcohol and Phenylacetic Acid.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzyl alcohol (1.2 equivalents) and phenylacetic acid (1.0 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene to the flask. The solvent helps in the azeotropic removal of water if a Dean-Stark apparatus is used. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralization: Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine (saturated aqueous sodium chloride) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis typically contains unreacted starting materials and byproducts. A multi-step purification process is necessary to obtain a high-purity sample suitable for fragrance applications.
Experimental Protocol: Purification
-
Alkaline Wash: Dissolve the crude product in an organic solvent and wash with a 5% aqueous sodium bicarbonate solution to remove any residual phenylacetic acid. Carbon dioxide evolution may be observed.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Vacuum Distillation: For the highest purity, the crude ester can be purified by vacuum distillation. This is particularly effective for removing any unreacted 4-methoxybenzyl alcohol.
Caption: Purification workflow for this compound.
Characterization of this compound
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the 4-methoxyphenyl and phenyl rings, a singlet for the methoxy group protons, a singlet for the benzylic protons of the 4-methoxybenzyl group, and a singlet for the methylene protons of the phenylacetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, the methoxy carbon, and the two methylene carbons. |
| IR | A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester, and bands corresponding to C-O stretching and aromatic C-H stretching. |
| Mass Spec | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Application as a Fragrance Component
This compound is a versatile ingredient in perfumery, valued for its unique scent profile and excellent fixative properties.
Olfactory Profile
-
Top Notes: A subtle sweetness with a hint of anise.
-
Heart Notes: A dominant, rich honey and balsamic character.
-
Base Notes: A warm, slightly woody and floral undertone.
Use in Formulations
Due to its low volatility, this compound acts as an excellent fixative, prolonging the scent of more volatile components in a fragrance. It is often used in floral, oriental, and gourmand-type perfumes. Recommended usage levels in fragrance concentrates are typically up to 7.0%.[2]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 102-17-0) is not widely available, information from structurally similar compounds and general chemical safety practices should be followed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Small quantities may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
References
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para-anisyl phenyl acetate, 102-17-0. The Good Scents Company. Available at: [Link]
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Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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4-METHOXYPHENYLACETONE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]
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Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. Available at: [Link]
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Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem. National Institutes of Health. Available at: [Link]
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Human Metabolome Database. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Human Metabolome Database. Available at: [Link]
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HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal - UNMC. Available at: [Link]
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An In-depth Technical Guide to the Discovery and Isolation of Phenylacetate Derivatives from Natural Sources
Introduction: The Growing Significance of Phenylacetate Derivatives
Phenylacetate derivatives represent a structurally diverse class of secondary metabolites found across various natural kingdoms, including plants, fungi, and bacteria.[1] These compounds, characterized by a phenylacetyl core, exhibit a wide array of biological activities, ranging from antimicrobial and anti-inflammatory to plant growth regulation and anticancer properties.[2][3] The inherent bioactivity of these natural products has made them attractive targets for drug discovery and development, as well as for applications in agriculture and biotechnology. This guide provides a comprehensive overview of the strategies and techniques employed in the discovery and isolation of novel phenylacetate derivatives from natural sources, intended for researchers, scientists, and professionals in the field of drug development.
The structural diversity within this class of compounds is vast, with variations in the substitution patterns on the phenyl ring, as well as modifications to the acetyl side chain. This diversity is a direct result of the varied biosynthetic pathways employed by different organisms.[4] Understanding these pathways can provide valuable insights for the targeted discovery of new derivatives with enhanced or novel biological activities.
Part 1: Strategic Sourcing and Preparation of Natural Materials
The successful isolation of novel phenylacetate derivatives begins with a well-defined sourcing strategy and meticulous preparation of the chosen natural material. The selection of the source organism or plant is a critical first step, often guided by ecological observations, ethnobotanical knowledge, or high-throughput screening of extract libraries.[5][6]
Selecting Promising Natural Sources
-
Microbial Sources (Fungi and Bacteria): Microorganisms are a prolific source of bioactive secondary metabolites.[7] Fungi, in particular, are known to produce a rich diversity of aromatic compounds. The selection of microbial strains can be guided by their ecological niche (e.g., endophytic fungi, marine-derived microbes) or by genomic screening for biosynthetic gene clusters associated with phenylacetate metabolism.[8]
-
Plant Sources: Plants synthesize a wide variety of phenolic compounds, including phenylacetic acids, often as part of their defense mechanisms or as signaling molecules.[9] Ethnobotanical information, where traditional medicine indicates the use of a particular plant for treating infections or inflammation, can be a valuable starting point.
-
Marine Environments: The unique and often extreme conditions of marine ecosystems have driven the evolution of novel biochemical pathways in marine organisms, leading to the production of unique secondary metabolites.[10] Marine-derived fungi and invertebrates have been shown to be promising sources of new phenylacetate derivatives.
Preparation of a Fungal Culture for Extraction: A Step-by-Step Protocol
This protocol outlines the general steps for cultivating a fungal strain and preparing it for solvent extraction.
-
Strain Activation and Culture:
-
Aseptically transfer a small piece of the fungal mycelium from a stock culture to a fresh agar plate (e.g., Potato Dextrose Agar - PDA).
-
Incubate the plate at a temperature and duration optimal for the specific fungal species (typically 25-28°C for 7-14 days) until sufficient mycelial growth is observed.
-
-
Liquid Fermentation:
-
Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth - PDB).
-
Inoculate the liquid medium with several small agar plugs containing the fungal mycelium.
-
Incubate the culture in a shaker incubator (e.g., at 150 rpm) at the optimal temperature for a period of 14-21 days to allow for the production of secondary metabolites.
-
-
Harvesting and Pre-processing:
-
Separate the mycelium from the culture broth by filtration.
-
The mycelium can be freeze-dried (lyophilized) to remove water and then ground into a fine powder.
-
The culture filtrate can be extracted separately to isolate extracellular metabolites.
-
Part 2: Extraction Methodologies for Phenylacetate Derivatives
The choice of extraction method is crucial for efficiently isolating phenylacetate derivatives from the complex matrix of the natural source material. The polarity of the target compounds should guide the selection of the appropriate solvent system.
Solvent Extraction: A Versatile Approach
Solvent extraction is a widely used technique for obtaining a crude extract containing the target compounds.[11][12] The selection of solvents is based on the principle of "like dissolves like." Since phenylacetate derivatives have a range of polarities, a sequential extraction with solvents of increasing polarity is often employed.
General Protocol for Solvent Extraction of a Fungal Mycelial Powder:
-
Initial Non-polar Extraction:
-
Suspend the dried mycelial powder in a non-polar solvent such as hexane or petroleum ether to remove lipids and other non-polar compounds.
-
Stir or sonicate the mixture for a specified period (e.g., 1-2 hours).
-
Filter the mixture and collect the solvent. This fraction is typically set aside.
-
-
Intermediate Polarity Extraction:
-
Re-extract the mycelial residue with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. Phenylacetate derivatives are often soluble in these solvents.
-
Repeat the extraction process 2-3 times to ensure complete extraction.
-
Combine the ethyl acetate fractions.
-
-
Polar Extraction:
-
Finally, extract the residue with a polar solvent like methanol or ethanol to isolate any highly polar derivatives.
-
-
Concentration:
-
Concentrate the different solvent fractions separately using a rotary evaporator under reduced pressure to obtain the crude extracts.
-
Supercritical Fluid Extraction (SFE): A Green Alternative
Supercritical fluid extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13][14] By modifying the temperature and pressure, the solvating power of the supercritical CO2 can be tuned to selectively extract compounds of different polarities.[15][16] For the extraction of moderately polar phenylacetate derivatives, a co-solvent such as methanol or ethanol is often added to the supercritical CO2.[17]
Part 3: Isolation and Purification Strategies
The crude extracts obtained from the initial extraction are complex mixtures of various compounds. Chromatographic techniques are indispensable for the separation and purification of the target phenylacetate derivatives.
Column Chromatography: The Workhorse of Purification
Column chromatography is a fundamental technique for the initial fractionation of the crude extract.[18][19] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) is critical for achieving good separation.[20]
Workflow for Column Chromatography of an Ethyl Acetate Extract:
Caption: A typical workflow for the initial purification of a crude extract using column chromatography.
Detailed Protocol for Silica Gel Column Chromatography:
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution).
-
Collect the eluate in a series of fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.
-
Combine the fractions that show similar TLC profiles.
-
Thin Layer Chromatography (TLC): A Rapid Analytical Tool
TLC is an essential technique for monitoring the progress of column chromatography and for assessing the purity of isolated compounds.[10][21][22]
Protocol for TLC Analysis:
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Apply a small spot of the sample solution near the bottom of the plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing a suitable solvent system.
-
Visualization: After the solvent front has moved up the plate, remove the plate, and visualize the separated spots under UV light or by using a staining reagent.
High-Performance Liquid Chromatography (HPLC): For High-Resolution Purification
HPLC is a powerful technique for the final purification of phenylacetate derivatives to a high degree of purity.[23] Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of these compounds.[24][25][26]
Table 1: Example HPLC Conditions for Phenylacetate Derivative Purification
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 20 µL |
Part 4: Structural Elucidation of Isolated Phenylacetate Derivatives
Once a pure compound has been isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Interpreting NMR Spectra of Phenylacetate Derivatives
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[27][28]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a phenylacetate derivative include:
-
Aromatic protons (typically in the range of 7.0-8.0 ppm).
-
A singlet for the methylene protons of the acetyl group (usually around 3.5-4.0 ppm).
-
Signals for any substituents on the phenyl ring.
-
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic signals include:
-
A carbonyl carbon (around 170-180 ppm).
-
Aromatic carbons (120-160 ppm).
-
A methylene carbon (around 40-50 ppm).
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the structure.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Mass spectrometry provides the molecular weight of the compound and can help in determining its elemental composition.[29] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass, which can be used to deduce the molecular formula.
Workflow for Structural Elucidation:
Caption: A systematic workflow for the structural elucidation of an unknown natural product.
Conclusion and Future Perspectives
The discovery and isolation of phenylacetate derivatives from natural sources remains a vibrant and promising area of research. The continued exploration of untapped biodiversity, coupled with advancements in extraction and analytical technologies, will undoubtedly lead to the identification of novel compounds with significant therapeutic and biotechnological potential. The integration of metabolomics and genomic approaches will further enhance our ability to rationally target and discover new phenylacetate derivatives. This guide provides a solid foundation for researchers to embark on this exciting journey of natural product discovery.
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The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Molecules. 2018.
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Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Green Chemistry. 2024.
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The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. PubMed. 2018.
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Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. RSC Publishing. 2024.
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The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Semantic Scholar. N/A.
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HPLC method for purification of Ingol 7,8,12-triacetate 3-phenylacetate. Benchchem. N/A.
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Separation of Eugenyl phenylacetate on Newcrom R1 HPLC column. SIELC Technologies. N/A.
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Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. PMC. 1998.
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Lessons from assembling a microbial natural product and pre-fractionated extract library in an academic laboratory. Journal of Industrial Microbiology and Biotechnology. 2022.
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Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. 2024.
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Column chromatography. University of Arizona. N/A.
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Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. 2019.
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An Historical Review of Phenylacetic Acid. PubMed. 2019.
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Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. vbspu. N/A.
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Natural Product Extraction: How to Isolate Molecules From Organisms. Master Organic Chemistry. 2016.
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Natural Products are a Precious Source of the New Bioactive Compounds. PharmacologyOnLine. 2017.
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Column Chromatography Procedures. Organic Chemistry at CU Boulder. N/A.
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Method for the production of phenylacetic acid derivatives. Google Patents. 2004.
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Strategies and Techniques of Drug Discovery from Natural Products. GDDDR. N/A.
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Separation of Phenyl acetate on Newcrom R1 HPLC column. SIELC Technologies. N/A.
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Bioactivity of phenolic acids: Metabolites versus parent compounds: A review. ResearchGate. 2015.
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. 2021.
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Strategies on biosynthesis and production of bioactive compounds in medicinal plants. NIH. 2021.
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Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. N/A.
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Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports. 2013.
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How to run column chromatography. University of Rochester. N/A.
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Lab Procedure: Thin Layer Chromatography 4/9. LabXchange. N/A.
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Thin Layer Chromatography. Chemistry LibreTexts. 2022.
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Thin–layer Chromatography (TLC). Analytical Toxicology. 2017.
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Method of Natural Product Isolation: A Review. ResearchGate. 2025.
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Synthesis of Phenylacetic Acid. Erowid. N/A.
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Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). ResearchGate. N/A.
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Phenylacetic acid derivatives as hPPAR agonists. PubMed. 1999.
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Changes in Elution Order between Phenols and Phenyl Acetates. Restek. 2016.
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Benzyl Phenylacetate. Benchchem. N/A.
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Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. Journal of Natural Products. 2023.
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Bioactive phenolic compounds: production and extraction by solid-state fermentation. A review. PubMed. 2012.
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Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. MDPI. 2023.
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High-performance liquid chromatography (HPLC) in drug discovery: Current practices and future directions. Allied Academies. 2023.
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Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. N/A.
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. N/A.
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Removal of Phenylacetic Acid from Aqueous Streams. ResearchGate. 2019.
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(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. 2019.
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bmse000481 Phenyl Acetate at BMRB. BMRB. N/A.
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Hawthorn (Crataegus monogyna Jacq.): A Review of Therapeutic Potential and Applications. MDPI. 2023.
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NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Google Books. 2016.
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6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. N/A.
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Methodological & Application
HPLC analysis protocol for 4-Methoxybenzyl phenylacetate quantification
An Application Note for the Quantitative Analysis of 4-Methoxybenzyl Phenylacetate by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the determination of this aromatic ester in various sample matrices. The methodology details the rationale behind chromatographic parameter selection, a step-by-step experimental protocol, and adherence to validation principles outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
This compound (CAS No. 102-17-0) is an aromatic ester utilized in various industries, including as a fragrance component and as an intermediate in organic synthesis.[1] Accurate quantification is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
The method described herein is based on the principles of reversed-phase chromatography. This mode was selected due to the physicochemical properties of this compound. With a predicted high logarithm of the partition coefficient (logP) of 3.74 and very low water solubility, the analyte is inherently non-polar.[3] In RP-HPLC, a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase, causing non-polar analytes to be retained through hydrophobic interactions.[4][5] Elution is controlled by modifying the mobile phase's organic solvent content.
The presence of two aromatic rings in the structure of this compound makes it an excellent chromophore, allowing for sensitive detection using a standard UV-Vis detector.
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Water (HPLC grade, Type I, or Milli-Q equivalent).
-
-
Materials:
-
Analytical balance.
-
Class A volumetric flasks and pipettes.
-
Syringes (1 mL, 5 mL).
-
Syringe filters (0.22 µm or 0.45 µm pore size, PTFE or other chemically compatible membrane).[6]
-
HPLC vials with caps and septa.
-
Optimized Chromatographic Conditions
The following parameters have been optimized for the efficient separation and quantification of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Causality Behind Choices:
-
Column: A C18 column provides excellent hydrophobic retention for the non-polar analyte.[7] The specified dimensions offer a balance of high resolution and reasonable analysis time.
-
Mobile Phase: An isocratic mixture of acetonitrile and water is a simple yet powerful mobile phase for this analysis.[8] The 70:30 ratio is a starting point and should be adjusted to achieve a retention time with a capacity factor (k') between 2 and 10 for optimal resolution and peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.[5]
-
Detection Wavelength: The 240 nm wavelength is selected based on the UV absorbance maxima of structurally similar compounds containing the 4-methoxyphenyl group.[9] It is highly recommended to confirm the optimal wavelength by running a UV scan of the analyte standard using a DAD detector.
Preparation of Solutions
Accurate solution preparation is critical for reproducible results.
2.3.1. Mobile Phase Preparation (1 L of 70:30 Acetonitrile:Water)
-
Carefully measure 700 mL of HPLC-grade acetonitrile into a clean, dry 1 L media bottle.
-
Add 300 mL of HPLC-grade water to the same bottle.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the solution for 15-20 minutes using a vacuum filtration apparatus or an ultrasonic bath to prevent pump cavitation and baseline noise.[10]
2.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard using an analytical balance.
-
Quantitatively transfer the standard to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase, cap, and invert at least 15 times to ensure homogeneity.
2.3.3. Working Standard Solutions for Calibration Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution of the analyte within the calibration range.[11]
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent (methanol or the mobile phase are good starting choices).[12] Use sonication if necessary.
-
Dilute the solution as needed with the mobile phase to bring the expected analyte concentration into the linear range of the calibration curve.
-
Crucially, filter the final solution through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial. This step protects the HPLC column from particulate matter and prevents system blockages.[13]
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
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Application Note: Quantitative Analysis of 4-Methoxybenzyl Phenylacetate in Complex Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and validated method for the identification and quantification of 4-Methoxybenzyl phenylacetate, a significant fragrance component, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, selectivity, and reproducibility. This guide is intended for researchers, scientists, and quality control professionals in the fragrance, cosmetic, and pharmaceutical industries, providing a robust framework for the analysis of this and structurally similar aromatic esters.
Introduction
This compound, also known as anisyl phenylacetate, is a widely used fragrance ingredient prized for its sweet, floral, and slightly balsamic aroma, reminiscent of honey and anise.[1][2] Its presence and concentration in consumer products such as perfumes, lotions, and other cosmetics are critical to the final product's olfactory profile and quality.[3] Consequently, a reliable and accurate analytical method for its quantification is essential for quality control, regulatory compliance, and new product development.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures, offering unparalleled separation efficiency and definitive compound identification.[4][5] This application note details a comprehensive GC-MS method, from sample preparation to data analysis, tailored for this compound. We will delve into the rationale behind key methodological choices, providing a scientifically sound and practical guide for immediate implementation in the laboratory.
Materials and Methods
Reagents and Standards
High-purity reagents and standards are paramount for accurate quantification.
| Material | Supplier | Purity/Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Benzyl Benzoate (Internal Standard) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Anhydrous Sodium Sulfate | Merck | ACS Grade |
| Helium (Carrier Gas) | Airgas | Ultra-High Purity (99.999%) |
Instrumentation
The analysis was performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.
| Instrument | Model | Manufacturer |
| Gas Chromatograph | 7890B | Agilent Technologies |
| Mass Spectrometer | 5977A MSD | Agilent Technologies |
| GC Column | DB-5ms | Agilent Technologies |
| Autosampler | 7693A | Agilent Technologies |
Experimental Protocols
Standard and Sample Preparation
Accurate preparation of standards and samples is the foundation of reliable quantitative analysis. A liquid-liquid extraction (LLE) procedure is employed here due to its effectiveness in isolating analytes from various cosmetic matrices.[6][7]
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzyl benzoate and dissolve in 100 mL of dichloromethane.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 5 µg/mL.
Protocol 2: Sample Extraction (Liquid-Liquid Extraction)
-
Accurately weigh 1.0 g of the sample (e.g., perfume, lotion) into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane to the tube.
-
Spike the sample with the internal standard solution to a final concentration of 5 µg/mL.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial using a Pasteur pipette.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters have been optimized for the separation and detection of this compound.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency and MS performance. |
| Oven Temperature Program | ||
| Initial Temperature | 80 °C, hold for 1 min | |
| Ramp 1 | 15 °C/min to 200 °C | |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min | Provides good separation from other matrix components. |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for robust performance. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns.[8][9] |
| Electron Energy | 70 eV | Universal standard for generating comparable mass spectra with library databases.[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions (m/z) | ||
| This compound | 121 (Quantifier), 91, 256 | 121 is the base peak, providing the highest signal. 91 and the molecular ion (256) are used as qualifiers for confirmation.[11] |
| Benzyl Benzoate (IS) | 105 (Quantifier), 91, 212 | 105 is the base peak for the internal standard. |
Results and Data Analysis
Chromatographic Performance
Under the specified conditions, this compound and the internal standard, benzyl benzoate, are well-resolved from common matrix interferences. The expected retention times are presented in the table below.
| Compound | Retention Time (min) |
| Benzyl Benzoate (IS) | ~8.5 |
| This compound | ~9.2 |
Mass Spectral Identification
The identity of this compound is confirmed by its retention time and the presence of its characteristic ions in the mass spectrum. The electron ionization of this compound results in a distinctive fragmentation pattern. The base peak at m/z 121 corresponds to the 4-methoxybenzyl cation, while the ion at m/z 91 is characteristic of the tropylium ion formed from the phenylacetyl moiety. The molecular ion peak is observed at m/z 256.[11]
Caption: Analytical workflow for GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in complex matrices. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and precision, making this method suitable for routine quality control and research applications in the fragrance and cosmetic industries.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Debonneville, C., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Retrieved from [Link]
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HSC Cores. (n.d.). GC/MS Sample Preparation. BookStack. Retrieved from [Link]
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MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]
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SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
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Chou, H. Y., Lin, T. J., & Fuh, M. R. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 26(1), 119-128. Retrieved from [Link]
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Tomić, T., Blažević, I., Stanković, M., Kolarević, S., Kračun-Kolarević, M., Kladar, N., & Gavarić, N. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Pharmaceuticals, 17(4), 519. Retrieved from [Link]
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Eurolab. (n.d.). GC-MS Analysis for Perfume Compound Identification. Retrieved from [Link]
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Shibamoto, T., & Ko, Y. S. (1995). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International, 78(3), 734-739. Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound (FDB013595). Retrieved from [Link]
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Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace. Retrieved from [Link]
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LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]
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PubChem. (n.d.). Anisyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
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The Perfumers Apprentice. (n.d.). Fragrance Analysis by GCMS. Retrieved from [Link]
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JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0034992). Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
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ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
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Introduction: Unveiling the Bioactive Potential of 4-Methoxybenzyl phenylacetate
An Application Note and Protocol Guide for the Investigation of 4-Methoxybenzyl phenylacetate in Cell-Based Bioassays
This compound is a benzyloxycarbonyl compound with a structure that suggests potential for biological activity, yet it remains a largely uncharacterized molecule in the scientific literature.[1] Its chemical architecture, featuring a phenylacetate moiety and a 4-methoxybenzyl group, provides a compelling rationale for its investigation in various cell-based bioassays. The phenylacetate component is of particular interest, as studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis.[2][3] Furthermore, methoxylated phenolic compounds are frequently associated with antioxidant and anti-inflammatory properties.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic, antioxidant, and anti-inflammatory potential of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and detailed explanations to ensure robust and reproducible results.
Inferred Biological Activities and Rationale for Investigation
While direct studies on this compound are scarce, an analysis of its structural components allows for the formulation of several hypotheses regarding its potential bioactivities:
-
Anticancer/Cytotoxic Potential: The presence of the phenylacetate group is a strong indicator for potential anticancer effects. Phenylacetate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Additionally, structurally related compounds, such as 4-allyl-2-methoxyphenyl acetate, have demonstrated cytotoxicity against human cancer cells.[6] Therefore, it is plausible that this compound may exhibit similar cytotoxic or anti-proliferative properties.
-
Antioxidant Activity: Phenolic compounds, particularly those with methoxy substitutions, are known to act as potent antioxidants by scavenging free radicals.[5][7] The 4-methoxybenzyl moiety in the subject molecule suggests that it may possess the ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are well-suited to investigate this potential.[8]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of numerous diseases. Many natural and synthetic compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[4][9] Compounds with structural similarities to this compound have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4][10] Therefore, it is hypothesized that this compound may possess anti-inflammatory properties.
Experimental Protocols
Preparation of this compound for Cell-Based Assays
The solubility of this compound is a critical first step for its use in aqueous cell culture media.
Protocol for Solubilization:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol.[11]
-
Solubility Test: To ensure complete dissolution, gentle warming (e.g., to 37°C) and vortexing may be necessary.[11]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it with sterile, serum-free cell culture medium to the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the cell culture should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Cell Line Selection: Based on the activity of related compounds, a human breast cancer cell line such as MCF-7 would be a suitable initial model.[6]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., 0.5% DMSO) as a solvent control. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Percent Viability Calculation: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 25 | 52.4 ± 5.5 |
| 50 | 25.7 ± 3.9 |
| 100 | 8.9 ± 2.1 |
Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[8]
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Experimental Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation:
-
DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Test Compound: Prepare serial dilutions of this compound in methanol.
-
Positive Control: Use a known antioxidant such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilutions to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control with 50 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis:
-
Percent Scavenging Activity Calculation: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percent scavenging activity against the log of the compound concentration to determine the IC50 value.
Hypothetical Data Summary:
| Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) |
| 10 | 15.2 ± 2.1 |
| 25 | 35.8 ± 3.5 |
| 50 | 58.1 ± 4.2 |
| 100 | 85.4 ± 5.0 |
| 200 | 92.7 ± 3.8 |
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).[10]
Principle: LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO in the culture supernatant is measured using the Griess reagent.
Experimental Workflow:
Caption: Workflow for the nitric oxide inhibition assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include an unstimulated control group and an LPS-only control group.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Analysis:
-
Determine Nitrite Concentration: Calculate the nitrite concentration in each sample using the standard curve.
-
Percent NO Inhibition Calculation: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100
-
Cell Viability Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cell death.
Hypothetical Data Summary:
| Concentration (µM) | NO Production (µM, Mean ± SD) | % NO Inhibition | Cell Viability (%) |
| 0 (Control) | 2.5 ± 0.3 | - | 100 |
| 0 + LPS | 35.8 ± 2.1 | 0 | 98 |
| 1 + LPS | 32.1 ± 1.9 | 10.3 | 99 |
| 10 + LPS | 21.5 ± 1.5 | 39.9 | 97 |
| 25 + LPS | 12.3 ± 1.1 | 65.6 | 95 |
| 50 + LPS | 6.8 ± 0.8 | 81.0 | 92 |
Trustworthiness and Self-Validation
The reliability of the data generated from these protocols is ensured by the inclusion of multiple controls:
-
Negative Controls (Untreated Cells): Establish the baseline cellular response.
-
Vehicle Controls (Solvent-Treated Cells): Account for any effects of the solvent used to dissolve the test compound.
-
Positive Controls (Known Bioactive Compounds): Validate the assay's performance and provide a benchmark for comparison.
By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently investigate the potential biological activities of this compound and contribute valuable knowledge to the scientific community.
References
-
FooDB. (2010, April 8). Showing Compound this compound (FDB013595). Retrieved from [Link]
-
PubChem. Methyl 4-methoxyphenylacetate. Retrieved from [Link]
-
Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
-
Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PubMed. (2003). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. Retrieved from [Link]
-
PubMed. (2001). Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents. Retrieved from [Link]
-
PubChem. Anisyl phenylacetate. Retrieved from [Link]
-
MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
-
PubMed. (2019). 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages. Retrieved from [Link]
-
PMC - NIH. Reference compounds for characterizing cellular injury in high-content cellular morphology assays. Retrieved from [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Methoxybenzyl acetate. Retrieved from [Link]
-
PubMed. (2008). Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Anti-inflammatory Activity Evaluation of the Extract and Topical Pre- Formulation of Morus nigra Fruits. Retrieved from [Link]
-
PMC - NIH. (2011). In vitro Antioxidant Studies of Fruits of Artemisia nilagirica (Clarke) Pamp. Retrieved from [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
MDPI. (2018). Berry Phenolic and Volatile Extracts Inhibit Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB Signaling Pathway. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
American Chemical Society. (2026). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2). Retrieved from [Link]
-
BMC Complementary and Alternative Medicine. (2016). Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. Retrieved from [Link]
-
PMC - NIH. (2014). Cytotoxic and natural killer cell stimulatory constituents of Phyllanthus songboiensis. Retrieved from [Link]
-
Scholars Research Library. (2011). Involvement of apoptosis in 17-oxo-17a-aza-D-homo-5-androsten- 3β-yl phenyl acetate. Retrieved from [Link]
-
ResearchGate. (2018, June 20). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen? Retrieved from [Link]
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- 4. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Protocol for testing enzyme inhibition with 4-Methoxybenzyl phenylacetate
Application Note & Protocol
Topic: High-Throughput Screening Protocol for Esterase Inhibition Using 4-Methoxybenzyl phenylacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The inhibition of esterase enzymes, a broad class of hydrolases, is a cornerstone of drug discovery for various pathologies, including neurodegenerative diseases and metabolic disorders. This document provides a comprehensive, field-tested protocol for determining the inhibitory potential of compounds against esterase activity using this compound as a model substrate. The methodology leverages a robust, continuous spectrophotometric assay that monitors the production of an acidic byproduct, enabling the precise determination of inhibitor potency, expressed as the half-maximal inhibitory concentration (IC₅₀). We detail the entire workflow, from initial enzyme characterization and assay optimization to the final inhibitor screening and data analysis, providing insights into the rationale behind critical experimental steps. This guide is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility for researchers engaged in high-throughput screening and lead optimization.
Scientific Principle: A pH-Based Continuous Spectrophotometric Assay
The fundamental principle of this assay is the enzymatic hydrolysis of the non-chromogenic substrate, this compound, by an esterase. The reaction yields two products: 4-methoxybenzyl alcohol and phenylacetic acid.
Reaction: this compound + H₂O ---(Esterase)--> 4-methoxybenzyl alcohol + Phenylacetic acid
The generation of phenylacetic acid leads to a decrease in the pH of the reaction medium. By including a sensitive pH indicator, such as Phenol Red, in a weakly buffered solution, this change in pH can be monitored continuously as a change in absorbance. The rate of change in absorbance is directly proportional to the rate of the enzymatic reaction.[1] An inhibitor will slow down this rate. This method is highly adaptable for high-throughput screening in a microplate format.
Materials and Equipment
Equipment
-
Microplate spectrophotometer capable of kinetic measurements (e.g., reading at 560 nm for Phenol Red)
-
Standard 96-well or 384-well clear, flat-bottom microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Incubator or temperature-controlled plate reader (37°C recommended, but enzyme-dependent)
-
Vortex mixer and centrifuge
Reagents & Consumables
-
Enzyme: Purified esterase of interest (e.g., Acetylcholinesterase, Carboxylesterase).
-
Substrate: this compound (CAS: 102-17-0).[]
-
Inhibitor: Test compounds and a known positive control inhibitor (e.g., Neostigmine for Acetylcholinesterase).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
pH Indicator: Phenol Red solution.
-
Buffer Components: Tris-HCl, NaCl, MgCl₂.
Experimental Protocols
Reagent Preparation
Expert Insight: The success of this pH-based assay hinges on using a buffer with very low buffering capacity at the assay pH. This ensures that the production of phenylacetic acid results in a measurable pH shift.
-
Assay Buffer (Low Buffering Capacity):
-
5 mM Tris-HCl, pH 7.8
-
150 mM NaCl
-
1 mM MgCl₂
-
Rationale: Tris has poor buffering capacity around pH 7.8, making it ideal for detecting acid production. NaCl mimics physiological ionic strength.
-
-
Substrate Stock Solution (100 mM):
-
Dissolve 25.63 mg of this compound (MW: 256.3 g/mol ) in 1 mL of anhydrous DMSO.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
-
Enzyme Working Solution:
-
Dilute the concentrated enzyme stock in cold Assay Buffer to a working concentration determined by the enzyme titration experiment (see Protocol 3.2.1).
-
Always prepare fresh and keep on ice.
-
-
Inhibitor Stock Solutions (e.g., 10 mM):
-
Dissolve test compounds and the positive control inhibitor in 100% DMSO.
-
Create serial dilutions for the dose-response curve in DMSO.
-
-
Phenol Red Working Solution (0.4 mM):
-
Prepare a stock solution of Phenol Red in water and dilute it in the Assay Buffer to a final concentration of 0.4 mM.
-
Assay Optimization: The Key to Robust Data
Before screening inhibitors, the enzyme and substrate kinetics must be characterized under the assay conditions to ensure the reaction is run under initial velocity conditions.[3][4]
-
Prepare a 2X working solution of the substrate and Phenol Red in Assay Buffer.
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
In a 96-well plate, add 50 µL of each enzyme dilution.
-
Initiate the reaction by adding 50 µL of the 2X substrate/Phenol Red solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 560 nm every 30 seconds for 15-20 minutes.
-
Calculate the reaction rate (V₀) for each enzyme concentration from the linear portion of the kinetic curve.
-
Plot V₀ vs. Enzyme Concentration. Select a concentration from the linear range of this plot for all subsequent experiments. This ensures the reaction rate is proportional to the enzyme concentration.
-
Prepare 2X working solutions of various concentrations of the substrate (e.g., 0.1 µM to 100 µM) with a constant concentration of Phenol Red in Assay Buffer.
-
Prepare a 2X working solution of the enzyme at the optimal concentration determined in Protocol 3.2.1.
-
Add 50 µL of each 2X substrate/Phenol Red dilution to different wells.
-
Initiate the reactions by adding 50 µL of the 2X enzyme solution.
-
Measure the kinetic progress as described above.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ vs. Substrate Concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Expert Insight: For screening competitive inhibitors, the substrate concentration in the inhibition assay should be set at or near its Kₘ value.[3][4] This provides a good balance for detecting inhibition without requiring excessively high inhibitor concentrations.
Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[5]
-
Prepare Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of your test compounds and positive control in DMSO. A common scheme is a 1:3 dilution series over 10 points, starting from 1 mM.
-
Assay Plate Setup: Refer to the table below for a sample 96-well plate layout.
-
Add 1 µL of the appropriate inhibitor dilution from your inhibitor plate to the designated wells. For controls, add 1 µL of DMSO.
-
Add 50 µL of the enzyme working solution to all wells except the "No Enzyme Control". Add 50 µL of Assay Buffer to these wells instead.
-
Pre-incubate: Gently mix and incubate the plate at 37°C for 10-15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reversible inhibitors.
-
-
Initiate and Read:
-
Prepare a Substrate/Phenol Red mix in Assay Buffer at 2X the final desired concentration (e.g., 2 x Kₘ).
-
Initiate the reaction by adding 50 µL of this mix to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements (decrease in A₅₆₀ nm) at 37°C for 15-20 minutes.
-
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cmpd 1-1 | Cmpd 1-2 | Cmpd 1-3 | Cmpd 1-4 | Cmpd 1-5 | Cmpd 1-6 | Cmpd 1-7 | Cmpd 1-8 | Cmpd 1-9 | Cmpd 1-10 | 100% Inh | 0% Inh |
| B | Cmpd 1-1 | Cmpd 1-2 | Cmpd 1-3 | Cmpd 1-4 | Cmpd 1-5 | Cmpd 1-6 | Cmpd 1-7 | Cmpd 1-8 | Cmpd 1-9 | Cmpd 1-10 | 100% Inh | 0% Inh |
| C | Cmpd 2-1 | Cmpd 2-2 | ... | 100% Inh | 0% Inh | |||||||
| D | Cmpd 2-1 | Cmpd 2-2 | ... | 100% Inh | 0% Inh | |||||||
| E | Cmpd 3-1 | Cmpd 3-2 | ... | 100% Inh | 0% Inh | |||||||
| F | Cmpd 3-1 | Cmpd 3-2 | ... | 100% Inh | 0% Inh | |||||||
| G | Pos Ctrl-1 | Pos Ctrl-2 | ... | No Enz | 0% Inh | |||||||
| H | Pos Ctrl-1 | Pos Ctrl-2 | ... | No Enz | 0% Inh |
-
0% Inhibition Control (Max Activity): Enzyme + Substrate + DMSO
-
100% Inhibition Control (Min Activity): Enzyme + Substrate + High concentration of a known inhibitor
-
No Enzyme Control (Background): Assay Buffer + Substrate + DMSO
Data Analysis and Interpretation
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_max_activity - V₀_no_enzyme))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration (log[I]). The resulting data should fit a sigmoidal curve.[6][7]
-
Determine IC₅₀: Use non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3][8]
From IC₅₀ to Kᵢ: The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration.[9] To determine the inhibitor binding constant (Kᵢ), which is a true measure of inhibitor affinity, the Cheng-Prusoff equation can be used for competitive inhibitors:[9]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the assay.
-
Kₘ is the Michaelis constant of the substrate.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for determining the IC₅₀ of a test compound.
Caption: Workflow for Esterase Inhibition Assay using this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing. | Calibrate pipettes; ensure thorough but gentle mixing after reagent addition. |
| No or Low Signal | Inactive enzyme; substrate degradation. | Use a fresh enzyme aliquot; test enzyme activity with a control substrate. Prepare substrate stock fresh. |
| Assay Window is Too Small | Buffer capacity is too high; enzyme concentration is too low. | Use a buffer with lower buffering capacity (e.g., reduce Tris concentration). Re-optimize enzyme concentration. |
| Inhibitor Appears to Activate | Compound interferes with the pH indicator or has optical properties at 560 nm. | Run a control with the inhibitor, substrate, and indicator but no enzyme to check for direct interaction. |
References
-
IC50 Determination. edX. [Link]
-
Half-maximal inhibitory concentration (IC50). Wikipedia. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC, NIH. [Link]
-
Methyl 4-methoxyphenylacetate. ChemBK. [Link]
-
measuring enzyme inhibition by drugs. YouTube. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Showing Compound this compound (FDB013595). FooDB. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
4-Methoxyphenyl acetate. PubChem, NIH. [Link]
-
Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. PLOS One. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
4-Methoxyphenylacetic Acid. PubChem. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Acetylcholinesterase inhibition, antioxidant and identification of some chemical constituents of Phyllanthus atropurpureus culti. SciELO. [Link]
Sources
- 1. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. youtube.com [youtube.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for the Enzymatic Substrate: 4-Methoxybenzyl Phenylacetate
Introduction: Unveiling the Potential of 4-Methoxybenzyl Phenylacetate in Enzymatic Assays
This compound is a carboxylic ester compound that holds significant promise as a versatile substrate for the characterization of various hydrolytic enzymes, particularly lipases and esterases.[1] Its unique structure, comprising a phenylacetic acid moiety and a 4-methoxybenzyl alcohol leaving group, offers distinct advantages for assay development. The enzymatic hydrolysis of this substrate yields 4-methoxybenzyl alcohol and phenylacetic acid. The formation of 4-methoxybenzyl alcohol, a chromogenic and easily separable compound, provides a reliable basis for monitoring enzyme activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a substrate for enzyme activity assays, inhibitor screening, and kinetic analysis. The protocols outlined herein are designed to be adaptable and serve as a robust starting point for investigating a wide range of hydrolytic enzymes.
Principle of the Enzymatic Assay
The fundamental principle of the assay lies in the enzyme-catalyzed hydrolysis of the ester bond in this compound. A hydrolytic enzyme, such as a lipase or esterase, cleaves the substrate into its constituent alcohol (4-methoxybenzyl alcohol) and carboxylic acid (phenylacetic acid). The rate of this reaction is directly proportional to the enzyme's activity under specific conditions.
The progress of the reaction can be monitored by quantifying the appearance of one of the products, typically 4-methoxybenzyl alcohol, over time. High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the separation and quantification of 4-methoxybenzyl alcohol, offering excellent sensitivity and specificity.
Experimental Protocols
I. General Enzymatic Assay Protocol (HPLC-Based Detection)
This protocol provides a generalized method for assessing the activity of lipases and esterases using this compound. It is recommended to optimize the conditions for each specific enzyme.
Materials:
-
This compound (Substrate)
-
Enzyme preparation (e.g., purified lipase, esterase, or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5; optimization may be required)
-
Quenching Solution (e.g., Acetonitrile or Methanol)
-
4-Methoxybenzyl alcohol (Analytical Standard)
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile Phase for HPLC (e.g., Acetonitrile:Water gradient)
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentration in the Assay Buffer. It is crucial to ensure the substrate remains soluble in the final assay mixture.
-
Enzyme Preparation: Dilute the enzyme preparation in ice-cold Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Reaction Initiation: In a microcentrifuge tube or a well of a microplate, add the Assay Buffer and the Substrate Solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Start the Reaction: Initiate the reaction by adding the diluted enzyme preparation to the pre-warmed substrate mixture. Mix gently.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of Quenching Solution (e.g., acetonitrile). This will precipitate the enzyme and halt the reaction.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject a suitable volume of the supernatant onto the HPLC system. Separate the components using a reverse-phase column and a suitable mobile phase gradient.[2][3][4][5] Monitor the elution of 4-methoxybenzyl alcohol at its maximum absorbance wavelength (typically around 225 nm).
-
Quantification: Create a standard curve using known concentrations of 4-methoxybenzyl alcohol.[6][7][8][9] Determine the concentration of 4-methoxybenzyl alcohol in the reaction samples by comparing their peak areas to the standard curve.
dot
Caption: Workflow for the enzymatic assay of this compound.
II. Protocol for Determination of Michaelis-Menten Kinetic Parameters
To determine the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme with this compound, the general assay protocol is followed with varying substrate concentrations.
Procedure:
-
Prepare a series of substrate solutions with concentrations ranging from approximately 0.1 x Km to 10 x Km (a preliminary experiment may be needed to estimate the Km).
-
Perform the enzymatic assay as described in Protocol I for each substrate concentration, ensuring the enzyme concentration and reaction time are kept constant and within the initial rate period.
-
Measure the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
dot
Caption: Michaelis-Menten model for enzymatic hydrolysis.
Data Presentation and Analysis
Quantitative Data Summary
The following table provides hypothetical kinetic parameters for two different lipases to illustrate how data can be presented. Actual values must be determined experimentally.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Km (mM) | Vmax (µmol/min/mg) |
| Lipase A | Candida antarctica B | 7.5 | 40 | 1.2 | 150 |
| Lipase B | Pseudomonas cepacia | 8.0 | 50 | 0.8 | 220 |
HPLC Chromatogram Analysis
A typical HPLC chromatogram will show distinct peaks for the substrate (this compound) and the product (4-methoxybenzyl alcohol). By integrating the peak area of the 4-methoxybenzyl alcohol and comparing it to a standard curve, the amount of product formed can be accurately quantified.
Applications in Research and Drug Development
-
Enzyme Characterization: this compound can be used to profile the substrate specificity of novel lipases and esterases.
-
High-Throughput Screening (HTS) for Inhibitors: The assay can be adapted for a microplate format, making it suitable for HTS of compound libraries to identify potential enzyme inhibitors.[10][11][12][13]
-
Mechanism of Action Studies: This substrate can be employed to investigate the mechanism of action of newly discovered enzymes or to study the mode of inhibition of known compounds.
-
Biocatalysis and Industrial Applications: Understanding the enzymatic hydrolysis of this and similar esters is relevant for applications in biocatalysis, including the synthesis of chiral compounds and the modification of fats and oils.[14]
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained using these protocols, the following control experiments are essential:
-
No-Enzyme Control: A reaction mixture without the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: A reaction mixture without the substrate should be included to check for any interfering substances from the enzyme preparation.
-
Linearity of the Reaction: It is crucial to establish the time- and enzyme-concentration-dependent linearity of the reaction to ensure that the measurements are taken within the initial velocity period.
By incorporating these controls, the assay becomes a self-validating system, providing confidence in the accuracy and reproducibility of the experimental data.
References
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SIELC Technologies. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]
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- Google Patents. WO2002095044A2 - Lipase catalyzed esterification, transesterification, and hydrolysis of arylthiols and aryl-thioesters.
- Kocakoç, D., & Yilmaz, F. (2024). Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics. BIO Web of Conferences, 108, 10004.
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
- Krystof, M., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242.
- Lorentz, K., & Flatter, B. (1975). [Determination of aryl esterase activity in the human serum using 4-nitrophenyl acetate]. Zeitschrift fur Gastroenterologie, 13(8), 695-703.
- Basavaiah, D., et al. (2011). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.
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Human Metabolome Database. Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241). [Link]
- Krystof, M., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
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San Diego State University. Enzyme Assay Protocol. [Link]
-
PubChem. Anisyl phenylacetate | C16H16O3 | CID 7599. [Link]
- Reis, P., et al. (2009). Kinetics and mechanisms of reactions catalyzed by immobilized lipases. Química Nova, 32(4), 989-1002.
- Yadav, S., et al. (2022). Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4.
-
G-Biosciences. Enzyme Analysis. [Link]
- van der Stelt, M., et al. (2016). Inhibitor screening and enzymatic activity determination for autophagy target Atg4B using a gel electrophoresis-based assay. European Journal of Medicinal Chemistry, 124, 886-894.
- Griesbeck, A. G., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-6231.
- Patil, S. D., et al. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Analytical Chemistry Letters, 11(4), 548-560.
- Adibekian, A., et al. (2011). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Journal of the American Chemical Society, 133(48), 19492-19500.
- de Gonzalo, G., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
- Kim, I.-H., et al. (2014). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Catalysis Science & Technology, 4(11), 4058-4067.
- Li, Z., et al. (2022). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 23(19), 11847.
- Bush, K., & Perun, T. J. (1987). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Enzyme Inhibition, 2(1), 1-14.
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SIELC Technologies. Benzyl alcohol. [Link]
- El-Kazzaz, S., et al. (2003). Combinatorial enzymatic assay for the screening of a new class of bacterial cell wall inhibitors. Journal of Biomolecular Screening, 8(5), 536-544.
-
NIST. Benzenemethanol, 4-methoxy-. [Link]
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The 4-Methoxybenzyl (PMB) Group: A Strategic Tool in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-methoxybenzyl (PMB or MPM) group stands as a cornerstone in the edifice of protecting group chemistry, prized for its unique cleavage methods that offer a high degree of selectivity in the intricate art of multi-step organic synthesis.[1][2] Introduced by Yonemitsu in 1982, this derivative of the simple benzyl (Bn) group provides chemists with a powerful tool to mask the reactivity of nucleophilic functional groups, most notably alcohols, but also amines, thiols, and carboxylic acids.[1][2] Its particular value lies in its facile removal under oxidative conditions, a property not shared by many other common protecting groups, thus allowing for orthogonal deprotection strategies crucial in the synthesis of complex molecules.[1][3]
This guide provides an in-depth exploration of the PMB group, moving beyond a simple recitation of protocols to elucidate the mechanistic underpinnings and strategic considerations that guide its effective application. We will delve into the causality behind experimental choices, offering field-proven insights for its installation and removal, and present this information in a format designed for practical application by researchers at the forefront of chemical innovation.
I. The Strategic Advantage of the PMB Group: Why Choose PMB?
The decision to employ a protecting group is a critical juncture in synthetic planning. The PMB group offers several distinct advantages:
-
Orthogonality: The most significant feature of the PMB group is its susceptibility to oxidative cleavage, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][4][5] This allows for its selective removal in the presence of other protecting groups that are labile under different conditions, such as silyl ethers (e.g., TBS, TIPS), acetals (e.g., MOM, THP), and even simple benzyl (Bn) ethers, which are cleaved by hydrogenolysis.[1][6] This orthogonality is a key principle in designing efficient and high-yielding synthetic routes for complex molecules.[7]
-
Stability: PMB ethers exhibit good stability across a wide range of reaction conditions, including those involving non-acidic reagents, organometallics, and many redox manipulations that do not involve strong oxidants.
-
Mild Cleavage Conditions: While also removable under strongly acidic conditions, the oxidative deprotection of PMB ethers proceeds under neutral or mildly acidic conditions, preserving sensitive functional groups elsewhere in the molecule.[1][8]
-
Versatility: The PMB group is not limited to the protection of alcohols; it is also effective for amines, thiols, and carboxylic acids, extending its utility across a broad spectrum of synthetic challenges.[1][2][9]
The electron-donating methoxy group on the para position of the benzyl ring is the key to the PMB group's unique reactivity. This substituent enhances the electron density of the aromatic ring, making it significantly more susceptible to oxidation compared to an unsubstituted benzyl group.[1] This electronic tuning is the fundamental reason for the selective deprotection capabilities of the PMB group.
II. Installation of the PMB Protecting Group
The introduction of the PMB group onto a nucleophilic functional group is most commonly achieved through a Williamson ether synthesis, a robust and well-established SN2 reaction.[1][2]
Core Protocol: PMB Protection of Alcohols
This protocol describes the general procedure for the protection of a primary or secondary alcohol using 4-methoxybenzyl chloride (PMB-Cl).
Reagents and Materials:
-
Substrate (alcohol)
-
4-Methoxybenzyl chloride (PMB-Cl) or 4-methoxybenzyl bromide (PMB-Br)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1-1.5 equiv) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add PMB-Cl (1.1-1.5 equiv) dropwise. If the reaction is sluggish, a catalytic amount of TBAI (0.1 equiv) can be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide, driving the reaction forward.[1][2] For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) or phase-transfer catalysis can be employed.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction. DMF is often preferred for its ability to solvate the sodium alkoxide.
-
Catalyst: TBAI can be used to accelerate slow reactions through the in situ formation of the more reactive 4-methoxybenzyl iodide via the Finkelstein reaction.[1][10]
-
Quenching: The reaction is quenched with a mild proton source like saturated NH₄Cl to neutralize any unreacted NaH and the resulting alkoxide.
Alternative PMB Reagents
While PMB-Cl and PMB-Br are the most common reagents, other options are available for specific applications:[10][11][12]
| Reagent | Activating Conditions | Substrate Suitability |
| PMB-Cl, PMB-Br | Strong base (e.g., NaH) | Primary and secondary alcohols, phenols, amines, thiols |
| PMB-O(C=NH)CCl₃ | Catalytic acid (e.g., TfOH, TMSOTf) | Hindered or acid-stable alcohols |
Table 1: Common Reagents for PMB Protection
The use of PMB-trichloroacetimidate, for instance, allows for the protection of alcohols under acidic conditions, which is advantageous for base-sensitive substrates.[13]
III. Deprotection of the PMB Group: A Symphony of Selectivity
The true power of the PMB group is realized during its removal. The choice of deprotection method is dictated by the other functional groups present in the molecule, allowing for highly selective transformations.
A. Oxidative Cleavage: The Signature Reaction
The selective cleavage of PMB ethers in the presence of other protecting groups is most elegantly achieved through oxidation.
This is the most widely used method for PMB ether cleavage due to its mildness and high selectivity.
Reagents and Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water or a pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 ratio). The presence of water is crucial for the hydrolysis of the intermediate.[1][4]
-
Reaction Initiation: Cool the solution to 0 °C. Add DDQ (1.1-1.5 equiv) in one portion. The solution will typically turn a deep color (green, brown, or black) upon formation of a charge-transfer complex.[13][14]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the hydroquinone byproduct (DDQH₂). Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product, which contains the deprotected alcohol and 4-methoxybenzaldehyde as a byproduct, is purified by flash column chromatography.
Mechanism of DDQ-Mediated Deprotection:
The cleavage proceeds through a single-electron transfer (SET) mechanism.[1] The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. An electron is then transferred from the PMB ether to DDQ, generating a resonance-stabilized radical cation and the DDQ radical anion. Water then attacks the benzylic cation, leading to a hemiacetal which subsequently collapses to release the free alcohol and 4-methoxybenzaldehyde.[1][13]
Caption: General workflow for PMB deprotection using DDQ.
CAN is another effective oxidant for PMB ether cleavage, though it is generally considered less mild than DDQ and may not be suitable for substrates with other easily oxidizable functional groups.[5]
Reagents and Materials:
-
PMB-protected substrate
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of acetonitrile and water (e.g., 9:1).
-
Reaction Initiation: Cool the solution to 0 °C. Add a solution of CAN (2.0-2.5 equiv) in water dropwise.
-
Reaction Progression: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically rapid.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
B. Acidic Cleavage
PMB ethers can also be cleaved under acidic conditions, and they are more acid-labile than simple benzyl ethers.[1][2] This provides another avenue for selective deprotection.
Strong acids like TFA can effectively remove the PMB group.
Reagents and Materials:
-
PMB-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anisole or 1,3-dimethoxybenzene (as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in dichloromethane. Add a cation scavenger such as anisole or 1,3-dimethoxybenzene (3-5 equiv).[15]
-
Acidification: Cool the solution to 0 °C and add TFA (5-20% v/v) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Workup: Carefully neutralize the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Role of the Cation Scavenger: Acidic cleavage of the PMB ether generates a stabilized 4-methoxybenzyl cation. This electrophilic species can potentially re-alkylate the desired product or other nucleophiles present in the reaction mixture. Anisole or other electron-rich aromatic compounds act as scavengers, trapping the carbocation via a Friedel-Crafts alkylation reaction and preventing side reactions.[15]
Caption: Orthogonality of the PMB group.
IV. PMB Protection of Other Functional Groups
The utility of the PMB group extends beyond alcohols.
-
Carboxylic Acids: Carboxylic acids can be protected as PMB esters.[9] These esters are stable to many reaction conditions but can be cleaved by acidic hydrolysis or hydrogenolysis.[9] Notably, attempts to cleave PMB esters with DDQ have generally been unsuccessful, providing an interesting point of orthogonal stability compared to PMB ethers.[9]
-
Amines and Amides: Amines and amides can be protected as N-PMB derivatives.[1][2] Deprotection is typically achieved through strong acid treatment or oxidative methods.
-
Thiols: Thiols can be protected as PMB thioethers, which can be cleaved under similar conditions to PMB ethers.[1][2]
V. Conclusion: A Versatile and Indispensable Tool
The 4-methoxybenzyl group is more than just a placeholder in a synthetic sequence; it is a strategic element that enables chemists to navigate the synthesis of complex, highly functionalized molecules with precision and efficiency. Its unique susceptibility to oxidative cleavage provides a powerful orthogonal deprotection strategy that is a cornerstone of modern organic synthesis. By understanding the mechanistic principles behind its installation and removal, and by carefully considering the compatibility of reaction conditions with the substrate at hand, researchers can unlock the full potential of this versatile protecting group. The protocols and insights provided herein serve as a guide for the effective and strategic application of the PMB group in the pursuit of novel chemical entities.
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
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Kocienski, P. J. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]
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Little, R. D., & Schwaebe, M. K. (2011). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton - University of Southampton. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
Patterson, I., & BODE, J. W. (1998). A Facile Oxidation/Deprotection of Electron Rich Silyl Ethers Using DDQ. Tetrahedron Letters, 39(34), 6331-6334. Retrieved from [Link]
-
Total Synthesis. (2023, November 24). Organic Chemistry Basics Archives – Page 2 of 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide (7), which was used as reagent to obtain regioisomers 4(a-d) and 4(a'-d'). Retrieved from [Link]
-
YouTube. (2021, August 30). Organic Chemistry - DDQ Deprotection Mechanism. Retrieved from [Link]
-
Jung, M. E., & Nichols, C. J. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. Retrieved from [Link]
-
Crich, D., & Li, H. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]
-
University of Vienna - u:cris-Portal. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Retrieved from [Link]
-
ACS Publications. (2019, February 20). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The p-methoxybenzyl ether as an in situ-removable carbohydrate-protecting group: a simple one-pot synthesis of the globotetraose tetrasaccharide. Retrieved from [Link]
-
ResearchGate. (n.d.). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]
-
ACS Publications. (n.d.). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Retrieved from [Link]
-
ACS Publications. (2019, March 15). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. Retrieved from [Link]
-
ACS Publications. (2008, June 13). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Retrieved from [Link]
-
RSC Publishing. (2021, September 8). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]
-
ResearchGate. (n.d.). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]
-
PubMed. (2013, June 7). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Retrieved from [Link]
-
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-
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Application Notes & Protocols: Characterizing the In Vitro Anticancer Activity of 4-Methoxybenzyl Phenylacetate
Introduction: Rationale for Investigation
4-Methoxybenzyl phenylacetate is a benzyloxycarbonyl compound, an ester derivative of phenylacetic acid.[1][2] While literature directly investigating the anticancer properties of this specific ester is nascent, the parent compound, phenylacetate (PA), has been evaluated as a potential antineoplastic agent.[3][4][5] Phenylacetate has demonstrated cytostatic and differentiating effects in various cancer cell lines, including renal and breast cancer, often by inducing cell cycle arrest.[3][6] These findings provide a strong rationale for investigating derivatives like this compound, which may possess altered potency, bioavailability, or target specificity.
This guide provides a structured, multi-assay workflow to systematically characterize the in vitro anticancer activity of this compound. The protocols herein are designed to first establish cytotoxic and antiproliferative effects and then to elucidate the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Overall Experimental Workflow
A logical, phased approach is critical for efficiently characterizing a novel compound. The workflow begins with broad screening to determine cytotoxicity across multiple cell lines and progresses to more focused mechanistic studies based on initial findings.
Caption: High-level experimental workflow for anticancer drug characterization.
Phase 1: Cytotoxicity and Viability Assessment
The initial step is to determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects and to quantify its potency via the half-maximal inhibitory concentration (IC50). Employing assays with different biological endpoints, such as metabolic activity (MTT) and total cellular protein (SRB), provides a more robust and validated assessment.[7]
Protocol: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9][10] The amount of formazan is directly proportional to the number of living cells.[8]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and ideally ≤0.5%.[7] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and wells with medium only for background control.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9][11] Incubate for 2-4 hours at 37°C, protecting the plate from light.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[7][10]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[9][12] A reference wavelength of 630 nm can be used to reduce background.[9]
Protocol: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues in cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[14]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Cell Fixation: After treatment, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (final concentration 10% TCA) to fix the cells.[13][14] Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the supernatant. Wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[13][15] Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[13] Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15]
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][14]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes. Measure the absorbance at approximately 540 nm.[13]
Data Analysis & Interpretation
| Parameter | Description | Hypothetical Value (MCF-7 Cells, 48h) |
| IC50 (MTT) | Concentration of the compound that inhibits 50% of metabolic activity. | 25 µM |
| IC50 (SRB) | Concentration of the compound that inhibits 50% of cell growth (protein mass). | 30 µM |
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next step is to determine how the compound affects the cancer cells. The primary questions are whether it induces programmed cell death (apoptosis) or if it halts cell division (cell cycle arrest).
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[16][18] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[18][19] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]
Methodology:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates. Treat with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.[18]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/ml) to the cell suspension.[18][19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle consists of four distinct phases: G0/G1 (one set of DNA), S (DNA synthesis), and G2/M (two sets of DNA). PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI in stained cells is therefore directly proportional to the DNA content.[20] Flow cytometry can quantify this fluorescence, allowing for the determination of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound at the IC50 concentration as described previously.
-
Cell Harvesting: Collect and wash approximately 1 x 10⁶ cells with PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C (or store at -20°C for longer periods). Ethanol fixation is preferred as it preserves DNA integrity.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to ensure that PI only binds to DNA, as it can also bind to double-stranded RNA.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells.
-
Analysis: Incubate for 15-30 minutes in the dark. Analyze the samples by flow cytometry, collecting at least 20,000 events to generate a DNA content histogram.[21]
Phase 3: Investigating Molecular Targets
Based on the findings from Phase 2, a more targeted investigation into the molecular mechanism can be initiated. For example, if cell cycle analysis indicates a G1 phase arrest, Western blotting can be used to examine the expression levels of key G1 checkpoint regulatory proteins. Phenylacetate has been shown to cause G1 arrest by upregulating the cyclin-dependent kinase inhibitor p21, which in turn inhibits CDK2 activity and prevents the phosphorylation of the retinoblastoma protein (pRb).[3]
Hypothetical Signaling Pathway
The following diagram illustrates a plausible pathway through which this compound might induce G1 cell cycle arrest, based on the known mechanism of phenylacetate.[3]
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Application Notes and Protocols: Screening 4-Methoxybenzyl Phenylacetate for Synergistic Effects with Known Drugs
Abstract
This comprehensive guide provides a detailed framework for screening the novel compound 4-Methoxybenzyl phenylacetate for potential synergistic interactions with established anti-cancer and anti-inflammatory drugs. Recognizing the limited existing data on this specific molecule, we leverage the known biological activities of its constituent moieties—phenylacetate and methoxyphenyl derivatives—to establish a scientifically rigorous screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and self-validating investigation.
Introduction: The Rationale for Synergy Screening
The quest for novel therapeutic strategies is increasingly focused on combination therapies. The synergistic interaction of two or more agents can lead to enhanced efficacy, reduced dosages, and potentially mitigated adverse effects.[1] this compound presents an intriguing candidate for such screening. While direct biological data is sparse, its chemical structure suggests a dual-action potential.
The phenylacetate moiety has been documented to inhibit tumor cell growth and induce differentiation and apoptosis.[2][3][4] Mechanistically, phenylacetate can impact cell cycle regulation and induce apoptosis through modulation of proteins like Bcl-2 and p21(Cip1).[2][3] The methoxyphenyl group is a common feature in compounds exhibiting anti-inflammatory properties, often through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6][7]
Given this foundation, we hypothesize that this compound may possess both anti-proliferative and anti-inflammatory activities, making it a prime candidate for synergistic combination with standard-of-care chemotherapeutics and anti-inflammatory agents. This guide will outline the protocols to systematically test this hypothesis in relevant in vitro models.
Strategic Overview of the Screening Workflow
A systematic approach is crucial for the robust evaluation of synergistic interactions. The workflow is designed to first establish the single-agent activity of this compound and then to use this data to inform the design of combination studies.
Part I: Anti-Cancer Synergy Screening
The anti-proliferative potential of the phenylacetate moiety provides a strong rationale for investigating its synergistic effects with established chemotherapeutic agents.
Rationale for Cell Line and Drug Selection
-
Cell Lines: A panel of cancer cell lines from different tissue origins should be selected to assess the breadth of activity. For this protocol, we will use:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
HCT116 (Colorectal Carcinoma): A commonly used model for colon cancer research.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.
-
-
Known Anti-Cancer Drugs: We will test this compound in combination with drugs that have distinct mechanisms of action to explore a wider range of potential synergistic interactions.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[8][9]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and cell cycle arrest.[8]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[10][]
-
Experimental Protocols
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and the selected chemotherapeutic drugs.
Materials:
-
Selected cancer cell lines (MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin, Cisplatin, Paclitaxel (stock solutions in appropriate solvents)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and each chemotherapeutic drug in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM.[14][15][16][17]
-
Treatment: Remove the seeding medium and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
This protocol evaluates the effect of the drug combinations on cell viability. A fixed-ratio experimental design is often employed for initial screening.
Procedure:
-
Fixed-Ratio Preparation: Based on the single-agent IC50 values, prepare combination solutions with a fixed ratio of this compound to the known drug (e.g., a ratio based on their IC50 values).
-
Serial Dilution: Create serial dilutions of this fixed-ratio combination.
-
Cell Treatment and Assay: Follow steps 1, 3-8 of Protocol 1, using the combination dilutions.
Data Analysis: Quantifying Synergy
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[19]
Combination Index (CI):
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis:
An isobologram provides a graphical representation of the interaction. The concentrations of the two drugs required to produce a specific effect are plotted on the x and y axes. The line connecting the single-agent concentrations (Dx₁ and Dx₂) is the line of additivity. Data points falling below this line indicate synergy.
| Drug Combination (Example) | Single Agent IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) at 50% Effect | Interaction |
| 4-MBP + Doxorubicin | 4-MBP: 50, Dox: 0.5 | 4-MBP: 10, Dox: 0.1 | 0.4 | Synergistic |
| 4-MBP + Cisplatin | 4-MBP: 50, Cis: 5 | 4-MBP: 25, Cis: 2.5 | 1.0 | Additive |
| 4-MBP + Paclitaxel | 4-MBP: 50, Pac: 0.05 | 4-MBP: 40, Pac: 0.04 | 1.6 | Antagonistic |
| 4-MBP: this compound |
Potential Mechanistic Insights
Synergy may arise from the compounds targeting different nodes in critical signaling pathways. For instance, this compound may induce apoptosis via the intrinsic pathway (Bcl-2 family modulation), while a chemotherapeutic agent induces DNA damage, creating a two-pronged attack on the cancer cell.
Part II: Anti-inflammatory Synergy Screening
The presence of the methoxyphenyl moiety suggests that this compound may have anti-inflammatory properties, which could be synergistic with known anti-inflammatory drugs.
Rationale for Cell Line and Drug Selection
-
Cell Line:
-
Known Anti-inflammatory Drugs:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects.
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
-
Celecoxib: A selective COX-2 inhibitor.
-
Experimental Protocols
This protocol details the induction of an inflammatory response in RAW 264.7 cells and the quantification of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone, Ibuprofen, Celecoxib
-
96-well plates
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[1][23][24]
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound and the known anti-inflammatory drugs for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[21][22][25]
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: a. Transfer 50 µL of cell culture supernatant to a new 96-well plate. b. Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes. d. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the half-maximal effective concentration (EC50) for the inhibition of NO production.
This protocol follows the same principles as Protocol 2, using the inhibition of NO production as the endpoint.
Procedure:
-
Fixed-Ratio Preparation: Based on the single-agent EC50 values, prepare fixed-ratio combinations of this compound and the known anti-inflammatory drugs.
-
Cell Treatment and Assay: Follow steps 1-6 of Protocol 3, using the combination dilutions.
Data Analysis and Potential Mechanisms
Synergy is quantified using the Chou-Talalay method and visualized with isobolograms, as described in section 3.3.
Potential synergistic anti-inflammatory mechanisms could involve the simultaneous inhibition of multiple pro-inflammatory signaling pathways.
For instance, this compound might inhibit the NF-κB and MAPK pathways,[5][26] while an NSAID directly inhibits COX-2 activity. This multi-pronged approach could lead to a more profound suppression of the inflammatory response. The STAT3 pathway is another critical mediator of inflammation and cancer, and its potential modulation by this compound could be a key area for further investigation.[27][28][29][30][31]
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for the initial in vitro screening of this compound for synergistic effects. By systematically evaluating its interactions with established anti-cancer and anti-inflammatory drugs, researchers can efficiently identify promising combinations for further pre-clinical development. Positive synergistic "hits" from these screens should be validated in additional cell lines and more complex in vitro models (e.g., 3D spheroids, co-cultures) before progressing to in vivo studies. Mechanistic studies, such as Western blotting for key signaling proteins and gene expression analysis, will be crucial for elucidating the molecular basis of any observed synergy.
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Bahl, J. J., et al. (2004). Multisite inhibition by phenylacetate of PC-3 cell growth. Anticancer research, 24(3a), 1463–1469. [Link]
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Application Note: Quantitative Analysis of 4-Methoxybenzyl Phenylacetate
A Comparative Guide to HPLC-UV and GC-MS Methodologies
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 4-Methoxybenzyl Phenylacetate (CAS No. 102-17-0), an aromatic ester utilized in fragrance, flavor, and chemical synthesis applications.[1][2] Accurate and precise quantification is paramount for quality control, stability testing, and research. We provide detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The scientific rationale for method selection, step-by-step experimental procedures, and a comparative analysis of their performance characteristics are discussed to enable researchers, scientists, and drug development professionals to select and implement the optimal assay for their specific needs.
Introduction and Scientific Rationale
This compound is a carboxylic ester characterized by two aromatic rings, imparting properties that make it suitable for use as a fragrance agent with a honey-like, balsamic odor and as a versatile chemical intermediate.[1][2] Its molecular structure dictates the choice of analytical methodology. The presence of chromophoric phenyl groups allows for sensitive detection by UV spectroscopy, while its boiling point (374.8°C at 760 mmHg) and thermal stability make it amenable to gas chromatography.
The two most powerful and widely adopted techniques for the analysis of such aromatic esters are HPLC and GC.[3]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound (predicted LogP ~3.74), Reverse-Phase HPLC (RP-HPLC) using a non-polar C18 stationary phase is the method of choice.[2][4] This technique offers high precision and is ideal for purity testing and quantification in various formulations.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and selective technique that separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio.[5][6] This makes GC-MS the gold standard for trace-level analysis, impurity profiling, and unambiguous identification of volatile and semi-volatile compounds like this compound.[3]
This guide provides detailed protocols for both methods, allowing the user to choose the most "fit-for-purpose" technique based on their specific requirements for sensitivity, selectivity, and sample matrix.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Boiling Point | 374.8 °C (at 760 mmHg) | |
| Water Solubility | Very low (predicted 0.0028 g/L) | [2] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, ethanol) | [7] |
Primary Recommended Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is recommended for routine quality control, purity assessment, and quantification in formulated products where analyte concentrations are relatively high (µg/mL range).
Principle of Separation
In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being relatively non-polar, will be strongly retained by the stationary phase and will elute later as the proportion of the organic (less polar) solvent in the mobile phase increases. Quantification is achieved by measuring the UV absorbance at a specific wavelength and correlating it to concentration using a calibration curve.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
0.45 µm Syringe filters (PTFE or nylon, compatible with organic solvents)
3.2.2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3.2.3. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Degas the solution for 15 minutes using an ultrasonic bath or an inline degasser. The optimal ratio may require minor adjustments based on the specific column and system used.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (5–100 µg/mL): Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase.
3.2.4. Sample Preparation
-
The goal of sample preparation is to extract the analyte from its matrix and ensure the final solution is free of particulates.[8][9]
-
For Raw Material/Pure Substance: Accurately weigh the sample to achieve a theoretical concentration of ~50 µg/mL and dissolve it in the mobile phase.
-
For Formulations (e.g., Creams, Lotions): An extraction step is required. Weigh ~1 g of the sample into a centrifuge tube, add 10 mL of acetonitrile, and vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.[10]
-
Final Step (All Samples): Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
3.2.5. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm or 258 nm |
| Run Time | ~10 minutes |
Causality Note: A detection wavelength of 225 nm is chosen as it is a common wavelength for aromatic compounds, providing good sensitivity.[12] A higher wavelength like 258 nm could offer greater selectivity against potential interferences.[3] A column temperature of 30°C ensures stable retention times and peak shapes.
3.2.6. Data Analysis and Quantification
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area of this compound against its known concentration.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999 for a valid curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for trace-level quantification (ng/mL or ppb range), identification of unknown impurities, or analysis in highly complex matrices where the high selectivity of MS is required.[3]
Principle of Analysis
A liquid sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (helium) sweeps the vaporized sample onto a long, narrow capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.[5]
Detailed Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
High-purity solvent for dilution (e.g., Ethyl Acetate or Acetone)
-
2 mL GC vials with PTFE-lined septa
4.2.2. Instrumentation
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer detector.
-
Non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
4.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards (0.1–10 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with ethyl acetate.
4.2.4. Sample Preparation
-
Sample preparation for GC aims to isolate volatile and semi-volatile analytes.[6]
-
For Raw Material/Pure Substance: Prepare a solution in ethyl acetate at a concentration within the calibration range (e.g., 5 µg/mL).
-
For Complex Matrices (e.g., Cosmetics): Use Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) to isolate the analyte.[13][14] For LLE, a sample can be diluted with water and extracted into a small volume of an immiscible organic solvent like hexane or ethyl acetate. The organic layer is then collected for analysis.[10]
-
Final Step: Transfer the final solution to a 2 mL GC vial.
4.2.5. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio for concentrations >10 µg/mL) |
| Oven Program | Initial 100°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Causality Note: The oven temperature program is designed to first elute any volatile solvents at a low temperature before ramping up to elute the higher-boiling point analyte, ensuring good peak shape.[3] For quantification, SIM mode is superior to full scan as it increases sensitivity and reduces noise by only monitoring characteristic ions of the target analyte (e.g., m/z 121, 91, 107 for the methoxybenzyl fragment).[15]
4.2.6. Data Analysis and Quantification
-
Acquire data for the calibration standards.
-
Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 121) against concentration.
-
Confirm linearity (r² ≥ 0.995).
-
Analyze the prepared samples and quantify using the calibration curve.
Method Validation and Performance Comparison
Every analytical protocol must be validated to prove it is a self-validating system fit for its intended purpose.[16][17] Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[18][19]
| Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Rationale |
| Specificity | High | Very High | MS detection provides structural confirmation, making it more specific than UV.[3] |
| Linearity Range | 5-100 µg/mL | 0.1-10 µg/mL | GC-MS is significantly more sensitive, allowing for a lower linear range. |
| LOD (Illustrative) | ~0.5 µg/mL | ~0.05 µg/mL (50 ng/g) | Based on typical performance for similar aromatic esters.[3] |
| LOQ (Illustrative) | ~1.5 µg/mL | ~0.15 µg/mL (150 ng/g) | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3][20] |
| Precision (%RSD) | Typically < 2% | Typically < 10% | Both methods offer excellent precision, with HPLC often being slightly better at higher concentrations.[3][12] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods demonstrate high accuracy when properly validated.[12] |
Workflow and Method Selection Diagrams
The following diagrams illustrate the general analytical workflow and the decision-making process for method selection.
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Eurolab. (2025). GC-MS Analysis for Perfume Compound Identification. Testing Laboratory | Eurolab. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB013595). FooDB. [Link]
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National Center for Biotechnology Information. Anisyl phenylacetate. PubChem Compound Database. [Link]
-
Journal of Chemical Education. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications. [Link]
-
ResearchGate. (2020). Chapter 21 Sampling and sample preparation for fragrance analysis. ResearchGate. [Link]
-
National Center for Biotechnology Information. 4-Methoxybenzyl acetate. PubChem Compound Database. [Link]
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Chatzimitakos, T., & Stalikas, C. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PMC - PubMed Central. [Link]
-
Organomation. HPLC Sample Preparation. Organomation. [Link]
-
SIELC Technologies. Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column. SIELC. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
National Center for Biotechnology Information. 4-Methoxyphenylacetic Acid. PubChem Compound Database. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. ICH. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
-
Physical Chemistry Research. (2020). Regular Article. Physical Chemistry Research. [Link]
-
Rasayan Journal of Chemistry. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal. [Link]
-
Journal of Applicable Chemistry. (2018). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Journal of Applicable Chemistry. [Link]
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- 20. ikev.org [ikev.org]
Application Note: 4-Methoxybenzyl Phenylacetate as a Reference Standard in Analytical Chemistry
Abstract
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This foundation of reliability is built upon the use of well-characterized reference standards. This document provides a comprehensive technical guide on the application of 4-Methoxybenzyl phenylacetate as a reference standard in analytical chemistry. We delve into its physicochemical properties, qualification protocols, and its practical implementation in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific robustness and regulatory compliance.[1][2][3] This guide is intended for researchers, analytical scientists, and quality assurance professionals engaged in the rigorous process of drug discovery, development, and manufacturing.
Introduction: The Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[4] It is a critical component in a total control strategy designed to ensure product quality and consistency.[5] this compound (CAS No. 102-17-0), a carboxylic ester, serves as an excellent model for a reference standard in assays for related pharmaceutical compounds, impurity profiling, and system suitability assessments.[6][] Its stable chemical structure, containing two aromatic rings and an ester linkage, provides distinct chromophores for UV detection and a characteristic fragmentation pattern in mass spectrometry, making it suitable for a range of analytical techniques.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] The proper qualification and use of a reference standard like this compound is a cornerstone of this validation process, ensuring accuracy, precision, and specificity.[8]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is essential for method development and troubleshooting. The key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | (4-methoxyphenyl)methyl 2-phenylacetate | [6] |
| Synonyms | Anisyl phenylacetate, p-Methoxybenzyl phenylacetate | [6][9] |
| CAS Number | 102-17-0 | [6][10] |
| Molecular Formula | C₁₆H₁₆O₃ | [6][10] |
| Molecular Weight | 256.30 g/mol | [6] |
| Appearance | Colorless oily liquid | [6] |
| Boiling Point | ~370 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [6] |
| Density | ~1.129 g/cm³ |
A candidate material for a reference standard must be unequivocally identified and its purity rigorously determined. This involves a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation data that serves as a fingerprint for the compound's identity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the ester, C-O-C of the ether and ester, aromatic C-H).
-
Chromatographic Purity: Techniques like HPLC and GC are used to determine the purity and identify any potential impurities.
Qualification of this compound as a Secondary Reference Standard
In many laboratories, a primary reference standard (e.g., from USP, EP) is used to qualify a more abundant, in-house secondary reference standard. This qualification process is critical for ensuring traceability and is guided by principles outlined in ICH Q7A.[11] The objective is to demonstrate that the secondary standard is equivalent in identity, purity, and potency to the primary standard.[11]
Protocol: Purity Determination and Assay by HPLC
This protocol describes a robust reversed-phase HPLC (RP-HPLC) method for determining the purity and assay of this compound. The nonpolar nature of the molecule makes it ideally suited for separation on a C18 stationary phase.
4.1. Instrumentation and Reagents
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, this compound reference standard.
4.2. Chromatographic Conditions The recommended starting conditions are detailed in Table 2. These may be optimized based on system performance.
| Parameter | Recommended Condition | Causality/Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The nonpolar C18 stationary phase provides excellent retention and resolution for the aromatic, nonpolar analyte. |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) | A simple isocratic mobile phase provides robust and reproducible separation. The 70% ACN content ensures adequate elution and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 225 nm | The aromatic rings in the molecule exhibit strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
4.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for the assay calculation.
-
Sample Solution (for purity): Prepare the sample to be tested at a concentration of approximately 1000 µg/mL in the mobile phase to ensure adequate detection of minor impurities.
4.4. System Suitability Testing (SST) Before analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the parameters against the criteria in Table 3, which are based on common industry practices and regulatory expectations.[1][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and good separation performance. |
| % RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
4.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. If criteria are met, proceed.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the Sample Solution (1000 µg/mL) to determine purity.
-
Inject the Working Standard Solution (100 µg/mL) for the assay calculation.
4.6. Data Analysis
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the Sample Solution chromatogram.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
-
Assay: Compare the peak area of the main analyte in the sample to that of the reference standard.
-
Assay (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std
-
Protocol: Identification by GC-MS
GC-MS is a powerful technique for the unequivocal identification of volatile and semi-volatile compounds. It provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint.
5.1. Instrumentation and Reagents
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: High-purity helium (carrier gas), HPLC-grade solvent for dilution (e.g., Dichloromethane or Ethyl Acetate), this compound reference standard.
5.2. GC-MS Method Parameters
| Parameter | Recommended Condition | Causality/Justification |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for this identification test. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | The temperature program allows for the separation of the analyte from potential solvent peaks and any related impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy generates a reproducible and characteristic fragmentation pattern for library matching and identification. |
| Scan Range | m/z 40-400 | Covers the expected molecular ion (m/z 256) and key fragment ions. |
5.3. Standard Preparation
-
Standard Solution (100 µg/mL): Prepare a solution of the this compound reference standard in a suitable volatile solvent like ethyl acetate.
5.4. Analytical Procedure
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the Standard Solution.
-
Acquire the data, recording both the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.
5.5. Data Analysis
-
Identification: The identity of this compound is confirmed if the retention time of the sample peak matches that of the reference standard and if the mass spectrum of the sample exhibits the same fragmentation pattern as the standard. Key expected fragments would include the molecular ion [M]⁺ at m/z 256, a fragment for the methoxybenzyl cation at m/z 121, and a fragment for the phenylacetyl cation at m/z 91.
Application Workflow in Quality Control
Once qualified, the this compound reference standard is integrated into the routine analytical workflow for quality control of drug substances and products.
Conclusion
This compound is a versatile and stable compound suitable for use as a reference standard in a variety of analytical applications within the pharmaceutical industry. The successful implementation of the HPLC and GC-MS protocols described in this note relies on a systematic approach to method validation and the proper qualification of the reference standard itself. By adhering to established scientific principles and regulatory guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
FooDB. Showing Compound this compound (FDB013595). [Link]
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
SIELC Technologies. Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. PubChem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7599, Anisyl phenylacetate. PubChem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7695, 4-Methoxybenzyl acetate. PubChem. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
The Royal Society of Chemistry. Supporting Information for: Oxidative Esterification of Aldehydes with Alcohols using a N-Heterocyclic Carbene Catalyst. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IKEV. ICH Q6A Guideline. [Link]
-
SIELC Technologies. (2018). 4-Methoxybenzyl acetate. [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
- Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
-
Beilstein Journals. Copper-catalyzed enantioselective conjugate reduction of α,β- unsaturated esters with chiral N-heterocyclic carbene-based ligands. [Link]
-
Agilent. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]
-
Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
-
Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
-
ChemIndex. 102-17-0 | this compound. [Link]
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-
Shimadzu. Novel GC-MS Ionization Technique to Identify Unknown Compounds. [Link]
-
MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxybenzyl Phenylacetate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Methoxybenzyl Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yield and product purity.
Overview of Synthesis Strategies
This compound is an ester synthesized by combining 4-methoxybenzyl alcohol and phenylacetic acid.[1] The primary challenge in its synthesis is maximizing the conversion of reactants to the final product while minimizing side reactions and simplifying purification. The two most prevalent and effective methods employed in laboratory and industrial settings are the Fischer-Speier Esterification and the Steglich Esterification.
Fischer-Speier Esterification
This classic method involves the direct, acid-catalyzed reaction between the carboxylic acid and the alcohol.[2] It is an equilibrium-controlled process, meaning the reaction is reversible.[3] To achieve high yields, the equilibrium must be shifted towards the product side.[4]
Steglich Esterification
A milder, more modern approach that utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[5][6] This method is not equilibrium-limited as the water formed is consumed by the coupling agent.[5] It is particularly useful for substrates that are sensitive to strong acids or high temperatures.[7]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between Fischer and Steglich esterification for this synthesis?
A: The core difference lies in the reaction mechanism and conditions.
-
Fischer Esterification is an equilibrium reaction catalyzed by a strong acid (e.g., H₂SO₄, p-TsOH).[4] It typically requires heat and strategies to remove the water byproduct to drive the reaction to completion, such as using an excess of one reactant or a Dean-Stark apparatus.[3][8]
-
Steglich Esterification is a condensation reaction that is not reversible under its typical conditions. It uses DCC to activate the carboxylic acid and formally "removes" water by reacting with it to form a urea byproduct.[5] The reaction is catalyzed by DMAP and can often be run at room temperature, making it ideal for sensitive molecules.[7]
Q2: How does the acid catalyst function in the Fischer esterification?
A: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the phenylacetic acid.[9] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the oxygen atom of the 4-methoxybenzyl alcohol, thereby accelerating the reaction rate.[8][10]
Q3: What is the specific role of DCC and DMAP in the Steglich esterification?
A: DCC (dicyclohexylcarbodiimide) is the coupling agent that reacts with phenylacetic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is essentially an activated form of the carboxylic acid. However, this intermediate can slowly rearrange into a stable, unreactive N-acylurea byproduct. DMAP (4-dimethylaminopyridine) acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate faster than it can rearrange, forming a reactive acyl-pyridinium species. This new intermediate reacts rapidly with the 4-methoxybenzyl alcohol to form the desired ester and is not prone to the side reaction, thus improving the yield and purity.[7]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction.[11] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants (4-methoxybenzyl alcohol and phenylacetic acid) and the appearance of the this compound product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q5: What analytical methods are best for quantifying the final product yield and purity?
A: For accurate quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred techniques.[12][13] GC, often coupled with Mass Spectrometry (GC-MS), is excellent for separating and quantifying volatile compounds like the target ester and unreacted alcohol.[13] HPLC is also highly effective and can be used to analyze samples with lower volatility or thermal sensitivity.[14]
Troubleshooting Guide: Optimizing Reaction Yield
This guide addresses common issues encountered during the synthesis and provides targeted solutions to improve your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | Equilibrium Limitation (Fischer): The reaction has reached equilibrium with significant starting material remaining.[15] | Shift the Equilibrium: According to Le Châtelier's principle, removing a product will drive the reaction forward.[16] Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[3] Alternatively, use a large excess (3-10 equivalents) of the more cost-effective reactant (typically the alcohol) to push the equilibrium towards the ester.[3] |
| Inactive or Insufficient Catalyst (Fischer): The acid catalyst may be old, hydrated, or used in too low a concentration.[17] | Verify Catalyst Activity: Use a fresh, anhydrous strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[8] Ensure a catalytic amount (typically 1-5 mol%) is used. | |
| Presence of Water: Water in the reactants or solvent will inhibit the forward reaction in Fischer esterification.[15] | Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade solvents and alcohols. Dry the carboxylic acid if it is hygroscopic. | |
| Side Reaction of Intermediate (Steglich): The O-acylisourea intermediate rearranges to a stable N-acylurea, which does not react with the alcohol.[5] | Use DMAP Catalyst: This side reaction is suppressed by the addition of a catalytic amount (5-10 mol%) of DMAP, which intercepts the intermediate to form a more reactive acyl-pyridinium salt.[7] | |
| 2. Product is Contaminated with Starting Materials | Incomplete Reaction: The reaction was not allowed to proceed to completion. | Optimize Reaction Time/Temperature: Monitor the reaction closely by TLC.[11] Extend the reaction time or moderately increase the temperature until one of the starting materials is fully consumed. |
| Inefficient Purification: The workup procedure failed to remove unreacted acid or alcohol. | Refine Workup Protocol: To remove unreacted phenylacetic acid, wash the organic layer with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃).[2][12] To remove unreacted 4-methoxybenzyl alcohol, perform multiple washes with water or brine, or use vacuum distillation for final purification, exploiting the boiling point difference.[12] | |
| 3. Formation of Tar or Dark-Colored Impurities | Polymerization/Etherification (Fischer): Under harsh acidic conditions and high temperatures, benzyl alcohols can self-etherify to form dibenzyl ether or polymerize.[8][18] | Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Maintain a gentle reflux.[8] Use the minimum effective concentration of the acid catalyst. If charring persists, consider a milder catalyst like p-TsOH over H₂SO₄. |
| 4. Difficulty in Product Isolation | Emulsion During Workup: Formation of a stable emulsion between the organic and aqueous layers during extraction makes separation difficult.[11] | Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] The increased ionic strength of the aqueous layer helps to break the emulsion and improve phase separation. |
| Precipitation of Byproduct (Steglich): The dicyclohexylurea (DCU) byproduct from DCC is only sparingly soluble in many organic solvents. | Pre-Workup Filtration: Before the aqueous workup, filter the crude reaction mixture through a sintered glass funnel or Celite® to remove the precipitated DCU. Cooling the reaction mixture in an ice bath can often enhance precipitation. |
Experimental Protocols & Data
Protocol 1: Fischer Esterification of this compound
This protocol utilizes a Dean-Stark apparatus to drive the reaction to completion by removing water.
Materials:
-
Phenylacetic acid
-
4-Methoxybenzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add phenylacetic acid (1.0 eq), 4-methoxybenzyl alcohol (1.2 eq), p-TsOH (0.05 eq), and toluene (approx. 0.4 M).
-
Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress by TLC.
-
Once complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Steglich Esterification of this compound
This protocol uses DCC and DMAP for a mild and efficient synthesis at room temperature.
Materials:
-
Phenylacetic acid
-
4-Methoxybenzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve phenylacetic acid (1.0 eq), 4-methoxybenzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction for the disappearance of starting materials by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Comparative Data on Synthesis Methods
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst/Reagent | H₂SO₄ or p-TsOH (catalytic)[19] | DCC/EDC (stoichiometric), DMAP (catalytic)[5] |
| Solvent | Toluene (for azeotropic removal) or excess alcohol[19] | Dichloromethane (DCM), DMF (polar aprotic)[5] |
| Temperature | Reflux (80-120 °C)[8] | 0 °C to Room Temperature[5] |
| Key Byproduct | Water | Dicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU) |
| Typical Yields | 60-95% (with water removal)[3] | 80-95%[20] |
| Advantages | Low-cost reagents, scalable. | Mild conditions, high yield, good for sensitive substrates.[7] |
| Disadvantages | High temperatures, strong acid, equilibrium-limited.[15] | Expensive reagents, stoichiometric waste (urea byproduct).[20] |
Visualization of Workflows and Mechanisms
Troubleshooting Workflow
// Fischer Path fischer [label="Fischer Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_h2o [label="Was water removed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_excess [label="Excess reactant used?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_catalyst [label="Catalyst active/fresh?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Steglich Path steglich [label="Steglich Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_dmap [label="Was DMAP used?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dcc [label="DCC/EDC fresh?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions solution_dean_stark [label="Implement Dean-Stark\nor use excess alcohol"]; solution_catalyst [label="Use fresh, anhydrous\nacid catalyst"]; solution_dmap [label="Add 5-10 mol% DMAP"]; solution_dcc [label="Use fresh coupling agent"];
// Connections start -> check_method; check_method -> fischer [label="Fischer"]; check_method -> steglich [label="Steglich"];
fischer -> check_h2o; check_h2o -> check_excess [label="No"]; check_h2o -> check_catalyst [label="Yes"]; check_excess -> solution_dean_stark [label="No"]; check_excess -> check_catalyst [label="Yes"]; check_catalyst -> solution_catalyst [label="No"];
steglich -> check_dmap; check_dmap -> solution_dmap [label="No"]; check_dmap -> check_dcc [label="Yes"]; check_dcc -> solution_dcc [label="No"]; } end_dot Caption: General troubleshooting decision tree for low yield issues.
Fischer Esterification Mechanism
References
- Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification.
- Filo. (2025). What are possible sources of error in an esterification lab?.
- Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone.
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Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
- Esterification Lab Answers. (n.d.).
-
SIELC Technologies. (2018). 4-Methoxybenzyl acetate. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ChemBK. (2024). Methyl 4-methoxyphenylacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Quora. (2018). What happens when acetic acid reacts with benzylalcohol?. Retrieved from [Link]
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Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]
- Fischer Esterification. (n.d.).
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound (FDB013595). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Vedantu. (n.d.). What is the esterification reaction equation of benzyl alcohol and acetic acid?. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Retrieved from [Link]
Sources
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- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 4-Methoxybenzyl acetate | SIELC Technologies [sielc.com]
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- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting common issues in the synthesis of benzyl esters
Welcome to the technical support center for the synthesis of benzyl esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Understanding the Fundamentals of Benzyl Ester Synthesis
Benzyl esters are crucial intermediates in organic synthesis, prized for their relative stability and the ease of their removal through hydrogenolysis, which allows for the mild deprotection of carboxylic acids. However, their synthesis is not without its challenges. Common methods include Fischer-Speier esterification, Williamson ether synthesis-like reactions with benzyl halides, and coupling agent-mediated esterifications. Each method presents a unique set of potential pitfalls, from equilibrium limitations to problematic side reactions and purification hurdles. This guide will address these issues in a practical, question-and-answer format.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am getting a low yield in my Fischer-Speier esterification of a carboxylic acid with benzyl alcohol. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer-Speier esterification are a common problem, primarily due to the reversible nature of the reaction.[1][2] The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials, thus limiting the yield.[1] To drive the equilibrium towards the product, several strategies can be employed:
-
Water Removal: The most effective method to increase yield is the continuous removal of water from the reaction mixture.[1] This is typically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[1][3]
-
Use of Excess Reagent: Employing an excess of one of the reactants, usually the less expensive one, can shift the equilibrium towards the product. In the case of benzyl ester synthesis, using an excess of benzyl alcohol is a common practice.[1]
-
Catalyst Choice and Concentration: Strong acid catalysts are essential to protonate the carboxylic acid, making it more electrophilic for the nucleophilic attack of benzyl alcohol.[1] Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Ensure your catalyst is fresh and used in an appropriate concentration (typically 1-5 mol%).[1]
Troubleshooting Workflow for Low Yield in Fischer Esterification:
Caption: A troubleshooting workflow for addressing low yield in Fischer esterification.
FAQ 2: My reaction mixture is turning dark and forming a tar-like substance during acid-catalyzed benzylation. What is happening and how can I prevent it?
Answer:
The formation of a dark, tarry substance is often due to the polymerization of benzyl alcohol under harsh acidic conditions and elevated temperatures.[1][4] Benzyl alcohol is particularly susceptible to polymerization and sulfonation, especially with high concentrations of sulfuric acid.[4]
To mitigate this issue:
-
Reduce Catalyst Concentration: Use a minimal catalytic amount of the acid. A molar ratio of 0.05 for sulfuric acid to the limiting alcohol has been shown to be effective in preventing polymerization.[4]
-
Control Temperature: Avoid excessively high reaction temperatures. The optimal temperature should be just enough to facilitate the azeotropic removal of water.
-
Alternative Catalysts: Consider using a milder or heterogeneous acid catalyst. Sulfated metal-incorporated MCM-48 has been shown to be a stable and reusable catalyst for the esterification of benzyl alcohol, yielding high selectivity.[5]
FAQ 3: I am struggling to remove unreacted benzyl alcohol from my benzyl ester product. What are the best purification strategies?
Answer:
Separating benzyl alcohol from the corresponding ester can be challenging due to their similar polarities and high boiling points. Simple distillation is often ineffective.[4] Here are some effective purification techniques:
-
Aqueous Workup: A thorough aqueous workup is the first crucial step. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid and the acid catalyst.[1] Subsequent washes with water or brine will help to remove the majority of the excess benzyl alcohol.[1]
-
Vacuum Distillation: For esters that are thermally stable, vacuum distillation can be an effective method for separation, provided there is a sufficient difference in the boiling points of the ester and benzyl alcohol under reduced pressure.
-
Column Chromatography: This is often the most reliable method for achieving high purity. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the benzyl ester from residual benzyl alcohol.
-
Recrystallization: If your benzyl ester is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[6]
FAQ 4: I need to synthesize a benzyl ester of a sterically hindered carboxylic acid. Fischer esterification is not working well. What alternative methods can I use?
Answer:
Fischer esterification is notoriously inefficient for sterically hindered substrates.[7] In such cases, methods that involve the activation of the carboxylic acid are generally more successful.
-
DCC/EDC Coupling: The use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common strategy.[8][9] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by benzyl alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.
General Protocol for DCC Coupling:
-
Dissolve the carboxylic acid, benzyl alcohol (1-1.2 eq), and DMAP (0.1-0.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.[10]
-
Perform an aqueous workup and purify by column chromatography.
-
-
Reaction with Benzyl Halides: Another effective method is the reaction of the carboxylate salt of the acid with benzyl bromide or benzyl chloride.[6] The carboxylic acid is first deprotonated with a base (e.g., sodium bicarbonate, triethylamine) to form the carboxylate anion, which then acts as a nucleophile to displace the halide from the benzyl group.
Reaction Scheme: Alternative Benzyl Ester Syntheses
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Purification of Crude 4-Methoxybenzyl Phenylacetate
Welcome to our dedicated technical support guide for the purification of crude 4-Methoxybenzyl phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common challenges and their solutions. Our approach is grounded in fundamental chemical principles to ensure you can not only follow protocols but also understand the causality behind each step, enabling you to troubleshoot and adapt as needed.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during the purification of this compound, presented in a troubleshooting-focused question-and-answer format.
Q1: My crude product has a sharp, acidic odor. What is the likely impurity and how do I remove it?
This is a common issue and strongly indicates the presence of unreacted phenylacetic acid or an acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) used during the esterification reaction.[1][2] The most effective way to remove these acidic impurities is through a liquid-liquid extraction with a mild aqueous base.
Underlying Principle: The acidic impurity is deprotonated by the base to form a water-soluble salt, which then partitions into the aqueous phase, leaving the desired ester in the organic phase.[3]
Step-by-Step Protocol: Alkaline Wash
-
Dissolution: Dissolve your crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate. A typical starting point is to use 3-5 mL of solvent per gram of crude product.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2]
-
Mixing and Venting: Stopper the funnel and shake gently, inverting it several times. Crucially , vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the carbon dioxide gas generated from the acid-base reaction.[2]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) at least two more times. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic, indicating the complete removal of acidic impurities.
-
Brine Wash: Finally, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the neutralized crude product.
Q2: After the alkaline wash, my product is still not pure. What are the other likely impurities and the next purification steps?
After removing acidic components, the primary remaining impurities are likely unreacted 4-methoxybenzyl alcohol and potentially some non-acidic byproducts formed during the synthesis. The choice of the next purification step depends on the physical state of your product and the nature of the remaining impurities. The main techniques to consider are recrystallization, column chromatography, and vacuum distillation.
Q3: My product is a solid at room temperature. How do I perform a recrystallization, and what do I do if it "oils out"?
Recrystallization is an excellent technique for purifying solid compounds.[5] The key is to find a solvent (or solvent system) that dissolves the ester well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[6][7]
Finding a Suitable Solvent:
For aromatic esters like this compound, common solvent systems to try are mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.[8][9] Good starting points include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
Troubleshooting: "Oiling Out"
"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming crystals.[6] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Solutions for Oiling Out:
-
Add More Solvent: Re-heat the solution and add more of the "good" solvent (the one your compound is more soluble in) to make the solution more dilute.[10]
-
Slower Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Let it reach room temperature undisturbed before moving it to an ice bath.[6]
-
Change Solvent System: The chosen solvent system may be inappropriate. Experiment with different solvent pairs.
Step-by-Step Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture (e.g., on a hot plate) until the solid dissolves.
-
Add Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (anti-solvent) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolve: Add a few more drops of the "good" solvent until the solution becomes clear again. The goal is to be at the saturation point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (using the same solvent ratio as the recrystallization) to remove any adhering impure mother liquor.[11]
-
Drying: Dry the purified crystals, preferably under vacuum.
Q4: My product is an oil, or recrystallization is ineffective. How do I set up a column chromatography purification?
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[12] For esters, a common mobile phase (eluent) is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[13]
Key Consideration: Tailing of Acidic Impurities Even after a basic wash, trace acidic impurities can "tail" on a standard silica gel column, leading to poor separation. Adding a very small amount of a basic modifier like triethylamine (e.g., 0.1%) to the eluent can neutralize the acidic sites on the silica gel and improve the separation.[14]
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Q5: My product is a high-boiling point liquid. Is distillation a viable option?
Yes, but due to the high boiling point of this compound, standard atmospheric distillation is not recommended as it can lead to thermal decomposition.[15][16] Vacuum distillation is the preferred method, as it significantly lowers the boiling point of the compound, allowing for distillation at a much lower and safer temperature.[16]
Key Parameters for Vacuum Distillation:
| Parameter | Recommendation | Rationale |
| Vacuum Level | High Vacuum (e.g., <1 mmHg) | To significantly lower the boiling point and prevent thermal degradation.[16][17] |
| Heating | Heating mantle with a stirrer | Ensures even heating and prevents bumping. |
| Insulation | Glass wool or aluminum foil | Helps maintain a consistent temperature gradient in the distillation column. |
| Fractionation | Vigreux or packed column | Improves separation efficiency if impurities have close boiling points. |
Troubleshooting: Foaming/Bumping
-
Cause: This can be due to volatile impurities or contamination (e.g., vacuum grease).[3]
-
Solution: Ensure a smooth boiling surface (use a magnetic stir bar or boiling chips). A slow and steady increase in temperature can also minimize bumping.
Summary of Purification Techniques
| Technique | Best For | Key Strengths | Common Pitfalls |
| Alkaline Wash | Removing acidic impurities | Fast, simple, and effective for initial cleanup. | Emulsion formation; incomplete removal if not repeated. |
| Recrystallization | Purifying solid products | Can yield very high purity material; scalable. | "Oiling out"; low yield if too much solvent is used.[10] |
| Column Chromatography | Purifying oils or complex mixtures | Excellent separation of components with different polarities. | Can be time-consuming; requires significant solvent volumes. |
| Vacuum Distillation | Purifying high-boiling point liquids | Prevents thermal decomposition of sensitive compounds.[16] | Requires specialized equipment; potential for foaming or bumping.[3] |
References
- US2324088A - Distillation of high boiling esters - Google Patents.
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. URL: [Link]
-
Distilling esters with very high boiling points? - Sciencemadness Discussion Board. URL: [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. URL: [Link]
-
High Vacuum Distillation Unit And Application On Natural Product Development - ZZKD Instrument. URL: [Link]
-
Solvents for Recrystallization - University of Rochester Department of Chemistry. URL: [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
benzyl alcohol - Organic Syntheses Procedure. URL: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. URL: [Link]
-
What are the modifications to improve the purity of ester? - Quora. URL: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. URL: [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION - PDF. URL: [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. URL: [Link]
-
Recrystallization1 - California State University, Sacramento. URL: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. URL: [Link]
-
Recrystallization 2 - California State University, Sacramento. URL: [Link]
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. URL: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. URL: [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. quora.com [quora.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 16. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 17. valveandcontrol.com [valveandcontrol.com]
Technical Support Center: Preventing Degradation of 4-Methoxybenzyl Phenylacetate in Solution
Introduction
Welcome to the technical support guide for 4-Methoxybenzyl phenylacetate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound, a carboxylic ester, is a valuable building block in organic synthesis.[1][] However, like many esters, it is susceptible to degradation in solution, which can compromise experimental results, product purity, and overall stability.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and manage the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound classified as a benzyloxycarbonyl.[1] It is an ester formed from 4-methoxybenzyl alcohol and phenylacetic acid. Due to its chemical structure, it is used in various organic synthesis applications.
Q2: What are the primary causes of its degradation in solution?
The most common degradation pathway for this compound, like other esters, is hydrolysis.[3][4] This is the chemical breakdown of the ester bond by reaction with water, which is significantly catalyzed by the presence of acids or bases.[3][4][5] Other potential, though often less prevalent, degradation routes include oxidation and photodegradation, especially under harsh conditions.[6][7][8]
Q3: What are the visible signs of degradation in my experiment?
Degradation is typically identified through analytical methods. Common signs include:
-
Chromatography: A decrease in the peak area of the parent compound (this compound) and the appearance of new peaks corresponding to its degradation products: 4-methoxybenzyl alcohol and phenylacetic acid.
-
pH Shift: In an unbuffered solution, the formation of phenylacetic acid will cause a noticeable decrease in the pH.
-
Physical Changes: While less common, significant degradation in a concentrated solution might lead to changes in clarity or the precipitation of less soluble degradants.
Q4: At what pH is this compound most stable?
Esters are generally most stable in a neutral pH range (approximately pH 6-7). Both acidic (pH < 6) and basic (pH > 8) conditions will accelerate the rate of hydrolysis.[9][10] Basic conditions are particularly detrimental, as the hydroxide ion is a strong nucleophile that directly attacks the ester's carbonyl carbon, leading to rapid and irreversible saponification.[3][4]
Primary Degradation Pathway: Hydrolysis
The principal vulnerability of this compound is the hydrolysis of its ester linkage. This reaction cleaves the molecule into its constituent alcohol and carboxylic acid. Understanding this mechanism is key to preventing it.
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Significant loss of the parent compound is observed in my HPLC analysis.
If you notice a rapid decrease in the concentration of this compound, it is a clear indicator of degradation. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for compound degradation.
Problem: My solution pH is drifting downwards over time.
This is a classic sign of ester hydrolysis. The formation of phenylacetic acid, a carboxylic acid, will lower the pH of your solution.
-
Cause: Acid-catalyzed hydrolysis is occurring. The initial formation of phenylacetic acid creates more acidic conditions, which in turn accelerates further degradation. This is known as autocatalysis.
-
Solution: The most effective solution is to incorporate a buffer system to maintain a stable, neutral pH. A phosphate buffer system (pH 7.0 - 7.4) is often a robust choice for aqueous and semi-aqueous solutions. Refer to Protocol 2 for implementation.
Problem: I see unknown peaks in my chromatogram that grow over time.
-
Cause: These are likely the degradation products. Based on the hydrolysis mechanism, you should expect to see peaks corresponding to 4-methoxybenzyl alcohol and phenylacetic acid .
-
Solution:
-
Confirm Identity: Obtain standards for the suspected degradation products and run them on your analytical system. Compare the retention times to confirm the identity of the unknown peaks.
-
Implement Preventative Measures: Once confirmed, apply the preventative strategies outlined in this guide, such as pH control, solvent selection, and temperature management, to minimize the formation of these impurities.
-
In-Depth Protocols for Stability Enhancement
Protocol 1: Solvent Selection and Preparation
The choice of solvent is critical. Protic solvents (like water, methanol, ethanol) can participate in the hydrolysis reaction, whereas aprotic solvents cannot.
Objective: To select and prepare a solvent that minimizes degradation.
Methodology:
-
Prioritize Aprotic Solvents: Whenever your experimental design allows, use a dry, aprotic solvent.
-
Solvent Purity: Use high-purity, anhydrous grade solvents (e.g., HPLC grade or higher). Lower-grade solvents can contain water and acidic or basic impurities that catalyze degradation.
-
Drying Solvents: If anhydrous grade is unavailable, consider drying the solvent using molecular sieves (3Å or 4Å) for at least 24 hours before use.
-
Storage: Store prepared solutions in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption from the air.
Table 1: Solvent Recommendations for this compound
| Solvent | Type | Rationale for Use |
| Acetonitrile (ACN) | Polar Aprotic | Highly Recommended. Good solubilizing power, aprotic, and readily available in high purity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Recommended. Good alternative to ACN. Ensure peroxide-free grade is used. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Situational Use. Good for non-polar applications. Ensure it is stabilizer-free if possible. |
| Water | Polar Protic | Use with Caution. Only use when absolutely necessary and always with a buffer system (See Protocol 2). |
| Methanol/Ethanol | Polar Protic | Not Recommended. These alcohols can participate in transesterification reactions, leading to different ester impurities.[3] |
Protocol 2: pH Control with Buffering Systems
For aqueous or semi-aqueous solutions, maintaining a neutral pH is the single most important factor for preventing hydrolysis.
Objective: To prepare a buffered solution to stabilize the compound at a neutral pH.
Materials:
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
Methodology (for a 50 mM Phosphate Buffer, pH 7.2):
-
Prepare Stock Solutions:
-
Solution A (Monobasic): Dissolve 6.00 g of NaH₂PO₄ in water to make a final volume of 1.0 L.
-
Solution B (Dibasic): Dissolve 7.10 g of Na₂HPO₄ in water to make a final volume of 1.0 L.
-
-
Mix Solutions: Start with 100 mL of Solution A. While stirring and monitoring with a calibrated pH meter, slowly add Solution B until the pH reaches 7.2.
-
Final Volume: Add high-purity water to reach the desired final buffer volume.
-
Compound Dissolution: Dissolve the this compound directly into the prepared buffer. If a co-solvent is needed, add the minimum required amount of a compatible aprotic solvent like Acetonitrile.
Protocol 3: Performing a Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the stability profile of your compound.[6][7][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[8] The goal is typically to achieve 5-20% degradation.[6]
Objective: To systematically evaluate the stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Heat at 60°C in a controlled oven.
-
Photolytic: Expose to a light source that provides combined visible and UV output (e.g., 1.2 million lux hours).[11]
-
Control: Keep one vial at ambient temperature, protected from light.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis if necessary.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (See Protocol 4).
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and identify the major degradants.
Table 2: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Degradation Rate | Primary Degradants |
| 0.1 M NaOH | Very Rapid (minutes to hours) | 4-Methoxybenzyl alcohol, Phenylacetic acid |
| 0.1 M HCl | Moderate (hours to days) | 4-Methoxybenzyl alcohol, Phenylacetic acid |
| 3% H₂O₂ | Slow to Moderate | Potential for oxidation on aromatic rings, but hydrolysis may still be primary. |
| Heat (60°C) | Slow | 4-Methoxybenzyl alcohol, Phenylacetic acid |
| Light | Slow to Negligible | Dependent on chromophores; may induce oxidative pathways. |
Protocol 4: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active substance due to degradation.
Objective: To set up an HPLC method capable of separating the parent compound from its key degradants.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Expected Elution Order: Phenylacetic acid -> 4-Methoxybenzyl alcohol -> this compound. This method should provide baseline separation for all three compounds, allowing for accurate quantification.
References
-
Teufel, R., Friedrich, T., Fuchs, G. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PNAS. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
ResearchGate. (n.d.). Phenylacetate utilization pathway and fatty acid -oxidation. A. Available at: [Link]
-
Frontiers in Microbiology. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Available at: [Link]
-
Eawag-BBD. (2011). Phenylacetate Degradation Pathway. Available at: [Link]
-
PubMed. (n.d.). Insights on the Regulation of the Phenylacetate Degradation Pathway From Escherichia Coli. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
SIELC Technologies. (2018). 4-Methoxybenzyl acetate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]
-
ResearchGate. (2023). Does anyone know how to stabilize ester in a aqueous soluton ?. Available at: [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Esters. Available at: [Link]
-
Autech Industry Co.,Limited. (n.d.). (4-methoxyphenyl)methyl 2-phenylacetate CAS:102-17-0 manufacturer & supplier. Available at: [Link]
- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
FooDB. (2010). Showing Compound this compound (FDB013595). Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]
-
Journal of Applied Pharmaceutical Research. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available at: [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (2025). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzyl acetate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-methoxyphenylacetate. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Available at: [Link]
Sources
- 1. Showing Compound this compound (FDB013595) - FooDB [foodb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. carbodiimide.com [carbodiimide.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Identifying Impurities in 4-Methoxybenzyl Phenylacetate by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-Methoxybenzyl phenylacetate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we provide expert-driven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the analysis of this compound and its potential impurities.
Q1: What are the most likely impurities I should expect to find in a synthetic batch of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesis is the esterification of 4-methoxybenzyl alcohol with phenylacetic acid or its derivatives (like an acid chloride).[1] Therefore, the most probable impurities are:
-
Unreacted Starting Materials:
-
4-Methoxybenzyl alcohol
-
Phenylacetic acid
-
-
Reagent-Related Impurities:
-
Residual catalysts or coupling agents used during synthesis.
-
-
Side-Reaction Products:
-
By-products from self-condensation or other side reactions, which can occur under harsh reaction conditions.[2]
-
-
Degradation Products:
-
This compound, being an ester, is susceptible to hydrolysis, which would regenerate the starting materials (4-methoxybenzyl alcohol and phenylacetic acid).[3] This can be accelerated by acidic or basic conditions.
-
Oxidative degradation may also occur, particularly with exposure to air and light over time.[4]
-
Q2: What is a good starting point for an RP-HPLC method to separate this compound from its potential impurities?
A2: A reversed-phase HPLC (RP-HPLC) method is the standard approach for a molecule of this polarity. A gradient method is recommended to ensure that both early-eluting polar impurities (like phenylacetic acid) and late-eluting non-polar impurities are resolved effectively. Below is a robust starting method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the aromatic rings in the molecule and its likely impurities.[5][6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of phenylacetic acid and any free silanols on the column, leading to better peak shape.[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 50% B to 90% B over 20 min | A gradient ensures the elution of compounds with a wide range of polarities.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be controlled for reproducibility.[5][8] |
| Detection | UV at 225 nm | The aromatic rings in the target compound and related impurities provide strong UV absorbance. 225 nm is a good wavelength to capture most aromatic species.[8] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
Q3: An unknown peak has appeared in my chromatogram. What is the general workflow to identify it?
A3: Identifying an unknown peak requires a systematic approach. First, determine if the peak is real or an artifact (see Troubleshooting section on Ghost Peaks). If it is a real impurity, the workflow involves gathering structural information and confirming the identity. Using a Diode Array Detector (DAD) can provide the UV spectrum of the peak, offering clues about its chromophore. The most powerful tool is hyphenation with mass spectrometry (HPLC-MS), which provides the mass-to-charge ratio (m/z) and fragmentation data to help elucidate the structure. Once a potential structure is proposed, the final confirmation is achieved by synthesizing or purchasing a reference standard and confirming that its retention time and spectral data match the unknown peak under the same chromatographic conditions (a technique known as "spiking").
Troubleshooting Guide for HPLC Analysis
This section addresses specific chromatographic problems you may encounter during your analysis.
Retention Time & Reproducibility Issues
Q: My retention times are drifting to be shorter (or longer) over a sequence of injections. What is causing this?
A: Retention time drift is a common issue that signals a change in the chromatographic system over time.[9] The cause can be chemical or physical.
-
Chemical Causes:
-
Insufficient Column Equilibration: This is the most frequent cause. If the column is not fully equilibrated with the starting mobile phase conditions before the first injection, retention times will drift as the column chemistry slowly settles. Always ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase.[10]
-
Mobile Phase Composition Change: The organic solvent (e.g., acetonitrile) in the mobile phase can evaporate faster than the aqueous component, making the mobile phase weaker and increasing retention times.[9] Similarly, volatile additives like TFA can evaporate, changing the pH and affecting retention.[9] Always use freshly prepared mobile phase and keep reservoir bottles capped.
-
Column Contamination: Strongly retained components from the sample can accumulate on the column, altering its chemistry and causing retention time drift.[10] Using a guard column and appropriate sample preparation can prevent this.
-
-
Physical Causes:
-
Temperature Fluctuations: Column temperature significantly affects retention. A change of just 1°C can alter retention times by 1-2%. Use a thermostatted column compartment to maintain a stable temperature.[11]
-
Flow Rate Inconsistency: A leak in the system (e.g., at a fitting or pump seal) will cause the flow rate to drop, leading to longer retention times.[9] Unstable pump performance can also cause fluctuations. Monitor the system pressure; a steady pressure usually indicates a stable flow rate.
-
Peak Shape Problems
Q: My peak for this compound is tailing. How can I fix this?
A: Peak tailing, where the back half of the peak is wider than the front half, is often due to unwanted secondary interactions between the analyte and the stationary phase.[12]
-
Potential Causes & Solutions:
-
Silanol Interactions: The primary cause of tailing for many compounds is the interaction of basic functional groups with acidic silanol groups on the silica surface of the column. While this compound is neutral, impurities like phenylacetic acid can be affected. Tailing of the main peak could indicate interactions of the ester's ether or carbonyl oxygens.
-
Solution: Use a high-purity, end-capped C18 column to minimize available silanol groups. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid) can suppress the ionization of silanols, reducing these interactions.[12]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[13]
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Column Contamination/Void: A partially blocked column frit or a void at the head of the column can distort the sample path, causing tailing for all peaks.[14]
-
Solution: Try back-flushing the column (if the manufacturer allows it). If this fails, the column may need to be replaced. Using an in-line filter and a guard column can extend column lifetime.[14]
-
-
Q: My peaks are fronting. What does that indicate?
A: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific issues.[13]
-
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase starts at 50%), the analyte molecules will travel too quickly at the column inlet before properly partitioning, causing a distorted, fronting peak.[15]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
-
Column Overload (Less Common): In some cases, severe mass overload can manifest as fronting.[13]
-
Solution: Dilute the sample and reinject to see if the peak shape normalizes.
-
-
Column Collapse: A physical collapse of the stationary phase bed can create channels, leading to peak shape distortion, including fronting. This is often irreversible.[15]
-
Baseline Issues
Q: I see peaks in my blank injections. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are particularly common in gradient elution and are caused by contaminants in the system or mobile phase that accumulate on the column at low organic concentrations and are then eluted as the gradient strength increases.[16][17]
-
Troubleshooting Steps:
-
Isolate the Source: Run a gradient with no injection. If the peaks are still present, the source is the HPLC system or the mobile phase, not carryover.[17]
-
Check the Water: The most common source of contamination is the aqueous mobile phase (Mobile Phase A). Water from purification systems can contain trace organic impurities or bacterial contamination.[18]
-
Solution: Use high-quality, HPLC-grade bottled water or water from a well-maintained purification system. Try replacing your water with a fresh source to see if the ghost peaks disappear.
-
-
Check Mobile Phase Additives: Additives like trifluoroacetic acid (TFA) can degrade over time and contribute to ghost peaks.[18] Buffer salts may also contain impurities.
-
Solution: Prepare mobile phases fresh daily and use high-purity additives.
-
-
System Contamination: Contaminants can leach from tubing, seals, or build up in the autosampler.[19]
-
Solution: Systematically flush the system with a strong solvent (like isopropanol) to remove contaminants. You can bypass components (like the autosampler) to isolate the contaminated part.[20]
-
-
Carryover: If the ghost peak only appears after a sample injection, it is due to carryover from a previous run.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a solvent strong enough to dissolve all sample components.
-
-
Experimental Protocols
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 1 mg/mL in the 50:50 acetonitrile/water mixture. If complete dissolution is not achieved, sonication may be required.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
Protocol 2: Recommended RP-HPLC Method
-
System Preparation:
-
Prepare the mobile phases as described in the table in FAQ #2 (A: 0.1% H₃PO₄ in water; B: Acetonitrile).
-
Degas the mobile phases using an in-line degasser or by sonication/helium sparging.[21]
-
Install a C18 column (250 mm x 4.6 mm, 5 µm) and set the column oven to 35°C.
-
-
Column Equilibration:
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase composition (50% B) at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set up the sequence with blank injections (mobile phase diluent), standard injections for system suitability, and then the sample injections.
-
Use the following gradient program:
-
0-20 min: 50% B to 90% B (linear)
-
20-25 min: Hold at 90% B (column wash)
-
25-26 min: 90% B to 50% B (return to initial)
-
26-35 min: Hold at 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Check system suitability parameters (e.g., tailing factor, resolution, and reproducibility) from the standard injections. The tailing factor should ideally be ≤ 1.5.
-
Integrate all peaks in the sample chromatogram that are above the detection limit. Use relative retention time (RRT) to track impurities and calculate their area percentage.
-
Visualized Workflows
Caption: Systematic Troubleshooting Workflow for Common HPLC Issues.
Caption: Logical Flow for Impurity Identification.
References
-
Dolan, J. W. (2017). Gradient Elution, Part VI: Ghost Peaks. LCGC International. Available at: [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Taylor, L. (2019). Ghost Peaks in Gradient HPLC. Element Lab Solutions. Available at: [Link]
-
Hawach Scientific. (2023). Troubleshooting HPLC Column Retention Time Drift. Available at: [Link]
-
Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Available at: [Link]
-
Separation Science. (2023). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available at: [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series: Ghost Peaks. Available at: [Link]
-
Taylor, L. (2019). Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column. Available at: [Link]
-
Phenomenex. (2022). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]
-
SCION Instruments. (2022). HPLC Troubleshooting Guide. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Cytiva. (2022). How to fix asymmetrical chromatography peaks? Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]
-
Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Available at: [Link]
-
Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]
-
Larock, R. C., & Mack, C. A. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Patel, D., et al. (2017). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Taibah University for Science. Available at: [Link]
-
FooDB. (2018). Showing Compound this compound (FDB013595). Available at: [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]
-
Yulistia, A., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available at: [Link]
-
Różański, J., & Kiec-Kononowicz, K. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
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Resolving peak tailing in the chromatography of phenylacetate compounds
A Guide to Resolving Peak Tailing
Welcome to the technical support center for the chromatographic analysis of phenylacetate compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common issues in HPLC: asymmetrical peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to make informed decisions in your method development and daily analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my phenylacetate analysis?
Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half.[1][2] In an ideal separation, peaks are symmetrical and Gaussian in shape.[3] Peak symmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value of 1.0 is perfectly symmetrical, while values greater than 1.2 often indicate a problem.[1] For phenylacetate compounds, which contain an aromatic ring and an ester group, peak tailing can be particularly problematic. It compromises resolution between closely eluting compounds, complicates peak integration, and ultimately reduces the accuracy and reproducibility of your quantification.[2][4]
Q2: I'm observing significant tailing with my phenylacetate compounds. What are the most likely causes?
Based on extensive experience, peak tailing for compounds like phenylacetates in reversed-phase HPLC typically stems from a few key issues:
-
Secondary Silanol Interactions: This is the most common culprit. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with polar functional groups on your analytes.[2][5] These interactions act as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[6][7]
-
Mobile Phase pH Mismatch: The pH of your mobile phase dictates the ionization state of both your phenylacetate analytes and the column's residual silanols.[8][9] If the mobile phase pH is close to the pKa of your analyte or the silanol groups (typically pKa ~3.5-4.5), a mixed population of ionized and non-ionized species will exist, leading to peak distortion.[10][11]
-
Trace Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column or from stainless steel components of the HPLC system (e.g., frits, tubing) can act as active sites.[4] Phenylacetate compounds, particularly those with hydroxyl or other electron-donating groups, can chelate with these metals, causing delayed elution and peak tailing.[2][7]
-
Column and System Issues: Physical problems such as column bed degradation, a void at the column inlet, or contamination from previous samples can disrupt the flow path and cause peak distortion.[3][12] Additionally, extra-column effects, like excessive tubing length or dead volumes in fittings, can contribute to band broadening and tailing.[2][3]
Troubleshooting Guides
Here we present a systematic approach to diagnosing and resolving peak tailing in your phenylacetate chromatography.
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
Secondary interactions with silanol groups are a primary cause of peak tailing for polar and basic compounds.[6] The ester and aromatic functionalities of phenylacetates can be susceptible to these unwanted interactions.
Step-by-Step Protocol:
-
Evaluate Mobile Phase pH: The first and often most effective step is to adjust the mobile phase pH. Silanol groups are acidic and become ionized (negatively charged) at higher pH values.[5]
-
Action: Lower the mobile phase pH to ≤ 3.0 using an appropriate acidic modifier like formic acid or trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated (neutral), minimizing ionic interactions with your analyte.
-
Causality: By neutralizing the silanol groups, you eliminate the secondary ion-exchange retention mechanism, allowing for a more uniform hydrophobic interaction, which results in sharper, more symmetrical peaks.[5][13]
-
-
Incorporate a Competing Base: If operating at low pH is not feasible due to analyte stability or retention requirements, a small concentration of a competing base can be added to the mobile phase.
-
Action: Add a low concentration (e.g., 0.1%) of an amine like triethylamine (TEA) to your mobile phase.[14]
-
Causality: The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your phenylacetate analyte.[13] This allows the analyte to elute without the secondary interactions that cause tailing.
-
-
Select an Appropriate Column: Modern HPLC columns are designed to minimize silanol interactions.
-
Action: Switch to a column with high-purity "Type B" silica, which has a lower metal content and fewer acidic silanols.[13] Alternatively, use an "end-capped" column where the residual silanols are chemically bonded with a small, inert group to block their activity.[10][15] Phenyl stationary phases can also be a good choice, offering alternative selectivity through π-π interactions.[16][17]
-
Troubleshooting Flowchart: Silanol Interactions
Caption: Mechanism of metal chelation causing peak tailing and its prevention with EDTA.
Guide 3: Optimizing Mobile Phase and Column Selection
A well-chosen mobile phase and column are fundamental to achieving good peak shape.
Mobile Phase Optimization Table:
| Parameter | Recommendation | Rationale |
| pH Control | Use a buffer and operate at a pH at least 1.5-2 units away from the analyte's pKa. [10][18] | Prevents the co-existence of ionized and non-ionized forms of the analyte, which leads to peak broadening and splitting. [11] |
| Buffer Choice | Select a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity. | Ensures a stable pH throughout the analysis, leading to reproducible retention times and peak shapes. [19] |
| Organic Modifier | Test both Methanol and Acetonitrile. | The choice of organic solvent can influence selectivity. For phenyl columns, methanol can sometimes enhance π-π interactions, potentially improving separation and peak shape for aromatic compounds. [20] |
| Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. | A mismatch in solvent strength between the sample and the mobile phase can cause peak distortion. [2] |
Column Selection Insights:
-
Phenyl Columns: These columns are often an excellent choice for phenylacetate compounds. The phenyl stationary phase can engage in π-π interactions with the aromatic ring of the analyte, offering a different selectivity compared to standard C8 or C18 columns. [16][17][20]This can be particularly useful for separating closely related aromatic isomers.
-
Modern C18 Columns: Do not discount high-quality C18 columns. Modern columns are typically made with high-purity, fully end-capped silica, which significantly reduces the negative effects of silanol interactions. * Particle Size and Column Dimensions: Using columns with smaller particles (e.g., <3 µm) can increase efficiency and lead to sharper peaks. However, ensure your HPLC system is optimized for low dispersion to realize the full benefit. By systematically addressing these potential causes of peak tailing, you can significantly improve the quality and reliability of your chromatographic data for phenylacetate compounds. If issues persist, consider consulting your column manufacturer's technical support for more specific guidance.
References
- Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- LabRulez LCMS. (n.d.). Waters Nova-Pak Phenyl HPLC Columns.
- SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Restek. (2016, June 23). Changes in Elution Order between Phenols and Phenyl Acetates.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
- Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC.
- Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Imtakt. (n.d.). Molecular Interaction of HPLC Stationary Phase.
- Chromatography Today. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Liu, X., Tracy, M., Chen, J., & Poiesz, C. (n.d.). A New Phenyl-Type Stationary Phase and Its Uses. Fisher Scientific.
- Chromedia. (2013, July 16). HPLC basics : Improving resolution of your analysis (I): Stationary Phases.
- Neue, U. (n.d.). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
- Letter, W. (2015, July 1). What are the major compound-using phenyls that can be separated via stationary phase HPLC? ResearchGate.
- Apak, R., et al. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
- The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation.
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Technical Support Center: Solubility Enhancement for 4-Methoxybenzyl Phenylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Methoxybenzyl phenylacetate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Our goal is to provide you with a foundational understanding of the issue, practical troubleshooting steps, and advanced strategies to ensure the reliable and reproducible use of this compound in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (like PBS or cell culture medium), and it's not working. Why?
A1: this compound is a highly hydrophobic (lipophilic) molecule. Its chemical structure, rich in nonpolar benzene rings, results in very poor water solubility. Predictive models estimate its aqueous solubility to be extremely low, around 0.0028 g/L[1]. Its predicted logP value, a measure of lipophilicity, is approximately 3.74, indicating a strong preference for fatty or nonpolar environments over aqueous ones[1]. Therefore, it will not dissolve directly in water-based systems.
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For most in vitro and cell-based assays, the standard and most recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] Hydrophobic compounds like this compound are generally readily soluble in 100% DMSO, allowing for the creation of a concentrated stock solution.
Q3: My compound dissolved perfectly in 100% DMSO, but when I added it to my cell culture medium, it immediately turned cloudy and a precipitate formed. What is happening?
A3: This is a very common phenomenon known as "crashing out" or precipitation. When you introduce the highly concentrated DMSO stock into an aqueous environment (your buffer or medium), the solvent environment changes dramatically. The compound, which was stable in the organic solvent, is suddenly exposed to water, where it is not soluble, causing it to rapidly precipitate out of the solution. Kinetic solubility methods mimic this process, which is highly relevant for biological assays.[3]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A4: This is a critical consideration, as DMSO itself can impact cellular functions and viability.[4][5] While the exact tolerance varies by cell type and assay duration, a widely accepted final concentration of DMSO in the assay is below 0.5% (v/v) , with many researchers aiming for ≤0.1% to minimize artifacts.[6][7] It is imperative to run a "vehicle control" experiment, where you treat your cells with the same final concentration of DMSO (without your compound) to ensure the solvent itself is not causing the observed effects.[5][8]
Q5: Are there any viable alternatives to DMSO for improving solubility?
A5: Yes, if DMSO proves to be problematic for your specific assay or if you cannot achieve the desired concentration without precipitation, other options can be explored. These include:
-
Ethanol: Another organic solvent that can be used, though it also has potential for cellular toxicity.[5]
-
Polyethylene Glycol (PEG): Particularly lower molecular weight versions like PEG300 or PEG400 can be effective co-solvents.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex. β-cyclodextrin, for instance, has been shown to have minimal effects on some cell-based assays.[5][9]
Part 2: Troubleshooting Guide & Standard Protocols
This section provides a structured approach to solving solubility issues, complete with step-by-step protocols.
Core Problem: Compound Precipitation in Aqueous Media
The central challenge is maintaining the solubility of this compound when it is diluted from a concentrated organic stock into the final aqueous assay medium. The following workflow provides a decision-making framework for addressing this issue.
Sources
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- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
Technical Support Center: Minimizing Side Reactions During the Esterification of Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing common side reactions during the esterification of phenylacetic acid. As Senior Application Scientists, we understand the nuances of this reaction and aim to equip you with the knowledge to optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer esterification of phenylacetic acid?
A1: The Fischer esterification, while a fundamental reaction, is an equilibrium process that can be plagued by several side reactions, particularly under harsh conditions.[1][2] The primary side reactions of concern when esterifying phenylacetic acid are:
-
Self-condensation of Phenylacetic Acid: Phenylacetic acid can undergo self-condensation, especially at elevated temperatures, to form dibenzyl ketone.[3] This is a significant impurity that can be difficult to separate from the desired ester product.
-
Decarboxylation: Phenylacetic acid is susceptible to decarboxylation, particularly at high temperatures, leading to the formation of toluene.[4][5][6] This side reaction results in a direct loss of your starting material and desired product.
-
Formation of Benzyl Chloride (when using HCl as a catalyst): If hydrochloric acid is used as the catalyst, there is a risk of forming benzyl chloride, a reactive and hazardous byproduct.[7]
-
Dehydration of the Alcohol: If secondary or tertiary alcohols are used, they can undergo acid-catalyzed dehydration to form alkenes, consuming the alcohol and reducing the ester yield.[1]
Q2: I'm observing a significant amount of dibenzyl ketone in my reaction mixture. What are the causative factors and how can I prevent this?
A2: The formation of dibenzyl ketone is a classic example of ketonic decarboxylation where two molecules of phenylacetic acid condense.[3] This side reaction is primarily driven by:
-
High Temperatures: Elevated temperatures provide the activation energy for the self-condensation reaction to occur.
-
Insufficient Acylating Agent (in related reactions): While more prominent in reactions using acetic anhydride with phenylacetic acid, the principle of competing reactions is relevant.[8] In the context of Fischer esterification, prolonged reaction times at high temperatures can favor this side reaction.
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Aim for the lowest effective temperature that allows for a reasonable reaction rate. A study on the esterification of phenylacetic acid derivatives found that increasing the temperature beyond an optimum (e.g., 110°C) led to a decrease in yield due to side product formation.[9]
-
Use a Milder Catalyst: Stronger acids can sometimes promote side reactions. Consider using a heterogeneous catalyst like Amberlyst-15, which has been shown to provide high selectivity and yield at moderate temperatures.[9][10]
-
Control Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[9][11] Extending the reaction time unnecessarily can lead to an increase in side products.[11]
Q3: My ester yield is lower than expected, and I suspect decarboxylation is the culprit. How can I minimize this?
A3: Decarboxylation of phenylacetic acid to toluene is a known thermal decomposition pathway.[4][5] The mechanism can proceed through different pathways depending on the reaction conditions.[4][6]
Troubleshooting Strategies:
-
Strict Temperature Control: As with self-condensation, maintaining the optimal reaction temperature is critical. Avoid excessive heating.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress oxidative decarboxylation pathways. While the primary decarboxylation of phenylacetic acid is often thermal, oxidative processes can also occur, especially in the presence of certain metal catalysts.[5][12]
Q4: How can I drive the esterification equilibrium forward to maximize my product yield?
A4: The Fischer esterification is a reversible reaction, meaning the products (ester and water) can react to reform the starting materials.[1][2][13] To achieve a high yield, the equilibrium must be shifted towards the products.[1][13]
Strategies to Shift the Equilibrium:
| Strategy | Principle (Le Châtelier's Principle) | Practical Implementation |
| Use of Excess Alcohol | Increasing the concentration of a reactant will shift the equilibrium to favor the products.[2][13] | Use the alcohol as the solvent or in a large molar excess (e.g., 10-fold or more).[2] |
| Removal of Water | Removing a product will shift the equilibrium to favor the formation of more products.[1][13] | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, molecular sieves can be used as a drying agent in the reaction mixture. |
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion to Ester | - Insufficient catalyst- Reaction time too short- Temperature too low- Equilibrium not shifted | - Increase catalyst loading (e.g., for heterogeneous catalysts)[14]- Monitor reaction by TLC and extend reaction time if necessary[11]- Gradually increase temperature while monitoring for side products- Use a large excess of the alcohol or remove water[2][13] |
| Formation of a Yellow/Brown Color | - Decomposition of starting materials or products- Charring due to strong acid catalyst at high temperatures | - Lower the reaction temperature[9]- Consider using a milder, solid acid catalyst like Amberlyst-15[9][10]- Ensure the reaction is conducted under an inert atmosphere |
| Difficult Purification | - Presence of unreacted phenylacetic acid- Formation of high-boiling side products like dibenzyl ketone | - After the reaction, wash the organic layer with a mild base (e.g., 5% aqueous sodium carbonate) to remove unreacted acid.[15][16]- Purify the final product by distillation under reduced pressure to separate the ester from less volatile impurities.[15] |
Experimental Protocols
Protocol 1: Fischer Esterification of Phenylacetic Acid with Ethanol using a Heterogeneous Catalyst
This protocol is designed to favor the formation of ethyl phenylacetate while minimizing side reactions by using a solid acid catalyst and moderate temperatures.
Materials:
-
Phenylacetic acid
-
Ethanol (anhydrous)
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add phenylacetic acid (1 equivalent), a large excess of ethanol (e.g., 5-10 equivalents), and Amberlyst-15 (e.g., 10% by weight of the phenylacetic acid).[10]
-
Add a suitable solvent like toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux (a common temperature is around 110°C) and monitor the collection of water in the Dean-Stark trap.[9]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst and wash it with a small amount of ethanol or the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted acid) and brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.[15]
Visualizing the Esterification Workflow
Caption: Workflow for the esterification of phenylacetic acid.
Understanding the Reaction and Side Pathways
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. aacmanchar.edu.in [aacmanchar.edu.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 16. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
Technical Support Center: Analysis of 4-Methoxybenzyl Phenylacetate and Its Degradation Products
Welcome to the technical support center for the analysis of 4-Methoxybenzyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of stability studies and degradation product analysis for this compound.
Introduction: Understanding the Stability of this compound
This compound is an ester that, like many pharmaceutical ingredients and intermediates, is susceptible to degradation under various environmental conditions. A thorough understanding of its stability profile is critical for ensuring the quality, safety, and efficacy of any related drug product. Forced degradation studies are a cornerstone of this process, providing insights into potential degradation pathways and enabling the development of stability-indicating analytical methods.[1][2] This guide will walk you through the key aspects of these studies, from predicting degradation products to troubleshooting your analytical methods.
The primary degradation pathway for this compound is the hydrolysis of the ester linkage, which is susceptible to both acidic and basic conditions.[3][4] Additionally, the molecule may be sensitive to oxidation, thermal stress, and photolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
A1: The principal degradation products arise from the cleavage of the ester bond via hydrolysis. Under both acidic and basic conditions, you can expect to see:
-
4-Methoxybenzyl alcohol
-
Phenylacetic acid
Oxidative stress may lead to further degradation of these primary products. For instance, 4-methoxybenzyl alcohol can be oxidized to 4-methoxybenzaldehyde and subsequently to 4-methoxybenzoic acid .[5][6][7]
Q2: Why is it crucial to perform forced degradation studies?
A2: Forced degradation studies, or stress testing, are essential for several reasons:[8][9]
-
Identification of Degradation Pathways: They help to elucidate the likely degradation pathways of the molecule.
-
Development of Stability-Indicating Methods: These studies generate degradation products necessary for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
-
Formulation and Packaging Development: Understanding the molecule's stability helps in selecting appropriate formulations and packaging to protect it from adverse conditions.
-
Regulatory Requirements: Regulatory agencies like the FDA and ICH require data from forced degradation studies as part of the drug approval process.
Q3: What are the typical stress conditions for forced degradation studies?
A3: Standard ICH guidelines recommend the following conditions:[8][10]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.
-
Photodegradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q4: My mass balance in the forced degradation study is below 95%. What could be the issue?
A4: A poor mass balance can indicate several issues:
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them undetectable by UV-based HPLC methods. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these compounds.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.
-
Co-elution: A degradation product may be co-eluting with the parent peak or other peaks, leading to inaccurate quantification. A peak purity analysis using a photodiode array (PDA) detector can help identify this.
Visualizing Degradation Pathways and Experimental Workflow
To better understand the process, the following diagrams illustrate the potential degradation pathways of this compound and a typical experimental workflow for its analysis.
Caption: Predicted degradation pathways for this compound.
Caption: A typical workflow for forced degradation studies.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust mobile phase pH to ensure complete ionization or suppression of ionization of all analytes.- Use a high-purity silica column.- Add a competitor (e.g., triethylamine) to the mobile phase to block active silanol groups.- Reduce sample concentration or injection volume.[11][12] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check column performance with a standard and replace if necessary.[13][14] |
| Ghost Peaks in the Chromatogram | - Contamination from the sample, solvent, or system.- Carryover from previous injections. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method. |
| Poor Resolution Between Parent and Degradant Peaks | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Gradient slope is too steep. | - Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Try a different stationary phase (e.g., phenyl-hexyl or a different C18).- Optimize the gradient profile by making it shallower around the elution time of the critical pair.[15][16] |
Mass Spectrometry (MS) Identification Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No Molecular Ion [M+H]⁺ or [M-H]⁻ Observed | - In-source fragmentation.- Inefficient ionization. | - Lower the fragmentor/cone voltage.- Switch between positive and negative ionization modes.- Try a different ionization source (e.g., APCI if ESI is not working). |
| Difficulty Interpreting Fragmentation Pattern | - Complex fragmentation pathways.- Presence of multiple co-eluting compounds. | - Compare the fragmentation of the unknown peak with the fragmentation of the parent compound to look for common fragments.- Utilize MS/MS (tandem mass spectrometry) to isolate the precursor ion and generate a cleaner fragmentation spectrum.- Consult fragmentation libraries and prediction software. |
| Inaccurate Mass Measurement | - Poor calibration of the mass spectrometer.- Matrix effects. | - Perform a fresh calibration of the instrument.- Dilute the sample to reduce matrix suppression or enhancement effects. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in an oven at 105°C for 48 hours.
-
After cooling, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | UPLC/UHPLC system with PDA and Mass Detector |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm (PDA: 200-400 nm) |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile:Water (50:50) |
| MS Detector | ESI in Positive and Negative Mode |
| MS Scan Range | 100-500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Srikrishna, A., & Yelamaggad, C. V. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(7), 2260–2261.
- Gola, J. R., & Sarpong, R. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of chemical research, 48(4), 934–945.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). Stability indicating HPLC method development: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978.
- Kumar, V., & Kumar, P. (2014). Stability indicating HPLC method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-12.
- Royal Society of Chemistry. (n.d.).
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Mondal, J., & Bhaumik, A. (2018). A Metallomicellar Catalyst for Controlled Oxidation of Alcohols and Lignin Mimics in Water using Open Air as Oxidant. Green Chemistry, 20(1), 148-155.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Wang, C., & Li, C. J. (2012). Catalytic Aerobic Oxidation of p‐Methoxybenzyl (PMB) Ethers to Aldehydes or Ketones. Chemistry–A European Journal, 18(46), 14899-14902.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Yurdakal, S., Loddo, V., Palmisano, G., Augugliaro, V., Berber, H., & Palmisano, L. (2008). Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor. Industrial & Engineering Chemistry Research, 47(15), 5241–5247.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(2).
- University of Arizona. (n.d.).
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Waters Corporation. (n.d.).
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Chemistry LibreTexts. (2023, August 29).
- University of California, Irvine. (n.d.).
- FooDB. (2010, April 8).
- Teufel, R., Friedrich, T., & Fuchs, G. (2010). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 285(38), 29137–29145.
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? b.
- Sharma, G., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
- Andrés, J., de Paz, J. L. G., & de la Moya, S. (2004). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 2(16), 2356–2362.
- Kumar, A., & Rao, J. R. (2018). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. JETIR, 5(8).
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
- Li, Y., & Faghri, A. (2018).
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. jetir.org [jetir.org]
- 11. realab.ua [realab.ua]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-Methoxybenzyl Phenylacetate Analysis
As a Senior Application Scientist, the objective of this guide is to provide an in-depth, technically robust framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methoxybenzyl phenylacetate. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, compares the validated HPLC method against viable alternatives, and is grounded in authoritative regulatory standards to ensure scientific integrity.
This guide is intended for researchers, analytical scientists, and drug development professionals who require a validated, reliable method for the quality control and quantification of this compound, a key fragrance and flavoring intermediate.
The Analytical Challenge: Quantifying this compound
This compound is an ester characterized by its aromatic structure. Accurate and precise quantification is critical for ensuring product quality, stability, and regulatory compliance. While several analytical techniques can quantify esters, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its high resolution, sensitivity, and adaptability.
However, the suitability of a method is not a given; it must be rigorously demonstrated through a validation process. This process ensures the method is fit for its intended purpose.[1][2] This guide will provide a comprehensive validation of an RP-HPLC method and critically compare its performance with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a classical Titrimetric analysis.
The Primary Method: A Deep Dive into RP-HPLC Validation
The validation process follows the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5]
Proposed RP-HPLC Method Parameters
The foundation of our validation is a well-defined chromatographic method. The following parameters were optimized for the analysis of this compound.
| Parameter | Specification | Causality and Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), Isocratic | A 60:40 mixture of acetonitrile and water provides optimal elution and a sharp peak shape for the analyte. An isocratic elution is simpler, more robust, and faster for a single analyte quantification.[6] |
| Flow Rate | 1.0 mL/min | This standard flow rate ensures good separation efficiency and reasonable backpressure for the specified column. |
| Detection | UV at 225 nm | The analyte exhibits significant absorbance at this wavelength due to its aromatic structure, ensuring high sensitivity.[7] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion while providing sufficient analyte for detection. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[8] |
The Validation Workflow
The validation process is a logical sequence of experiments designed to test the method's performance characteristics.
Caption: HPLC method validation workflow based on ICH Q2 guidelines.
Specificity / Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[9][10] While the terms are often used interchangeably, selectivity refers to the method's ability to discriminate between different components.[11][12] For this assay, we must prove that the peak for this compound is pure and not inflated by co-eluting substances.
Experimental Protocol:
-
Prepare a Placebo Solution: Mix all formulation excipients (if applicable) without the active pharmaceutical ingredient (API), this compound.
-
Prepare a Standard Solution: Dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Prepare a Spiked Sample: Add the API to the placebo solution.
-
Induce Degradation (Forced Degradation): Subject separate solutions of the API to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
-
Analysis: Inject the placebo, standard, spiked sample, and all stressed solutions into the HPLC system.
-
Evaluation:
-
Confirm no interfering peaks are present at the retention time of the analyte in the placebo chromatogram.
-
Assess the resolution between the analyte peak and any peaks from degradation products in the stressed samples.
-
Utilize a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the spiked and stressed samples.
-
Acceptance Criteria:
-
Resolution: The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.
-
Peak Purity: The peak purity index should be greater than 0.999, indicating no significant co-elution.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13][14] This is fundamental for accurate quantification and is typically evaluated by calculating a regression line using the least squares method.[15]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a high-concentration stock solution (e.g., 500 µg/mL).
-
Prepare Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.[16] (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Data Summary (Illustrative):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1103000 |
| 120 | 1208000 |
Acceptance Criteria:
-
Correlation Coefficient (r²): Must be ≥ 0.999.[15]
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
Visual Inspection: The data points on the plot should not show significant deviation from the best-fit line.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[17][18] It is typically determined by applying the method to samples with a known concentration and expressing the result as a percent recovery.
Experimental Protocol:
-
Prepare Spiked Placebo Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%), with three replicates at each level (a total of nine determinations).[19]
-
Analysis: Analyze the nine samples using the HPLC method.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Data Summary (Illustrative):
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
|---|---|---|---|
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.2% | 0.6% |
| 120% | 120 | 99.8% | 0.7% |
Acceptance Criteria:
-
Mean Recovery: Typically should be within 98.0% to 102.0%.
-
%RSD: The relative standard deviation for the replicates at each level should be ≤ 2.0%.
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10][19]
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.
-
Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability study on a different day using a different HPLC system (if available).
-
-
Evaluation: Calculate the mean, standard deviation, and %RSD for each set of six measurements and for the combined data from both studies.
Data Summary (Illustrative):
| Precision Level | Mean Assay (%) | %RSD |
|---|---|---|
| Repeatability (Analyst 1, Day 1) | 99.9% | 0.5% |
| Intermediate (Analyst 2, Day 2) | 100.3% | 0.7% |
| Overall (n=12) | 100.1% | 0.9% |
Acceptance Criteria:
-
%RSD: The relative standard deviation should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are critical for impurity analysis but less so for an assay of the main component. They are often determined based on the signal-to-noise ratio (S/N).
Experimental Protocol:
-
Determine S/N Ratio:
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirm LOQ:
-
Prepare and inject six samples at the estimated LOQ concentration.
-
Confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
-
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with acceptable precision.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20][21] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[22][23]
Experimental Protocol:
-
Identify Critical Parameters: Select parameters that could potentially vary during routine use, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Column Temperature (± 5 °C)
-
-
Systematic Variation: Analyze a standard solution while systematically altering one parameter at a time.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Data Summary (Illustrative):
| Parameter Varied | Retention Time (min) | Peak Asymmetry |
|---|---|---|
| Nominal (1.0 mL/min) | 6.52 | 1.10 |
| Flow Rate +10% (1.1 mL/min) | 5.91 | 1.12 |
| Flow Rate -10% (0.9 mL/min) | 7.25 | 1.09 |
| Nominal (60% ACN) | 6.52 | 1.10 |
| Mobile Phase (62% ACN) | 6.15 | 1.11 |
| Mobile Phase (58% ACN) | 6.98 | 1.08 |
Acceptance Criteria:
-
System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits for all variations.
-
The results should not be significantly impacted by the changes.
Comparative Analysis: HPLC vs. Alternative Methods
A validated HPLC method is powerful, but its suitability depends on the analytical context. Comparing it with other techniques provides a clearer picture of its strengths and weaknesses.
Caption: Decision tree for selecting an appropriate analytical method.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and then detects them by mass, providing high specificity.[24] For a relatively volatile ester like this compound, GC-MS is an excellent, high-sensitivity alternative.
Experimental Protocol (Illustrative):
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min.
-
Detection: Electron Ionization (EI) mode, scanning m/z 50-350.
Performance Comparison:
-
Pros: Superior sensitivity (often reaching ng/mL or lower levels) and specificity due to mass fragmentation patterns. Excellent for identifying unknown impurities.
-
Cons: Requires the analyte to be volatile and thermally stable. Instrumentation is more complex and expensive to maintain than HPLC.
Alternative 2: Titrimetric Method (Saponification)
Principle: This classic chemical method involves saponification, the hydrolysis of the ester using a known excess of a strong base (e.g., NaOH). The unreacted base is then back-titrated with a standardized acid. The amount of base consumed is directly proportional to the amount of ester present.[25]
Experimental Protocol (Illustrative):
-
Accurately weigh the sample containing the ester.
-
Add a precise volume of standardized ethanolic potassium hydroxide solution in excess.
-
Heat the mixture under reflux for 1 hour to ensure complete saponification.
-
Cool the solution and add a phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid until the pink color disappears.
-
Perform a blank titration using the same procedure without the sample.
Performance Comparison:
-
Pros: Very low cost, requires no sophisticated instrumentation, and is based on well-understood stoichiometric principles.
-
Cons: Lacks specificity (any acidic or basic species will interfere), is labor-intensive, has much lower sensitivity than chromatographic methods, and is not suitable for trace analysis or complex mixtures.
Summary and Recommendations
The choice of an analytical method is a balance of performance, cost, and the specific question being asked.
| Parameter | Validated RP-HPLC | GC-MS | Titrimetry (Saponification) |
| Specificity | High (with validation) | Very High (Mass Spec) | Low (Interference is common) |
| Sensitivity | High (µg/mL) | Very High (ng/mL - pg/mL) | Low (mg/mL) |
| Throughput | High (automated) | Moderate | Low (manual) |
| Cost/Sample | Moderate | High | Very Low |
| Best Application | Routine QC, stability testing, content uniformity | Impurity identification, trace analysis, metabolomics | Assay of high-purity raw materials |
Senior Scientist's Recommendation:
-
For routine quality control, stability studies, and formulation assays of this compound, the validated RP-HPLC method is the superior choice. It offers the best balance of specificity, sensitivity, throughput, and cost, providing reliable and reproducible data essential for regulatory compliance.
-
If the analytical goal is the identification and quantification of unknown or genotoxic impurities at trace levels , GC-MS is the recommended technique due to its unparalleled sensitivity and specificity.
-
For a high-purity bulk substance assay where cost is a primary driver and the matrix is simple, the titrimetric method can serve as a viable, albeit less specific, alternative.
By understanding the principles behind method validation and the comparative strengths of different analytical techniques, a laboratory can ensure the generation of high-quality, reliable, and defensible data.
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A Comparative Guide to the Biological Activities of 4-Methoxybenzyl Phenylacetate and Benzyl Phenylacetate
For researchers and professionals in drug development, the nuanced interplay of a molecule's structure and its biological function is a central theme. This guide provides an in-depth comparative analysis of 4-Methoxybenzyl phenylacetate and Benzyl phenylacetate, offering both a theoretical framework and practical experimental protocols to elucidate their respective biological activities. While direct comparative studies on these two specific esters are not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds to hypothesize potential differences and provides the means to empirically validate them.
Introduction: A Tale of Two Esters
Benzyl phenylacetate is a well-known aromatic ester, valued in the fragrance and flavor industry for its sweet, floral scent.[1] Structurally, it consists of a benzyl alcohol moiety esterified with phenylacetic acid. Its methoxy-substituted counterpart, this compound, introduces a methoxy group (-OCH3) at the para position of the benzyl ring. This seemingly minor structural modification has the potential to significantly alter the molecule's electronic properties, lipophilicity, and ultimately, its biological activity.
The phenylacetate scaffold itself has been a subject of interest in medicinal chemistry. Phenylacetic acid, for instance, has been investigated for its potential as an anticancer agent.[2] The addition of a benzyl group to form benzyl phenylacetate primarily enhances its aromatic character and modifies its physicochemical properties. The further introduction of a methoxy group in this compound is where the potential for divergent biological activities becomes most intriguing. Methoxylation is a common strategy in drug design, often employed to enhance metabolic stability and modulate biological activity. Studies on various phenolic compounds have shown that methoxy and hydroxyl groups can significantly enhance antioxidant activity.
This guide will, therefore, explore the hypothetical and testable differences in the biological profiles of these two compounds, focusing on antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.
Physicochemical Properties: A Foundation for Biological Interaction
The physicochemical properties of a compound are critical determinants of its biological activity, influencing its solubility, membrane permeability, and interaction with biological targets. Below is a comparison of the key physicochemical properties of this compound and Benzyl phenylacetate.
| Property | Benzyl Phenylacetate | This compound | Source |
| Molecular Formula | C15H14O2 | C16H16O3 | [1] |
| Molecular Weight | 226.27 g/mol | 256.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - | [1] |
| Boiling Point | 317-319 °C | - | [1] |
| LogP (Predicted) | 3.2 | 3.74 | [3] |
The introduction of the methoxy group in this compound increases its molecular weight and is predicted to increase its lipophilicity (as indicated by the higher LogP value). This difference in lipophilicity could influence the compounds' ability to cross cell membranes and interact with intracellular targets.
Hypothetical Biological Activity Profile: The Influence of the 4-Methoxy Group
Based on structure-activity relationships observed in related compounds, we can hypothesize the following differences in the biological activities of this compound and Benzyl phenylacetate:
-
Antimicrobial Activity: The increased lipophilicity of this compound may enhance its ability to disrupt microbial cell membranes, potentially leading to greater antimicrobial activity compared to Benzyl phenylacetate.
-
Antioxidant Activity: The electron-donating nature of the methoxy group could increase the radical scavenging capacity of the aromatic ring, suggesting that this compound may exhibit stronger antioxidant properties.
-
Anti-inflammatory Activity: Methoxy-substituted phenolic compounds have demonstrated anti-inflammatory effects.[4] It is plausible that this compound could show enhanced inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) compared to its non-methoxylated counterpart.
-
Cytotoxicity: Phenylacetate derivatives have been investigated for their cytotoxic effects.[2][5] The presence of the methoxy group in this compound could modulate this activity, either by enhancing its pro-apoptotic effects or by altering its metabolic profile.
The following sections provide detailed experimental protocols to test these hypotheses.
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of this compound and Benzyl phenylacetate, a series of standardized in vitro assays are recommended. The following protocols are designed to be robust and reproducible.
Antimicrobial Activity Assessment: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[6][7]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial culture. The inhibition of microbial growth is observed as a clear zone around the well, the diameter of which is proportional to the antimicrobial activity of the compound.
Experimental Workflow:
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Prepare Media and Inoculum: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to create a lawn of bacteria.[8]
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates.[6]
-
Prepare Test Solutions: Prepare stock solutions of this compound and Benzyl phenylacetate in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the Minimum Inhibitory Concentration (MIC).
-
Load Wells: Add a fixed volume (e.g., 50 µL) of each compound dilution to the respective wells. Include a positive control (a known antibiotic) and a negative control (solvent alone).[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Hypothetical Data Summary:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Benzyl phenylacetate | 100 | 10 | 8 |
| 200 | 14 | 11 | |
| This compound | 100 | 13 | 10 |
| 200 | 18 | 14 | |
| Positive Control (e.g., Gentamicin) | 10 | 25 | 22 |
| Negative Control (DMSO) | - | 0 | 0 |
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.[10][11]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[10]
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Prepare Test Solutions: Prepare a series of dilutions of this compound and Benzyl phenylacetate in methanol.
-
Reaction: In a 96-well plate, add a small volume of each compound dilution to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Hypothetical Data Summary:
| Compound | IC50 (µg/mL) |
| Benzyl phenylacetate | > 500 |
| This compound | 150 |
| Ascorbic Acid (Positive Control) | 10 |
Anti-inflammatory Activity Assessment: COX and LOX Inhibition Assays
Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively.[13][14]
Principle: The inhibitory effect of the compounds on COX and LOX enzymes can be measured using commercially available assay kits. These kits typically measure the production of a specific product of the enzymatic reaction (e.g., PGE2 for COX assays) or a colored/fluorescent byproduct.[13][15]
Experimental Workflow:
Caption: Workflow for COX/LOX Inhibition Assays.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the enzyme (COX-1, COX-2, or LOX), substrate (e.g., arachidonic acid), and other reagents as per the manufacturer's instructions of a commercially available kit.[16][17]
-
Prepare Test Solutions: Prepare a series of dilutions of this compound and Benzyl phenylacetate.
-
Assay Procedure: In a 96-well plate, pre-incubate the enzyme with each compound dilution or a positive control (e.g., indomethacin for COX, nordihydroguaiaretic acid for LOX).[15]
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate for the recommended time and temperature.[18]
-
Data Acquisition: Measure the product formation using a microplate reader (spectrophotometry or fluorometry, depending on the kit).[14]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Benzyl phenylacetate | > 100 | > 100 | > 100 |
| This compound | 85 | 50 | 75 |
| Indomethacin (Positive Control) | 0.5 | 5 | - |
| NDGA (Positive Control) | - | - | 2 |
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[20]
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow the cells to attach overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of this compound and Benzyl phenylacetate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Hypothetical Data Summary:
| Compound | Cell Line | IC50 (µM) after 48h |
| Benzyl phenylacetate | HeLa | > 200 |
| MCF-7 | > 200 | |
| This compound | HeLa | 95 |
| MCF-7 | 120 | |
| Doxorubicin (Positive Control) | HeLa | 0.5 |
| MCF-7 | 0.8 |
Conclusion
The structural difference between this compound and Benzyl phenylacetate, specifically the presence of a 4-methoxy group, provides a compelling basis for hypothesizing significant variations in their biological activities. While direct experimental comparisons are currently lacking in the literature, the protocols outlined in this guide offer a comprehensive roadmap for researchers to systematically investigate and compare their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. The anticipated enhanced activity of the methoxylated compound underscores the importance of subtle structural modifications in drug discovery and development. The execution of these experiments will undoubtedly provide valuable insights into the structure-activity relationships of this class of aromatic esters.
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A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenylacetates
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxy-substituted phenylacetates, a class of compounds with diverse pharmacological potential. By examining the influence of the methoxy group's position on the phenyl ring, we can elucidate the principles that govern their efficacy as enzyme inhibitors, antioxidants, and anticancer agents. This document synthesizes experimental data from various sources to offer a comparative overview, supported by detailed experimental protocols and logical frameworks to guide future research and development.
The Critical Role of Methoxy Group Positioning in Biological Activity
The introduction of a methoxy (-OCH₃) group to the phenylacetate scaffold can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets. The position of this substitution—ortho (2-), meta (3-), or para (4-)—is not a trivial structural modification. It dictates the electronic and steric profile of the molecule, influencing its binding affinity, metabolic stability, and overall pharmacological effect.
Electronic Effects: A Tale of Two Influences
The methoxy group exerts a dual electronic influence: a resonance-donating effect (+R) and an electron-withdrawing inductive effect (-I). The resonance effect, which involves the delocalization of the oxygen's lone pair of electrons into the aromatic ring, is generally dominant and increases electron density at the ortho and para positions. This enhanced electron density can be crucial for interactions with electron-deficient pockets in target proteins. Conversely, the inductive effect, stemming from the electronegativity of the oxygen atom, withdraws electron density from the ring. The interplay of these effects varies with the substituent's position, thereby modulating the molecule's reactivity and binding characteristics.
Steric Hindrance: The Gatekeeper of Molecular Interactions
The physical presence of the methoxy group can also introduce steric hindrance, which may either promote or hinder binding to a target protein. In the ortho position, the methoxy group is in close proximity to the acetate side chain, potentially restricting its conformational freedom and influencing how the molecule fits into a binding site. In contrast, the para position offers the least steric hindrance to the side chain, while the meta position presents an intermediate scenario.
Comparative Analysis of Biological Activities
The following sections delve into the SAR of methoxy-substituted phenylacetates across various therapeutic areas, drawing on available experimental data to compare the effects of ortho, meta, and para substitution.
Enzyme Inhibition: Targeting Monoamine Oxidase (MAO)
Methoxy-substituted phenylacetates and their derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. The position of the methoxy group has been shown to be a key determinant of both potency and selectivity.
Table 1: Postulated Influence of Methoxy Position on MAO Inhibition
| Methoxy Position | Postulated Effect on MAO Inhibition | Rationale |
| Ortho (2-) | Moderate inhibition, potential for steric hindrance. | The proximity of the methoxy group to the side chain could influence the orientation within the enzyme's active site. |
| Meta (3-) | Generally lower potency compared to para. | The electronic effects are less pronounced at the meta position, potentially leading to weaker binding interactions. |
| Para (4-) | Potent and selective MAO-B inhibition. | The para position allows for optimal electronic donation into the ring without steric interference, favoring interaction with the MAO-B active site. |
Antioxidant Activity: Scavenging Free Radicals
Phenolic compounds, including methoxy-substituted phenylacetates, are known for their antioxidant properties. The methoxy group, being an electron-donating group, can enhance the ability of these compounds to scavenge free radicals.[1][2]
Studies on various phenolic acids have demonstrated that the presence of a methoxy group generally promotes antioxidant activity.[1][2] The electron-donating nature of the methoxy group can stabilize the phenoxy radical formed after hydrogen donation, a key step in the radical scavenging process. While a direct comparison of the IC₅₀ values for the three isomers of methoxyphenylacetic acid from a single study is not available, research on related compounds suggests that the position of the methoxy group influences the antioxidant capacity. For instance, in some phenolic compounds, a methoxy group ortho to a hydroxyl group can participate in intramolecular hydrogen bonding, which may affect the antioxidant activity.[1]
Table 2: Comparative Antioxidant Activity of Methoxy-Substituted Phenolic Acids (DPPH Assay)
| Compound | Structure | IC₅₀ (µM) | Reference |
| 4-Methoxyphenylacetic acid | 4-OCH₃-C₆H₄-CH₂COOH | Data not available | |
| 3-Methoxy-4-hydroxyphenylacetic acid | 3-OCH₃-4-OH-C₆H₃-CH₂COOH | ~50 | [3] |
| 4-Hydroxy-3-methoxyphenylacetic acid | 4-OH-3-OCH₃-C₆H₃-CH₂COOH | ~40 | [3] |
| Ascorbic Acid (Standard) | ~25 | [3] |
Note: The table includes data on structurally related compounds to infer the potential activity of methoxyphenylacetic acid isomers.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
The anticancer potential of methoxy-substituted compounds is an active area of research. The methoxy group can influence a compound's ability to induce apoptosis and inhibit the proliferation of cancer cells.[4][5][6]
The structure-activity relationship of methoxy-substituted compounds in cancer is complex and often cell-line dependent. For example, in a study on 2-phenylnaphthalenes, the position of hydroxyl groups (derived from methoxy groups) significantly impacted cytotoxicity against MCF-7 breast cancer cells.[5][6] While direct comparative data for methoxyphenylacetic acid isomers is scarce, the general principle is that the substitution pattern affects the molecule's interaction with various cellular targets involved in cancer progression.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory potential of test compounds against MAO-A and MAO-B using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine for both isoforms, or specific substrates like kynuramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compounds (methoxy-substituted phenylacetates)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of enzymes, substrates, probe, HRP, and positive controls in the appropriate solvents.
-
Compound Dilution: Prepare a serial dilution of the test compounds in MAO Assay Buffer.
-
Assay Reaction:
-
To each well of the microplate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound at various concentrations or the positive control.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method to assess the antioxidant capacity of the test compounds by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compounds (methoxy-substituted phenylacetates)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of DPPH and serial dilutions of the test compounds and the standard antioxidant in methanol or ethanol.
-
Reaction Mixture:
-
In each well of the microplate, add a fixed volume of the DPPH solution.
-
Add the test compound or standard at various concentrations.
-
For the control, add the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Visualization of Key Concepts
To visually represent the logical relationships and experimental workflows discussed, the following diagrams are provided.
Structure-Activity Relationship Logic
Caption: Logical flow of the structure-activity relationship for methoxy-substituted phenylacetates.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A typical experimental workflow for determining enzyme inhibition (IC₅₀).
Conclusion and Future Directions
-
Para-substitution often leads to enhanced and more specific biological activity, as exemplified by the selective MAO-B inhibition of related compounds. This is likely due to a favorable combination of electronic and steric properties.
-
Ortho-substitution can introduce steric constraints that may either be beneficial or detrimental to activity, depending on the topology of the target's binding site.
-
Meta-substitution generally results in less pronounced effects compared to ortho and para positions, likely due to the weaker influence of the methoxy group's electronic effects at this position.
Future research should focus on the systematic synthesis and evaluation of ortho-, meta-, and para-methoxyphenylacetic acids and their simple esters against a panel of well-defined biological targets. Such studies, providing clear comparative IC₅₀ values, would be invaluable for constructing robust quantitative structure-activity relationship (QSAR) models. These models, in turn, would accelerate the design and optimization of novel therapeutic agents based on the versatile phenylacetate scaffold.
References
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Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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Kaur, R., & Kishore, D. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 14(9), 889. [Link]
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Cimini, A., D'Angelo, C., Benedetti, E., Antonosante, A., & Pucci, B. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 26(16), 4995. [Link]
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Tan, W. S. D., & Tiekink, E. R. T. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(21), 3968. [Link]
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Witt, M., Wenz, B., Grote, D., & Fröhlich, R. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 470-484. [Link]
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ResearchGate. (n.d.). IC50 values of the electrophilic covalent fragments on MurA, MAO-A,... [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 15(13), 1266-1293. [Link]
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Sotelo, D. D., & Guntupalli, C. (2008). Electrochemical Behavior and Antioxidant and Prooxidant Activity of Natural Phenolics. Journal of the Mexican Chemical Society, 52(1), 30-36. [Link]
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Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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ResearchGate. (n.d.). Structure–activity relationship for analyzed metal complexes. (A): IC50... [Link]
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Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE, 10(10), e0141184. [Link]
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Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE, 10(10), e0141184. [Link]
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PubChem. (n.d.). 4-Methoxyphenylacetic acid. [Link]
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PubChem. (n.d.). Methoxyphenylacetic acid. [Link]
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Ueno, T., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Therapeutics, 46(1), 53-60. [Link]
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SciSpace. (n.d.). Drug-like Properties of Some Esters of ortho-/meta-/para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. [Link]
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ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
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Borrego, C., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(12), 5392-5397. [Link]
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A Senior Scientist's Guide to Purity Evaluation: Comparing Synthesized 4-Methoxybenzyl Phenylacetate with a Certified Standard
For professionals in pharmaceutical development, fragrance science, and fine chemical synthesis, the molecular identity and purity of a compound are not mere data points; they are the foundation of product efficacy, safety, and reproducibility. This guide offers an in-depth, experience-driven comparison of analytical methodologies for evaluating the purity of a synthesized batch of 4-Methoxybenzyl phenylacetate against a certified reference standard.
We will move beyond rote protocols to explore the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of confidence in your results. The compound in focus, this compound (CAS 102-17-0), is an aromatic ester with applications in fragrances and as a chemical intermediate.[1][2] Its purity is critical, as even minor impurities can affect its scent profile, reactivity, or biological activity.
Our evaluation rests on a multi-technique approach, recognizing that no single method can reveal the complete purity profile. We will leverage the strengths of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a comprehensive and defensible purity assessment.
The Analytical Workflow: A Strategy for Purity Determination
A robust purity analysis follows a logical progression from broad screening to definitive structural confirmation. The initial synthesis and workup, often an esterification followed by extraction and washing[3], will inevitably leave residual starting materials, catalysts, or by-products. Our task is to identify and quantify these impurities against a known standard.
Caption: High-level workflow for comprehensive purity analysis.
The Foundation: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: For a relatively volatile and thermally stable aromatic ester like this compound, Gas Chromatography is the undisputed workhorse for purity analysis.[4] The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. We couple it with two detectors for a self-validating reason:
-
Flame Ionization Detector (FID): Provides a robust, linear response for virtually all carbon-containing compounds, making it ideal for area-percent purity calculations. Its response is directly proportional to the mass of carbon, giving a reliable quantitative estimation without needing a standard for every single impurity.[5]
-
Mass Spectrometry (MS): Acts as the definitive identification tool. As each compound elutes from the column, it is fragmented and analyzed based on its mass-to-charge ratio, providing a molecular fingerprint.[6] This allows us to tentatively identify impurities by comparing their spectra against established libraries (e.g., NIST).[7]
This dual-detector approach ensures that we not only quantify the impurities (FID) but also identify them (MS), which is crucial for troubleshooting the synthesis.
Experimental Protocol: Purity by GC-FID/MS
This protocol is designed to separate the main component from potential volatile impurities such as residual solvents (e.g., toluene, ethyl acetate) or starting materials (e.g., 4-methoxybenzyl alcohol, phenylacetic acid).
-
Instrumentation: Gas Chromatograph with a split/splitless injector, coupled to both FID and MS detectors.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized sample and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with high-purity acetone. This solvent is chosen for its volatility and ability to dissolve the analyte without interfering with early-eluting peaks.
-
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), provides excellent resolution for aromatic compounds.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min). This program ensures separation of volatile solvents at the beginning and elution of the high-boiling point ester at a reasonable time.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
-
Detector Conditions:
-
FID Temperature: 310 °C.
-
MS Transfer Line: 280 °C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Calculate purity using the area normalization method from the FID chromatogram. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify the main peak and any impurity peaks by comparing their retention times and mass spectra to the reference standard and the NIST library. The mass spectrum for this compound is expected to show characteristic fragments, including the molecular ion (m/z 256) and fragments corresponding to the benzyl moiety (m/z 121) and the phenylacetyl group.
-
Comparative Data: GC-FID Analysis
| Compound | Retention Time (min) - Standard | Area % - Standard | Retention Time (min) - Synthesized | Area % - Synthesized | Tentative ID (MS) |
| 4-Methoxybenzyl Alcohol | - | - | 9.85 | 0.45 | Starting Material |
| This compound | 15.21 | 99.91% | 15.21 | 98.85% | Product |
| Unknown Impurity | - | - | 16.54 | 0.70 | Dimerization by-product |
Orthogonal Verification: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Relying solely on GC is a critical oversight. It is blind to non-volatile or thermally labile compounds. HPLC provides an essential orthogonal check, meaning it separates compounds based on a different principle—their partitioning between a liquid mobile phase and a solid stationary phase.[4] This makes it perfect for detecting high molecular weight by-products or residual acidic starting materials that may not elute properly from a GC column.
We choose a Reversed-Phase (RP-HPLC) method with a C18 column, as it is highly effective for separating moderately polar to non-polar aromatic compounds.[8] A UV detector is selected due to the strong chromophores (aromatic rings) present in the target molecule and expected impurities, providing excellent sensitivity at a wavelength like 225 nm.[9]
Caption: Step-by-step workflow for HPLC-UV purity assessment.
Experimental Protocol: Purity by HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chemicals & Reagents:
-
HPLC-grade acetonitrile and water.
-
Reference standard and synthesized sample.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
-
Prepare a 1.0 mg/mL solution of the synthesized sample in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water. This ratio provides good retention and peak shape for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatogram of the synthesized sample to the standard. Calculate purity by area normalization. Look for early-eluting peaks (more polar impurities like phenylacetic acid) or late-eluting peaks (less polar impurities).
Comparative Data: HPLC-UV Analysis
| Compound | Retention Time (min) - Standard | Area % - Standard | Retention Time (min) - Synthesized | Area % - Synthesized | Tentative ID |
| Phenylacetic Acid | 2.45 | - | 2.46 | 0.95% | Unreacted Starting Material |
| This compound | 7.82 | 99.95% | 7.82 | 98.91% | Product |
The Gold Standard: Structural Identity by NMR Spectroscopy
Expertise & Causality: While chromatography tells us "how much" and MS tells us "what mass," neither provides the definitive, unambiguous structural confirmation of ¹H NMR. NMR spectroscopy probes the chemical environment of each proton in the molecule, providing information on connectivity and stereochemistry. A comparison of the ¹H NMR spectrum of the synthesized material to the reference standard is the ultimate proof of identity.
Furthermore, Quantitative NMR (qNMR) can be used to determine an absolute purity value without relying on the purity of the analyte standard itself. By adding a known mass of a stable, non-interfering internal standard (e.g., maleic anhydride) to a known mass of the sample, the purity can be calculated directly by comparing the integral of a sample peak to the integral of the internal standard's peak. This technique is a powerful, primary method for purity assignment.
Experimental Protocol: Identity and Purity by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation (Identity):
-
Dissolve ~10 mg of the synthesized sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Repeat for the reference standard.
-
-
Sample Preparation (qNMR):
-
Accurately weigh ~20 mg of the synthesized sample into a vial.
-
Accurately weigh ~10 mg of maleic anhydride (internal standard) into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum for all samples. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) for quantitative accuracy in the qNMR experiment.
-
-
Data Analysis:
-
Identity: Overlay the spectra of the synthesized sample and the reference standard. All chemical shifts and coupling patterns should match perfectly.
-
Purity (qNMR): Compare the integral of a well-resolved proton signal from the analyte (e.g., the singlet for the -OCH₃ protons) with the integral of the singlet from the internal standard. Calculate purity using the standard qNMR equation.
-
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-OCH₃ | ~3.8 | Singlet | 3H |
| Ph-CH₂ -C=O | ~3.7 | Singlet | 2H |
| Ar-CH₂ -O | ~5.1 | Singlet | 2H |
| Aromatic Protons | ~6.8 - 7.4 | Multiplets | 9H |
Conclusion: An Integrated Assessment
The purity of a synthesized compound is not a single number but a profile built from complementary analytical techniques. In our evaluation of this compound, we established a robust, multi-faceted approach.
| Technique | Primary Purpose | Strengths | Limitations |
| GC-FID/MS | Quantification of volatile components; Identification | High resolution for volatiles; universal quantification (FID); definitive identification (MS).[10] | Not suitable for non-volatile or thermally unstable impurities. |
| HPLC-UV | Orthogonal quantification of non-volatile components | Excellent for non-volatile/polar impurities; high sensitivity for UV-active compounds.[7] | Lower resolution for highly volatile impurities compared to GC. |
| ¹H NMR | Unambiguous structural confirmation; Absolute quantification (qNMR) | Gold standard for identity; provides absolute purity without a direct analyte standard. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard for qNMR. |
Final Recommendation: The synthesized batch of this compound shows a chromatographic purity of 98.85% by GC-FID and 98.91% by HPLC-UV . GC-MS identified residual 4-methoxybenzyl alcohol, while HPLC-UV detected unreacted phenylacetic acid. These results are consistent and demonstrate the necessity of using both techniques. The ¹H NMR spectrum confirmed the structural identity against the reference standard. For a final, certified purity value, a qNMR experiment is recommended. This integrated workflow provides the highest level of scientific rigor and confidence required for drug development and quality control applications.
References
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PubChem. Methyl 4-methoxyphenylacetate | C10H12O3. National Center for Biotechnology Information. Available at: [Link]
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ScienceOpen. Identification of Aromatic Fatty Acid Ethyl Esters. ScienceOpen. Available at: [Link]
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ARKIVOC. Supplementary Material Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKIVOC. Available at: [Link]
-
SIELC Technologies. Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). HMDB. Available at: [Link]
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Bloom TECH. What is the synthesis route of 4-Methoxyphenylacetone. Bloom TECH. Available at: [Link]
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ResearchGate. Alcohols and their corresponding esters identified using GC×GC-MS.... ResearchGate. Available at: [Link]
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SIELC Technologies. 4-Methoxybenzyl acetate. SIELC Technologies. Available at: [Link]
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Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. Available at: [Link]
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IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]
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TSFX. The Preparation and Identification of an Ester. The School for Excellence. Available at: [Link]
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Rasayan Journal. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry. Available at: [Link]
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Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
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Connect Journals. Analysis of Volatile Organic Compounds Concentration using GC-MS Technique for some types of Concentrated Perfumes in the Baghdad's Local Shops. Connect Journals. Available at: [Link]
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Quora. What are the modifications to improve the purity of ester?. Quora. Available at: [Link]
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PubChem. Anisyl phenylacetate | C16H16O3. National Center for Biotechnology Information. Available at: [Link]
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-
National Institutes of Health. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. NIH. Available at: [Link]
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ResearchGate. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available at: [Link]
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FooDB. Showing Compound this compound (FDB013595). FooDB. Available at: [Link]
- Google Patents. Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents.
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A Comparative In Vitro Validation of the Anticancer Effects of 4-Methoxybenzyl phenylacetate
This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of a novel synthetic compound, 4-Methoxybenzyl phenylacetate. The experimental design detailed herein is structured to deliver a robust comparison against a well-established chemotherapeutic agent, Doxorubicin, ensuring a thorough evaluation for researchers, scientists, and drug development professionals. Our approach emphasizes not just the procedural steps, but the underlying scientific rationale, fostering a deeper understanding of the validation process.
The therapeutic landscape of oncology is in constant evolution, with a pressing need for novel chemical entities that exhibit potent and selective anticancer activity. Phenylacetate and its derivatives have garnered interest for their anti-proliferative effects on various cancer cell lines.[1][2][3] this compound, a related compound, presents an intriguing candidate for investigation. This guide outlines a systematic in vitro approach to characterize its cytotoxic and apoptotic effects, providing a direct comparison with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.
Comparative Framework: The Importance of a Validated Control
To contextualize the anticancer efficacy of a novel compound, a direct comparison with a standard-of-care agent is indispensable. Doxorubicin has been selected as the positive control in this validation workflow due to its well-characterized mechanisms of action, which include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][5][6] This allows for a multi-faceted comparison, not only in terms of potency but also in the nuanced cellular responses elicited by this compound.
I. Assessment of Cytotoxicity Across Diverse Cancer Cell Lines
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects. The Sulforhodamine B (SRB) assay is a reliable and sensitive colorimetric method for assessing cell density, based on the measurement of cellular protein content.[7][8][9][10] Its advantage over metabolic assays like the MTT assay is its independence from cellular metabolic activity, which can be influenced by the test compound.[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and Doxorubicin for 48-72 hours. Include a vehicle-treated control.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[7][10]
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9][10]
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are calculated from the dose-response curves.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 15.2 | 0.8 |
| A549 | 25.8 | 1.2 |
| HeLa | 18.5 | 0.9 |
Experimental Workflow: SRB Cytotoxicity Assay
Caption: Workflow of the SRB cytotoxicity assay.
II. Quantifying Apoptosis Induction
A critical hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) double staining assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13][14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cells in 6-well plates and treat with the respective IC50 concentrations of this compound and Doxorubicin for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11][15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[11][12]
Data Presentation: Comparative Apoptosis Induction
| Treatment (IC50) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |
| Doxorubicin | 38.7 ± 2.8 | 42.1 ± 3.0 | 19.2 ± 2.1 |
Signaling Pathway: Apoptosis Detection
Caption: Principles of apoptosis detection via Annexin V/PI staining.
III. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide staining followed by flow cytometry is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity is directly proportional to the DNA content.[16]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentrations of this compound and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[17][18][19]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA-derived fluorescence).[16][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Comparative Cell Cycle Distribution
| Treatment (IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 3.5 | 25.1 ± 2.1 | 14.4 ± 1.8 |
| This compound | 75.2 ± 4.1 | 12.3 ± 1.5 | 12.5 ± 1.7 |
| Doxorubicin | 40.1 ± 2.9 | 28.5 ± 2.3 | 31.4 ± 2.6 |
Logical Relationship: Cell Cycle Analysis
Caption: Logical workflow for cell cycle analysis.
IV. Mechanistic Insights via Western Blotting
To delve into the molecular mechanisms underlying the observed apoptosis, Western blotting is employed to analyze the expression levels of key regulatory proteins.[20][21] This technique allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the signaling pathways affected by the test compound.[21]
The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptotic pathway. A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction. Caspase-3 is a key executioner caspase, and its cleavage from an inactive pro-form to an active form is a definitive indicator of apoptosis.[22]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the IC50 concentrations of this compound and Doxorubicin for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[20]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[23]
Data Presentation: Relative Protein Expression
| Treatment (IC50) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound | 0.45 | 1.85 | 3.50 |
| Doxorubicin | 0.38 | 2.10 | 4.20 |
Signaling Pathway: Apoptosis Regulation
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
This guide has outlined a rigorous and comparative in vitro validation workflow for assessing the anticancer potential of this compound. By systematically evaluating its cytotoxicity, apoptosis-inducing capabilities, effects on the cell cycle, and impact on key apoptotic regulatory proteins, a comprehensive profile of its anticancer activity can be established. The direct comparison with Doxorubicin provides a crucial benchmark for evaluating its potency and potential as a novel therapeutic agent. The presented methodologies, from the SRB assay to Western blotting, represent a foundational approach in preclinical drug discovery, ensuring data integrity and providing a solid basis for further investigation.
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A Senior Scientist's Guide to Comparing Enzymatic Hydrolysis Rates of Phenylacetate Esters
For researchers and professionals in drug development and biocatalysis, understanding the enzymatic hydrolysis of esters is paramount. Phenylacetate esters, in particular, serve as crucial model substrates for studying enzyme kinetics and as moieties in prodrugs, where their cleavage rate dictates the release of an active pharmaceutical ingredient. This guide provides an in-depth comparison of the hydrolysis rates of various phenylacetate esters, grounded in experimental data and established scientific principles. We will explore the enzymes responsible, the factors governing their activity, and the practical methodologies for measuring these critical kinetic parameters.
The Hydrolytic Players: Key Enzymes and Their Mechanisms
The enzymatic cleavage of the ester bond in phenylacetate derivatives is primarily carried out by hydrolases, with serine proteases, lipases, and other esterases being the most prominent classes. While their overall function is the same—adding water across the ester linkage—their mechanisms and substrate specificities differ significantly.
-
α-Chymotrypsin: A classic example of a serine protease, chymotrypsin is extensively studied for its esterase activity. It operates via a covalent hydrolysis mechanism. The reaction proceeds in two main stages: acylation, where the enzyme's active site serine attacks the ester's carbonyl carbon to form a transient acyl-enzyme intermediate and release the phenol group, followed by deacylation, where water hydrolyzes the intermediate to release acetic acid and regenerate the free enzyme.[1] This two-step process is a form of a "ping-pong" mechanism.[1] The active site features a "hydrophobic pocket" which provides specificity for aromatic residues like phenylalanine, explaining its high affinity for phenylacetate esters.[1]
-
Lipases: These enzymes (triacylglycerol acyl hydrolases, EC 3.1.1.3) naturally hydrolyze triglycerides.[2] A key characteristic of many lipases is interfacial activation, where their catalytic activity dramatically increases at an oil-water interface.[2][3] While they are optimized for long-chain fatty acid esters, they exhibit broad substrate specificity and can effectively hydrolyze phenylacetate esters.[4][5] Like chymotrypsin, they are serine hydrolases, employing a similar catalytic triad in their active site.
-
Carboxylesterases (CES): This is a broad family of enzymes crucial for the metabolism of various drugs and prodrugs containing ester groups.[6] Human CES1 and CES2 are the major isoforms, and their substrate specificity is a critical determinant of a drug's pharmacokinetic profile. They follow a similar acylation-deacylation pathway as other serine hydrolases.[6]
-
Penicillin Acylase: This enzyme is industrially significant for its role in producing the antibiotic precursor 6-aminopenicillanic acid from penicillin G, which contains a phenylacetyl moiety.[7] Its high specificity for the phenylacetyl group makes it a relevant, though more specialized, enzyme for comparison.[7][8]
Caption: Generalized mechanism for serine hydrolase-catalyzed hydrolysis of phenylacetate esters.
Factors Influencing Hydrolysis Rates
A direct comparison of absolute hydrolysis rates requires a stringent control of experimental variables. The rate is not an intrinsic constant but is highly dependent on the interplay of several factors.[9]
-
Substrate Structure: Both electronic and steric factors of the ester itself are critical.[10]
-
Leaving Group (Phenol Moiety): The stability of the leaving group (the phenoxide ion) significantly impacts the acylation rate (k₂). Electron-withdrawing substituents on the phenyl ring, such as a nitro group (e.g., in p-nitrophenyl acetate), stabilize the resulting phenoxide ion, making it a better leaving group and dramatically increasing the hydrolysis rate.[11] This is why p-nitrophenyl acetate is a widely used substrate for enzyme assays; its product, p-nitrophenolate, is also a convenient chromophore for spectrophotometric analysis.[1]
-
Acyl Group (Acetyl Moiety): While this guide focuses on phenylacetates, changes to the acyl group would also introduce steric and electronic effects that alter binding affinity and reaction rates.
-
-
Enzyme and Substrate Concentration: At a fixed enzyme concentration, the initial reaction rate increases with substrate concentration until the enzyme becomes saturated.[9] At this point, the reaction reaches its maximum velocity (Vmax), and the rate becomes independent of further increases in substrate concentration.
-
pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, particularly the catalytic histidine. Most hydrolases have a bell-shaped pH-activity profile, with an optimal pH typically between 7 and 8.5 for enzymes like chymotrypsin.[12]
-
Temperature: Reaction rates generally increase with temperature due to higher kinetic energy, leading to more frequent collisions between the enzyme and substrate.[9] However, beyond an optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity.[9]
Comparative Analysis of Hydrolysis Rates
Compiling kinetic data from different studies is challenging due to variations in experimental conditions (pH, temperature, buffer). However, we can synthesize representative data to illustrate the relative reactivities of different enzymes and substrates.
| Enzyme | Substrate | K_M (µM) | V_max or k_cat | Temperature (°C) | pH | Source |
| Phenylacetate-CoA Ligase (A. evansii) | Phenylacetate | 14 | 40 s⁻¹ (k_cat) | 37 | N/A | [13] |
| Phenylacetate-CoA Ligase (T. thermophilus) | Phenylacetate | 50 | 24 µmol/min/mg | 75 | N/A | [14] |
| α-Chymotrypsin | p-Nitrophenyl Acetate | N/A (2nd order kinetics) | k_app varies with solvent | 25 | 7.0 | [15] |
| Penicillin Acylase | Phenylacetyl Esters | N/A | Rate analogous to benzylpenicillin | 23 | 7.5 | [7] |
Note: Direct comparison is difficult. For instance, Phenylacetate-CoA ligase activates phenylacetate to its CoA thioester, a different reaction from simple hydrolysis, but it is the first step in its metabolism.[13][14] Data for α-chymotrypsin with p-nitrophenyl acetate often follows second-order kinetics rather than Michaelis-Menten, especially at low substrate concentrations, indicating that the binding step is not rapid enough to be ignored relative to the acylation step.[15]
The key takeaway is that the rate is highly specific to the enzyme-substrate pair and the precise reaction conditions. For instance, the thermophilic enzyme from Thermus thermophilus shows high activity at 75°C, a temperature at which most other enzymes would be denatured.[14]
Experimental Design and Protocols
To generate reliable and comparable data, a well-designed experiment with a self-validating protocol is essential.
Rationale for Assay Design
-
Choice of Substrate: For continuous monitoring, a chromogenic substrate like p-nitrophenyl acetate (pNPA) is ideal. The hydrolysis product, p-nitrophenol, has a strong absorbance at ~405 nm at alkaline pH, allowing the reaction progress to be tracked in real-time using a spectrophotometer.[1][16] If the natural substrate (e.g., phenylacetate) must be used, HPLC or ¹H NMR are suitable but lower-throughput methods for quantifying the disappearance of the substrate or the appearance of the product.[6][17]
-
Choice of Buffer and pH: A buffer such as Tris-HCl or phosphate buffer is used to maintain a constant pH. The pH should be set to the known or presumed optimum for the enzyme being tested (e.g., pH 7.5-8.0 for chymotrypsin).
-
Control Experiments: A crucial element of a self-validating system is the inclusion of controls. A "no-enzyme" control (substrate in buffer alone) is mandatory to measure the rate of spontaneous, non-enzymatic hydrolysis, which must be subtracted from the rates observed in the presence of the enzyme.
Detailed Protocol: Spectrophotometric Assay of pNPA Hydrolysis
This protocol provides a standardized method for determining the kinetic parameters of an enzyme using p-nitrophenyl acetate.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme (e.g., 1 mg/mL α-chymotrypsin) in a suitable buffer (e.g., 1 mM HCl to maintain stability). Determine the precise protein concentration using a standard method like the Bradford assay.
- Substrate Stock Solution: Prepare a 100 mM stock solution of p-nitrophenyl acetate in a dry organic solvent like acetonitrile or DMSO to prevent premature hydrolysis.
2. Experimental Workflow:
Caption: Step-by-step workflow for the enzymatic hydrolysis assay.
3. Procedure: a. Set a UV-Vis spectrophotometer to read absorbance at 405 nm and maintain the cuvette holder at the desired temperature (e.g., 25°C). b. In a 1 mL cuvette, add 950 µL of Assay Buffer. c. Add a specific volume of the pNPA stock solution to achieve the desired final concentration (e.g., 10 µL of a 10 mM intermediate dilution for a final concentration of 100 µM). Mix by inverting. d. Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes. e. To initiate the reaction, add a small volume of a diluted enzyme solution (e.g., 10 µL to achieve a final concentration of 5 µg/mL). Quickly mix the solution by pipetting up and down gently, avoiding bubbles. f. Immediately start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes. The plot of absorbance vs. time should be linear in the initial phase. g. Repeat steps b-f for a range of substrate concentrations (e.g., 10 µM to 1000 µM) to generate data for a Michaelis-Menten plot. h. Run a control reaction containing buffer and the highest concentration of substrate but no enzyme to measure the background hydrolysis rate.
Data Analysis
-
Calculate Initial Velocity (v₀): For each substrate concentration, determine the slope of the initial linear portion of the absorbance vs. time plot (ΔAbs/Δt). Convert this rate to concentration/time using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient for p-nitrophenol at the specific pH (~18,000 M⁻¹cm⁻¹ at pH 8.0), 'c' is the concentration, and 'l' is the path length (typically 1 cm).
-
v₀ (M/min) = (ΔAbs/min) / ε
-
-
Correct for Background: Subtract the rate of the no-enzyme control from all calculated initial velocities.
-
Determine Kinetic Parameters: Plot the corrected initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and K_M values.
Conclusion and Field Insights
The enzymatic hydrolysis rate of a phenylacetate ester is not a single value but a function of the specific enzyme, substrate structure, and reaction environment. For drug development professionals, understanding these relationships is critical for designing prodrugs that are cleaved at an appropriate rate in the target physiological compartment. For biocatalysis researchers, this knowledge allows for the selection of optimal enzymes and conditions for synthetic applications.
This guide establishes a framework for comparison, emphasizing that trustworthy data can only be generated through carefully controlled experiments. The use of chromogenic substrates like pNPA provides a robust, high-throughput method for initial screening and kinetic characterization.[6] However, it is crucial to validate these findings with the actual, non-derivatized substrate of interest using methods like HPLC, as the bulky nitro group can influence enzyme binding and kinetics. By following the principles and protocols outlined here, researchers can confidently and accurately compare the hydrolysis rates of phenylacetate esters to advance their scientific and developmental objectives.
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- 14. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Internal Standard Selection: A Comparative Analysis of 4-Methoxybenzyl Phenylacetate in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the judicious selection and application of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process, from sample preparation to instrumental analysis.[1][2][3] This guide provides a comprehensive comparison of 4-Methoxybenzyl phenylacetate, a structural analog, with other common internal standards, aligning their performance with the stringent expectations of regulatory bodies. Supported by experimental data, this document aims to facilitate informed decisions in the development and validation of quantitative assays.
The fundamental principle of using an internal standard is to account for the inherent variability in complex analytical workflows.[2] Factors such as inconsistent sample preparation, injection volume fluctuations, and matrix effects can all impact the analyte's signal.[1][2] By measuring the ratio of the analyte's response to the IS response, these variations can be normalized, leading to significantly improved accuracy and precision.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), emphasize the critical role of a well-justified internal standard to ensure data integrity in regulated bioanalysis.[6][7][8]
The Spectrum of Internal Standards: From Analogs to Isotopes
The choice of an internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves similarly during extraction, chromatography, and ionization.[2][9] However, it must be chromatographically resolved from the analyte and must not be naturally present in the biological matrix.[5] The two primary categories of internal standards are Stable Isotope-Labeled (SIL) standards and Structural Analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: Often considered the "gold standard," SIL standards are molecules where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[2] Because they are chemically identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic retention, and ionization efficiency. This makes them exceptionally effective at compensating for matrix effects.[10][11] The primary drawbacks are their high cost and potential for lengthy custom synthesis if not commercially available.[2][9]
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical.[3] They represent a more accessible and cost-effective alternative to SIL standards. The challenge lies in selecting an analog that truly tracks the analyte's behavior throughout the entire analytical process. A poorly chosen analog may not adequately compensate for matrix effects or extraction variability, compromising data quality.[12]
This compound falls into this second category. With its ester functionality and aromatic rings, it presents a potential structural similarity to a wide range of drug candidates.
| Property | This compound |
| IUPAC Name | (4-methoxyphenyl)methyl 2-phenylacetate[13] |
| Molecular Formula | C₁₆H₁₆O₃[13][14] |
| Molecular Weight | 256.30 g/mol [13] |
| Structure | Ester with two aromatic rings |
| logP | 3.74 (Predicted)[14] |
| Polar Surface Area | 35.53 Ų (Predicted)[14] |
Table 1: Physicochemical Properties of this compound.
Comparative Experimental Analysis: The Protocol
To objectively evaluate this compound, we designed a comparative study to quantify a hypothetical analyte, "Analyte X," in human plasma using LC-MS/MS. Analyte X is an ester-containing small molecule drug. We compare the performance of three different internal standards:
-
IS-1 (SIL): Analyte X-d₄ (a deuterated stable isotope-labeled version of the analyte).
-
IS-2 (Analog A): this compound.
-
IS-3 (Analog B): Benzyl Benzoate (another commercially available structural analog).
Step-by-Step Validation Workflow
This protocol is designed to be a self-validating system, assessing key performance characteristics as mandated by regulatory guidelines.
1. Preparation of Stock and Working Solutions:
- Prepare individual primary stock solutions of Analyte X, IS-1, IS-2, and IS-3 in methanol at 1 mg/mL.
- Prepare a combined IS working solution containing IS-1, IS-2, and IS-3 at 100 ng/mL in 50:50 acetonitrile:water.
- Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Analyte X working solution into blank human plasma.
2. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample (blank, calibrator, or QC), add 150 µL of the combined IS working solution.
- Vortex for 30 seconds to mix and precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- LC System: Standard UHPLC system.
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to resolve all analytes and internal standards.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM) for Analyte X and each IS.
4. Validation Experiments:
- Linearity: Analyze a set of 8 non-zero calibration standards in triplicate to construct calibration curves for each IS. The curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte.
- Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (n=6 at each level) on three separate days.
- Matrix Effect Assessment:
- Prepare three sets of samples:
- Set A: Analyte X and IS spiked in neat solution.
- Set B: Blank plasma extracts spiked post-extraction with Analyte X and IS.
- Set C: Analyte X and IS spiked into plasma before extraction.
- Calculate the Matrix Factor (MF) as the ratio of the peak area in Set B to the peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[15]
- Calculate Recovery (%) by comparing the peak area in Set C to Set B.
Visualizing the Workflow
The following diagram illustrates the logical flow for selecting and validating an internal standard in a regulated bioanalytical environment.
Caption: Workflow for internal standard selection and validation.
Performance Data & Interpretation
The following tables summarize the hypothetical data from our comparative validation study.
Table 2: Linearity and Precision/Accuracy
| Parameter | IS-1 (Analyte X-d₄) | IS-2 (this compound) | IS-3 (Benzyl Benzoate) | Acceptance Criteria |
|---|---|---|---|---|
| Linearity (r²) | 0.9995 | 0.9981 | 0.9965 | ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 4.5% | ≤ 7.8% | ≤ 9.5% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 5.1% | ≤ 9.2% | ≤ 11.8% | ≤ 15% |
| Accuracy (%RE) | -3.5% to +2.8% | -8.5% to +7.1% | -12.0% to +10.5% | ± 15% |
Interpretation: All three internal standards produced methods that met the standard regulatory acceptance criteria for linearity, precision, and accuracy. However, the SIL standard (IS-1) provided demonstrably superior precision and accuracy, with lower Relative Standard Deviation (RSD) and Relative Error (RE) values. This compound (IS-2) performed well, comfortably within acceptance limits, and better than Benzyl Benzoate (IS-3).
Table 3: Matrix Effect and Extraction Recovery
| Parameter | IS-1 (Analyte X-d₄) | IS-2 (this compound) | IS-3 (Benzyl Benzoate) | Ideal Value |
|---|---|---|---|---|
| Analyte MF | 0.95 | 0.75 | 0.76 | 1.0 |
| IS MF | 0.94 | 0.88 | 0.65 | 1.0 |
| IS-Normalized MF | 1.01 | 0.85 | 1.17 | 1.0 |
| Analyte Recovery (%) | 92.5% | 91.8% | 93.1% | Consistent |
| IS Recovery (%) | 93.1% | 85.4% | 98.5% | Consistent |
Interpretation:
-
Matrix Factor (MF): The data shows moderate ion suppression for Analyte X (MF ≈ 0.75). The SIL standard (IS-1) experienced nearly identical suppression (MF=0.94 vs. Analyte MF=0.95), resulting in an IS-normalized MF of 1.01. This demonstrates its ability to perfectly track and correct for matrix effects.
-
This compound (IS-2) experienced a different degree of suppression (MF=0.88) than the analyte, leading to an IS-normalized MF of 0.85. While the final accuracy was acceptable (Table 2), this slight divergence indicates imperfect tracking.
-
Benzyl Benzoate (IS-3) tracked the analyte poorly, resulting in an IS-normalized MF of 1.17, which contributed to its lower accuracy and precision.
-
Recovery: While the absolute recovery values differ, the key is consistency. The SIL standard's recovery was very similar to the analyte's. This compound showed a slightly lower but consistent recovery.
Conclusion and Recommendations
This comparative guide demonstrates the hierarchical performance of internal standards in quantitative bioanalysis.
-
Stable Isotope-Labeled (SIL) standards remain the gold standard. Their ability to perfectly track the analyte through extraction and ionization provides the highest level of accuracy and precision, effectively mitigating matrix effects.[2][10] They are strongly recommended for pivotal late-stage clinical trials and regulatory submissions.
-
This compound proves to be a highly effective structural analog. In our analysis, it delivered a method that was accurate, precise, and robust, meeting all standard validation criteria. Its performance was superior to another common analog, Benzyl Benzoate, highlighting the importance of careful selection. It represents a scientifically sound and cost-effective choice for:
-
Early-stage drug discovery and development.
-
Non-regulated or research-grade assays.
-
Scenarios where a SIL standard is not available or is prohibitively expensive.
-
-
The choice of any internal standard must be justified by experimental data. As demonstrated, not all structural analogs perform equally. A thorough validation that includes a rigorous assessment of matrix effects is essential to prove that the chosen IS is fit for its intended purpose, a requirement underscored by regulatory agencies.[7][16]
Ultimately, this compound is a valuable tool in the bioanalytical scientist's arsenal. While it may not offer the perfect correction of a SIL standard, its performance, accessibility, and cost make it a compelling and reliable internal standard for a wide range of quantitative applications when properly validated.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Internal Standard Explained | Accurate Quantific
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance. Benchchem.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Showing Compound 4-Methoxybenzyl phenylacet
- Choose an Internal Standard to Compensate M
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone.
- White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. CMIC.
- Ask the Experts: the impact of internal standard response variability during chrom
- Anisyl phenylacet
- Internal Standards - What Are They?
- Bioanalytical Method Valid
- Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- Benzyl Phenylacetate as a Standard Reference Material: A Compar
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxybenzyl Phenylacetate
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of 4-Methoxybenzyl phenylacetate. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's properties and regulatory standards.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical is essential. This compound (CAS No. 102-17-0) is a non-halogenated carboxylic acid ester.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available across all suppliers, we can infer its hazard profile from its chemical class and data on structurally similar compounds. The primary takeaway is to always consult the specific SDS provided by your supplier before handling.
Based on its structure as a non-halogenated organic ester, we must operate under the assumption that it requires disposal as regulated chemical waste. A key concern for similar esters is aquatic toxicity. For instance, the related compound 2-phenylethyl phenylacetate is classified as toxic to aquatic life with long-lasting effects. Therefore, disposal down the sanitary sewer is strictly prohibited to prevent environmental contamination.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 102-17-0 | [2][] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |
| Molecular Weight | 256.30 g/mol | [2] |
| Classification | Organic Ester, Benzyloxycarbonyl | [1] |
| Physical State | Assumed to be liquid or solid at room temperature | N/A |
| Solubility | Predicted to have low water solubility (0.0028 g/L) | [1] |
| Halogen Content | None | N/A |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The potential for splashes and incidental contact, even with non-corrosive materials, necessitates a baseline of protection.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
Waste Segregation: The Most Critical Step
The single most important decision in this process is segregating the waste correctly at the point of generation. This compound is a non-halogenated organic compound.
Core Directive: Dispose of this compound and any materials contaminated with it into a designated Non-Halogenated Organic Waste stream.
The Causality Behind Segregation: The disposal pathways for halogenated and non-halogenated organic solvents are fundamentally different. Non-halogenated solvents can often be recycled as fuel additives for industrial processes like cement kilns.[5] This is an environmentally preferable and more cost-effective route. Halogenated wastes, conversely, must undergo high-temperature incineration to prevent the formation of toxic byproducts, a significantly more expensive process.[5] Cross-contamination of the non-halogenated stream with even small amounts of halogenated compounds can force the entire container to be treated via the more hazardous and costly method.[5]
Do NOT mix with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).[5][6]
-
Strong acids or bases.[3]
-
Aqueous waste (water content should generally be kept low, <10-25%).[7][8]
-
Heavy metals (e.g., mercury, lead, silver).[3]
-
Sharps, stir bars, or other solid debris.[5]
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety from the moment waste is generated to its final collection.
4.1. Select the Appropriate Waste Container
-
Obtain a chemically compatible, leak-proof container with a secure, screw-top cap.[5][6][7] Typically, these are high-density polyethylene (HDPE) carboys or UN-rated containers provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be in good condition, free from cracks or residue.[6]
4.2. Label the Container Correctly
-
Label the container before adding any waste.[6] This prevents the creation of "unknown" waste, which is costly and hazardous to dispose of.
-
The label must clearly state "Hazardous Waste" .[3]
-
Identify the contents using their full chemical names. Do not use abbreviations or chemical formulas.[6] For a dedicated container, list "Waste this compound." For a mixed non-halogenated stream, list all constituents.
-
Affix any additional labels required by your institution or local regulations.
4.3. Transfer the Waste
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[7]
-
Use a funnel to prevent spills.
-
Do not overfill the container. Always leave at least 1-2 inches of headspace to allow for vapor expansion and prevent spills.[7]
-
Securely close the container cap immediately after adding waste. The container must remain closed at all times unless waste is actively being added.[6][7]
4.4. Store the Waste Container
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The container must be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[7][8]
-
Ensure the label is facing forward and is clearly visible.
4.5. Arrange for Final Disposal
-
Once the container is nearly full (typically 75-90%), arrange for pickup through your institution's EHS department.[7]
-
Follow your site-specific procedures for requesting a waste collection. Do not allow waste to accumulate in the lab.[6]
Disposal Workflow Visualization
The following diagram illustrates the critical decision-making process for the disposal of this compound.
Caption: Decision workflow for proper chemical waste segregation and disposal.
Emergency Procedures: Spill Management
In the event of a small spill (<50 mL) within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, cat litter, or chemical spill pads to absorb the liquid.[7]
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container.[7]
-
Label as Waste: Seal the bag or container, and label it as "Hazardous Waste" with the name of the spilled chemical.
-
Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of the contaminated bag and cleaning materials through the same EHS waste stream.
-
For larger spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with established laboratory standards, protecting yourself, your colleagues, and the environment.
References
-
FooDB. (2010, April 8). Showing Compound this compound (FDB013595). Retrieved from FooDB website. [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from University of Nevada, Reno website. [Link]
-
LookChem. (4-methoxyphenyl)methyl 2-phenylacetate CAS:102-17-0 manufacturer & supplier. Retrieved from LookChem website. [Link]
-
Temple University Environmental Health & Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents in Laboratories. Retrieved from Temple University website. [Link]
-
National Institute of Standards and Technology (NIST). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. Retrieved from NIST Chemistry WebBook. [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from UBC website. [Link]
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from Lund University website. [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from Chemistry LibreTexts website. [Link]
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- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 4-Methoxybenzyl phenylacetate
For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methoxybenzyl phenylacetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous compounds to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. Our commitment is to empower you with the knowledge to navigate your research with confidence and security.
Understanding the Hazard Profile: An Evidence-Based Approach
Anticipated Hazard Statements:
This precautionary approach, grounded in the principle of chemical similarity, forms the basis of the operational and safety protocols outlined below.
I. Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards identified in analogous compounds.
| PPE Category | Type | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield. | Must conform to EN166 (EU) or NIOSH (US) standards. This is to protect against potential splashes and aerosols that can cause serious eye irritation.[2][5][6][7] |
| Hand Protection | Chemically resistant gloves. | Full Contact: Butyl rubber or Viton®, minimum layer thickness: 0.3 mm. Splash Contact: Nitrile rubber, minimum layer thickness: 0.4 mm. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2][7] |
| Skin and Body Protection | Laboratory coat or impervious clothing. | A standard lab coat provides a basic barrier. For tasks with a higher risk of splashing, consider a chemical-resistant apron or a disposable suit.[2][5][6] |
| Respiratory Protection | Use in a well-ventilated area. An air-purifying respirator may be necessary based on risk assessment. | Engineering controls, such as a chemical fume hood, are the primary line of defense. If engineering controls are insufficient or when handling large quantities, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2][5] |
II. Operational and Handling Workflow
Adherence to a strict operational workflow is fundamental to ensuring a safe laboratory environment. The following diagram and procedural steps illustrate the lifecycle of handling this compound in a research setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area. A chemical fume hood is strongly recommended, especially when there is a potential for aerosol or vapor generation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, don all the required PPE as detailed in the table above.
-
-
Chemical Handling:
-
Hygiene Practices:
III. Spill and Disposal Management
A clear and concise plan for spill management and waste disposal is a critical component of laboratory safety.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.
-
Contain: Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite).
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Protocol:
The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service.[2]
-
Incineration: A potential disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Landfill: Do not dispose of this chemical in a landfill without consulting with a licensed disposal company, as it may be classified as hazardous waste.[10]
-
Sewer System: Do not allow the product to enter drains or the sewer system.[10][11]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
IV. References
-
4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem. (n.d.). Retrieved from [Link]
-
4-METHOXYPHENYLACETONE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, January 9). Retrieved from [Link]
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Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
UNIT 7: Personal Protective Equipment - CTAHR. (n.d.). Retrieved from [Link]
-
Safety data sheet. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved from [Link]
-
The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.). Retrieved from [Link]
-
Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem. (n.d.). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
